PP121

Catalog No.
S540040
CAS No.
1092788-83-4
M.F
C17H17N7
M. Wt
319.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PP121

CAS Number

1092788-83-4

Product Name

PP121

IUPAC Name

1-cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyrazolo[3,4-d]pyrimidin-4-amine

Molecular Formula

C17H17N7

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C17H17N7/c18-15-13-14(11-7-10-5-6-19-16(10)20-8-11)23-24(12-3-1-2-4-12)17(13)22-9-21-15/h5-9,12H,1-4H2,(H,19,20)(H2,18,21,22)

InChI Key

NVRXTLZYXZNATH-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

PP121; PP 121; PP121

Canonical SMILES

C1CCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CN=C5C(=C4)C=CN5)N

The exact mass of the compound 1-cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is 319.15454 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of aromatic amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Targets and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

PP121 was rationally designed to inhibit specific families of kinases that are major drivers in cancer signaling. Its key targets and their respective inhibitory concentrations (IC50) are listed in the table below.

Target IC50 (nM) Target Family
PDGFR (Platelet-derived growth factor receptor) 2 [1] Tyrosine Kinase
Hck 8 [1] Tyrosine Kinase
mTOR 10 [1] [2] Phosphoinositide Kinase
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) 12 [1] [2] Tyrosine Kinase
Src 14 [1] [2] Tyrosine Kinase
c-Abl 18 [3] Tyrosine Kinase
DNA-PK (DNA-dependent protein kinase) 60 [1] [2] Phosphoinositide Kinase

This compound's mechanism is to block the ATP-binding site of these kinases. Structural studies show it binds to a conserved hydrophobic pocket, making a hydrogen bond with a key residue (Glu310 in Src) and stabilizing the kinase in an active conformation [4] [1]. By simultaneously inhibiting pro-survival and proliferative signals from tyrosine kinases and the PI3-K/Akt/mTOR pathway, this compound can potently block cancer cell growth.

Efficacy in Disease Models

Cancer Research

This compound has demonstrated potent anti-tumor effects across various models by directly inhibiting its target kinases and downstream signaling pathways.

  • In Vitro Effects: this compound potently inhibits tumor cell proliferation, induces G0/G1 cell cycle arrest, and promotes apoptosis in diverse cancer cell lines, including glioblastoma, thyroid carcinoma, and esophageal cancer [1] [2]. It also blocks VEGF-stimulated activation of PI3-K and MAPK pathways in human umbilical vein endothelial cells (HUVECs), indicating anti-angiogenic potential [1] [2].
  • In Vivo Efficacy: Oral administration of this compound in mouse xenograft models has been shown to significantly inhibit tumor growth without major impacts on body weight. This effect correlates with downregulation of p-Akt and phospho-p70S6K in tumors [1] [2].
  • Non-Small Cell Lung Cancer (NSCLC): A 2023 study demonstrated that this compound exerts an antitumor effect in patient-derived xenograft organoid models of NSCLC, including those with EGFR mutations and MET amplifications, which are often associated with drug resistance [5].
Asthma Research

A 2023 study revealed a new potential application for this compound in treating asthma, showing it has dual anti-contractile and anti-inflammatory effects in a murine asthma model [6] [7].

  • Anti-contractile: this compound relaxes pre-contracted mouse tracheal rings by blocking calcium mobilization through various ion channels, including L-type voltage-dependent Ca²⁺ channels and transient receptor potential channels [7].
  • Anti-inflammatory: In asthmatic mice, this compound alleviated airway hyperresponsiveness, systematic inflammation, and mucus secretion. This was achieved by downregulating inflammatory factors and suppressing the MAPK/Akt signaling pathway [7].

The following diagram illustrates the signaling pathways and biological processes impacted by this compound, integrating its roles in both cancer and asthma.

G This compound This compound TK Tyrosine Kinases (Src, Abl, PDGFR, VEGFR2) This compound->TK Inhibits PI3K_mTOR PI3-K & mTOR This compound->PI3K_mTOR Inhibits DNA_PK DNA-PK This compound->DNA_PK Inhibits Akt Akt / PKB This compound->Akt Downregulates MAPK MAPK This compound->MAPK Downregulates IonChannels Ion Channel Blockade (L-VDCC, TRPC, NCX, K+) This compound->IonChannels Blocks TK->Akt Activates TK->MAPK Activates Angio Angiogenesis TK->Angio Promotes PI3K_mTOR->Akt Activates NFkB NF-κB Akt->NFkB Activates Prolif Cell Proliferation Akt->Prolif Promotes Survival Cell Survival Akt->Survival Promotes Inflammation Inflammation Akt->Inflammation Promotes MAPK->Prolif Promotes MAPK->Inflammation Promotes NFkB->Survival Promotes NFkB->Inflammation Promotes Mucus Mucus Secretion Inflammation->Mucus Enhances Hyper Airway Hyperresponsiveness Inflammation->Hyper Causes Contraction Tracheal Relaxation IonChannels->Contraction Leads to

This compound modulates multiple signaling pathways in cancer and asthma by inhibiting key kinases and ion channels.

Experimental Protocols

For researchers intending to use this compound in preclinical studies, here are key methodological details.

In Vitro Cell Proliferation Assay (Example)
  • Cell Lines: Various cancer cell lines like U87, LN229 (glioblastoma), HUVECs, or TT thyroid carcinoma cells [1].
  • Procedure: Plate cells in 96-well plates. Treat with a concentration gradient of this compound for 72 hours. Assess cell viability using reagents like Resazurin sodium salt and measure fluorescence for quantification [1] [8].
  • Key Readout: IC₅₀ value for anti-proliferative activity.
Kinase Activity Assay
  • Method: Incubate purified kinase domains with this compound across a concentration range. Reactions include ATP and a substrate. Terminate reactions and spot onto membranes. Quantify transferred radioactivity via phosphorimaging to calculate IC₅₀ values [1] [8].
In Vivo Administration
  • Model: Mouse xenograft models [2].
  • Formulation: Can be prepared in a vehicle of 10% 1-methyl-2-pyrrolidinone and 90% PEG 300 [8] or similar.
  • Dosing: Orally administered at doses such as 20 mg/kg, 30 mg/kg, or 50 mg/kg [7] [2] [8].
  • Endpoint Analysis: Tumor volume measurement and Western blot analysis of tumor lysates to assess inhibition of downstream targets like p-Akt [2].

Key Research Applications

  • Overcoming Drug Resistance: this compound is particularly useful for studying resistance mechanisms in cancers. Its ability to target multiple parallel signaling pathways can help overcome resistance to single-target kinase inhibitors [5].
  • Dual Pathway Inhibition: It serves as a tool compound to investigate the biological effects of concurrently inhibiting tyrosine kinase and PI3-K signaling, which are often redundantly activated in diseases [4].
  • Beyond Oncology: Emerging research, such as the 2023 study on asthma, highlights its potential for application in non-oncological inflammatory and hypercontractile diseases [6] [7].

This compound remains a valuable tool compound in preclinical research. Its defined multi-target profile makes it useful for studying complex signaling networks and for exploring new therapeutic strategies in oncology and inflammatory diseases.

References

Target Profile and Inhibitory Potency

Author: Smolecule Technical Support Team. Date: February 2026

PP121 is a synthetic small molecule that potently inhibits a key set of tyrosine kinases and PI3-Kinase family members [1]. The table below summarizes its primary targets and half-maximal inhibitory concentration (IC50) values, which indicate its potency.

Target Reported IC50 (nM) Target Family Key References
PDGFR (Platelet-derived growth factor receptor) 2 Tyrosine Kinase [2] [3]
Hck 8 Tyrosine Kinase (Src family) [3]
mTOR (mammalian target of rapamycin) 10 PI3-Kinase family [2] [1] [3]
VEGFR2 (Vascular endothelial growth factor receptor 2) 12 Tyrosine Kinase [2] [3]
Src 14 Tyrosine Kinase [2] [3]
Abl 18 Tyrosine Kinase [3]
DNA-PK (DNA-dependent protein kinase) 60 PI3-Kinase family [2] [3]
p110α (PI3K catalytic subunit) 52 PI3-Kinase family [1]

This compound exhibits high selectivity for tyrosine kinases over serine-threonine kinases, and its dual specificity is enabled by its ability to bind a hydrophobic pocket and make key hydrogen bond interactions that are conserved in both tyrosine kinases and PI3-Ks [1] [3]. For example, in the kinase Src, this compound hydrogen bonds with glutamate 310, which helps stabilize the kinase in an active conformation [3].

Mechanism of Action in Disease

Anticancer Activity

This compound exerts its anticancer effects primarily by simultaneously inhibiting two critical, interconnected pro-tumorigenic pathways: the tyrosine kinase signaling and the PI3-Kinase/Akt/mTOR pathway [1].

  • In Non-Small Cell Lung Cancer (NSCLC): this compound demonstrated antitumor effects in patient-derived xenograft models, including those with EGFR mutations and MET amplifications, which are often associated with resistance to other kinase inhibitors. It downregulated phosphorylation of key signaling nodes like Akt and S6 ribosomal protein, leading to inhibited cell proliferation and migration, even in co-culture models with astrocytes that mimic the brain metastasis microenvironment [4].
  • In Esophageal Cancer: this compound potently inhibited cell survival and proliferation while inducing apoptosis in human esophageal cancer cells. This cytotoxic effect was linked to the inhibition of Akt-mTOR signaling and the suppression of the NF-κB pathway [5].
  • In Other Cancers: Studies in anaplastic thyroid carcinoma and glioblastoma cell lines have shown that this compound blocks the PI3K pathway, inhibits cell growth, and can reverse morphological changes induced by oncogenic Src [2] [3].
Therapeutic Potential in Asthma

A 2023 study revealed a dual mechanism of action for this compound in asthma, combining immediate anti-contractile effects with longer-term anti-inflammatory properties [6].

  • Anti-contractile Effect: this compound directly relaxes pre-contracted mouse tracheal rings by modulating calcium mobilization. It blocks several ion channels involved in smooth muscle contraction, including L-type voltage-dependent Ca²⁺ channels (L-VDCCs), transient receptor potential channels (TRPCs), and large-conductance Ca²⁺-activated K⁺ (BK) channels [6].
  • Anti-inflammatory Effect: In an ovalbumin-induced asthma mouse model, this compound treatment alleviated key pathological features: airway hyperresponsiveness, inflammation, and mucus secretion. This was achieved by downregulating inflammatory factors (TNF-α, IL-4, IL-5), mucins (MUC5AC, MUC5B), and suppressing the MAPK/Akt signaling pathway [6].

The following diagram illustrates the key signaling pathways and cellular processes inhibited by this compound in the context of cancer and asthma:

G This compound This compound TKI Tyrosine Kinases (Src, VEGFR2, PDGFR, Abl) This compound->TKI PI3K PI3-Kinase Family (mTOR, DNA-PK, p110α) This compound->PI3K IonCh Ion Channels (L-VDCC, TRPC, BK) This compound->IonCh DownA2 Inhibition of MAPK/Akt Pathway This compound->DownA2 In Vivo DownC Inhibition of PI3K/Akt/mTOR & Tyrosine Kinase Pathways TKI->DownC PI3K->DownC DownA1 Reduced Calcium Mobilization IonCh->DownA1 ProcC Proliferation Survival Migration DownC->ProcC OutcomeC Anticancer Effects (Apoptosis, Cell Cycle Arrest) ProcC->OutcomeC OutcomeA1 Bronchodilation (Anti-contractile) DownA1->OutcomeA1 ProcA Cytokine Production (MUC5AC, MUC5B, TNF-α, IL-4, IL-5) DownA2->ProcA OutcomeA2 Anti-inflammatory Effects ProcA->OutcomeA2

This compound modulates multiple pathways in cancer and asthma. In cancer, it directly inhibits tyrosine kinases and PI3Ks. In asthma, it blocks ion channels for bronchodilation and, in vivo, inhibits the MAPK/Akt pathway to reduce inflammation [6] [4] [5].

Key Experimental Protocols

To help you evaluate and potentially apply these findings, here are summaries of the key methodologies used in the cited research.

1. Kinase Activity Assay (Biochemical)

  • Purpose: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified kinase proteins [3].
  • Method: Purified kinase domains are incubated with this compound (typically in a concentration range from 1 nM to 50 µM) or a vehicle control in the presence of ATP (including radioactive γ-³²P-ATP) and a specific substrate. The reaction is stopped by transferring the mixture onto a membrane (nitrocellulose or phosphocellulose). After washing, the transferred radioactivity is quantified using a phosphorimager, and IC50 values are calculated by fitting the data to a sigmoidal dose-response curve [3].

2. Cell Proliferation Assay (Cellular)

  • Purpose: To assess the anti-proliferative effect of this compound on cancer cell lines.
  • Method:
    • Crystal Violet Staining: Cells are plated and treated with this compound for a set duration (e.g., 48 hours). The cell monolayer is then fixed with methanol, stained with crystal violet dye, and the incorporated dye is solubilized. The optical density is measured at 540 nm, which correlates with cell number [4].
    • Metabolic Activity (MTT): Cells are treated with this compound for 24-72 hours. MTT reagent is added, and living cells convert it to a purple formazan product. The absorbance of the dissolved formazan is measured, with higher values indicating greater cell viability [5].

3. Western Blot Analysis (Pharmacodynamic)

  • Purpose: To confirm the inhibition of this compound's intended signaling targets in cells (e.g., Akt, mTOR) [4] [5] [3].
  • Method: Cells are treated with this compound or vehicle, then lysed. Proteins from the lysates are separated by size using SDS-PAGE gel electrophoresis and transferred to a membrane. The membrane is incubated with specific primary antibodies against the target proteins (e.g., phosphorylated Akt, total Akt) and then with enzyme-linked secondary antibodies. The specific protein bands are visualized using a chemiluminescence detection system, with reduced signal indicating successful pathway inhibition [4].

4. Mouse Model of Asthma (In Vivo)

  • Purpose: To evaluate the therapeutic efficacy of this compound in a disease model [6].
  • Method: Mice are sensitized to ovalbumin (OVA) via intraperitoneal injections on days 0, 7, and 14. From day 21 to 34, they receive intranasal challenges with OVA to induce asthma-like inflammation. The treatment group receives this compound (e.g., 20 or 50 mg/kg) via daily gavage during the challenge period. Control groups may include untreated asthmatic mice, healthy mice, and mice treated with a standard drug like dexamethasone. Outcomes measured include airway hyperresponsiveness, analysis of lung tissue for inflammation and mucus, and levels of cytokines and mucins [6].

References

PP121 in Disease Models: Efficacy & Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

PP121 shows efficacy in diverse preclinical disease models by suppressing multiple signaling pathways. Key findings and the implicated mechanisms are summarized below.

Disease Model Key Findings Proposed Mechanisms

| Murine Asthma Model [1] [2] | Relieved airway hyperresponsiveness, mucus hypersecretion, and inflammation. | • Relaxed pre-contracted airway smooth muscle by blocking L-VDCCs, TRPCs, NCXs, and K+ channels. • Downregulated inflammatory factors (TNF-α, IL-4, IL-5) and mucins (MUC5AC, MUC5B). • Suppressed the MAPK/Akt signaling pathway. | | Non-Small Cell Lung Cancer (NSCLC) [3] | Exerted antitumorigenic effects in patient-derived xenograft organoids (PDXOs) of adenocarcinoma and squamous cell carcinoma. | • Downregulated pharmacodynamic targets, including phosphorylation of Akt and S6 ribosomal protein. | | Metastatic Castration-Resistant Prostate Cancer (mCRPC) [4] | Suppressed CRPC growth in vitro and in vivo; acted as a chemosensitizer when combined with docetaxel. | • Abrogated phosphorylation of multiple growth signaling proteins. • Exhibited a cytostatic effect. |

Experimental Protocols for Key Assays

To help you evaluate or replicate these findings, here are the methodologies for critical experiments cited in the research.

Cell Proliferation Assay (Crystal Violet) [3]

This protocol was used to assess the anti-proliferative effects of this compound on NSCLC cell lines.

  • 1. Cell Plating: Plate cells in 12-well plates.
  • 2. Compound Treatment: Treat cells with this compound at various concentrations (e.g., 500 nM, 1 µM, 5 µM, 10 µM). Use DMSO as a vehicle control.
  • 3. Incubation: Incubate the plates for 48 hours at 37°C with 5% CO₂.
  • 4. Fixing and Staining:
    • Remove the culture medium.
    • Fix the cell monolayer with 100% methanol for 5 minutes at room temperature.
    • Stain the fixed cells with 0.5% crystal violet in 25% methanol for 10 minutes at room temperature.
  • 5. Washing and Solubilization:
    • Wash the plates three times with distilled water to remove excess dye and air-dry overnight.
    • Solubilize the incorporated dye in 0.1 M sodium citrate in 50% ethanol.
  • 6. Quantification: Transfer 100 µL of the solubilized dye to a 96-well plate and measure the optical density at 540 nm using a microplate spectrophotometer.
Kinase Inhibition Assay [5]

This biochemical assay determines the half-maximal inhibitory concentration (IC50) of this compound against purified kinase domains.

  • 1. Reaction Setup: Incubate purified kinase domains with this compound at a range of concentrations (e.g., 1 nM to 50 µM) or a vehicle control (0.1% DMSO).
  • 2. Reaction Conditions: The reaction mixture contains 10 µM ATP and 2.5 µCi of γ-³²P-ATP, along with a specific substrate for the kinase.
  • 3. Termination and Capture: Stop the reactions by spotting the mixture onto nitrocellulose or phosphocellulose membranes.
  • 4. Washing and Quantification:
    • Wash the membrane 5-6 times to remove unbound radioactivity and allow it to dry.
    • Quantify the transferred radioactivity using phosphorimaging.
  • 5. Data Analysis: Calculate IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., Prism).
In Vivo Asthma Mouse Model [1] [2]

This protocol describes how the therapeutic effects of this compound were tested in a murine asthma model.

  • 1. Sensitization: On days 0, 7, and 14, sensitize mice (e.g., BALB/c) via intraperitoneal (IP) injections of 200 µL of ovalbumin (OVA, 3 mg/mL). Control groups receive physiological saline.
  • 2. Challenge and Treatment: From day 21 to day 34 (14 days), challenge the sensitized mice daily with an intranasal instillation of OVA (20 µL of 3 mg/mL).
  • 3. Therapeutic Administration: During the challenge period, administer this compound (e.g., 20 mg/kg or 50 mg/kg) or a positive control (e.g., dexamethasone, 3 mg/kg) via daily gavage. The control and asthma model groups receive the vehicle.
  • 4. Endpoint Analysis: Assess asthmatic features 24 hours after the final challenge. Key analyses include:
    • Measurement of respiratory system resistance to assess airway hyperresponsiveness (AHR).
    • Histological analysis of lung tissues for inflammation and mucus secretion.
    • Western blotting of lung homogenates to analyze signaling pathways (e.g., MAPK/Akt phosphorylation) and expression of inflammatory factors (e.g., TNF-α, IL-4, IL-5) and mucins (MUC5AC, MUC5B).

This compound Signaling Pathway in Asthma

The diagram below synthesizes the core mechanisms by which this compound exerts its effects in asthma, based on the findings from the murine model. It illustrates how this compound's multi-targeted inhibition leads to reduced bronchoconstriction and inflammation.

G cluster_contractile Anti-Contractile Effect cluster_inflammatory Anti-Inflammatory Effect This compound This compound Ion Channel Block Ion Channel Block This compound->Ion Channel Block  Blocks L-VDCC, TRPC, NCX, K+ Channels MAPK/Akt Pathway Inhibition MAPK/Akt Pathway Inhibition This compound->MAPK/Akt Pathway Inhibition  Inhibits Tyrosine & Phosphoinositide Kinases Reduced Cytosolic Ca²⁺ Reduced Cytosolic Ca²⁺ Ion Channel Block->Reduced Cytosolic Ca²⁺  Inhibits ↓ Inflammatory Factors (TNF-α, IL-4, IL-5) ↓ Inflammatory Factors (TNF-α, IL-4, IL-5) MAPK/Akt Pathway Inhibition->↓ Inflammatory Factors (TNF-α, IL-4, IL-5)  Downregulates ↓ Mucin Production (MUC5AC, MUC5B) ↓ Mucin Production (MUC5AC, MUC5B) MAPK/Akt Pathway Inhibition->↓ Mucin Production (MUC5AC, MUC5B)  Downregulates Airway Smooth Muscle Relaxation Airway Smooth Muscle Relaxation Reduced Cytosolic Ca²⁺->Airway Smooth Muscle Relaxation Reduced Inflammation & Mucus Reduced Inflammation & Mucus ↓ Inflammatory Factors (TNF-α, IL-4, IL-5)->Reduced Inflammation & Mucus ↓ Mucin Production (MUC5AC, MUC5B)->Reduced Inflammation & Mucus

References

PP121 kinase inhibitor discovery

Author: Smolecule Technical Support Team. Date: February 2026

Discovery and Rationale

The development of PP121 was driven by two key scientific insights. First, the reactivation of PI3-K signaling is a common mechanism of resistance to tyrosine kinase inhibitors (TKIs) in cancer treatment. Creating a single agent that could block both pathways was hypothesized to yield more potent antitumor activity and overcome this resistance [1]. Second, the researchers aimed to move beyond chance discoveries of multi-kinase inhibitors and instead rationally design a promiscuous drug based on biological function, even against structurally divergent protein families like tyrosine kinases and PI3-Ks [1].

The initial discovery involved screening a library of tyrosine kinase inhibitors for activity against the PI3-K p110α, which yielded two low-micromolar pyrazolopyrimidine hits (S1 and S2). Through an iterative process of chemical synthesis, X-ray crystallography, and kinome-level biochemical profiling of over 200 analogs, the team optimized these hits. This systematic Structure-Activity Relationship (SAR) effort led to the identification of this compound and other compounds with novel target profiles [1].

Target Inhibition Profile

This compound is a multi-targeted kinase inhibitor with potent, nanomolar activity against a specific set of tyrosine kinases and PI3-K family members. The table below summarizes its key targets and inhibitory concentrations (IC50) [1] [2] [3].

Table 1: Primary Kinase Targets of this compound

Target Kinase Kinase Family Reported IC50 (nM)
PDGFR Receptor Tyrosine Kinase (RTK) 2 nM [3]
Ret Receptor Tyrosine Kinase (RTK) <1 nM [1]
VEGFR2 Receptor Tyrosine Kinase (RTK) 12 nM [2]
Src Non-Receptor Tyrosine Kinase (NRTK) 14 nM [2]
Abl Non-Receptor Tyrosine Kinase (NRTK) 18 nM [3]
mTOR PI3-K related Kinase (PIKK) 10 nM [2]
DNA-PK PI3-K related Kinase (PIKK) 60 nM [2]
p110α Phosphoinositide 3-Kinase (PI3-K) 52 nM [3]

A critical feature of this compound's selectivity is that while it inhibits several tyrosine kinases and PI3-Ks, it remains highly selective against the serine-threonine kinome, meaning it does not indiscriminately target all kinases [1].

Mechanism of Action and Structural Basis

The dual specificity of this compound is not accidental but is controlled by a conserved hydrophobic pocket present in both tyrosine kinases and PI3-Ks. Structural studies using X-ray crystallography revealed that this compound accesses this pocket through a rotatable bond in its drug skeleton [1].

In tyrosine kinases like Src, this compound makes a key hydrogen bond to Glu310, which effectively substitutes for the structural role of a catalytic lysine. This interaction leads to the ordering of a helix (helix C) and stabilizes the kinase in an active conformation, which is part of its unique mechanism of binding [3].

The following diagram illustrates the signaling pathways targeted by this compound and the experimental workflow used in its discovery and validation.

G cluster_pathway Signaling Pathways Targeted by this compound cluster_workflow Key Experimental Workflow RTKs Receptor Tyrosine Kinases (e.g., VEGFR2, PDGFR) PI3K PI3-K p110α RTKs->PI3K Activates mTORC mTOR Complex PI3K->mTORC PIP3/Akt Downstream Downstream Effectors (Akt, p70S6K, S6) mTORC->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound Inhibition This compound->RTKs Blocks This compound->PI3K Blocks This compound->mTORC Blocks W1 1. High-Throughput Screening (Library of TKIs vs p110α) W2 2. Iterative Chemical Synthesis (>200 pyrazolopyrimidine analogs) W1->W2 W3 3. Biochemical Profiling (IC50 vs 14-kinase panel, 200+ kinome) W2->W3 W4 4. Structural Analysis (X-ray Crystallography) W3->W4 W5 5. Cellular Validation (Proliferation, Apoptosis, Pathway Analysis) W4->W5

Diagram illustrating the key signaling pathways targeted by this compound and the primary experimental workflow for its discovery.This compound simultaneously inhibits receptor tyrosine kinases (VEGFR2, PDGFR), phosphoinositide kinases (PI3-K p110α), and PI3-K related kinases (mTOR, DNA-PK), ultimately blocking downstream signals that drive cancer cell proliferation and survival [1] [2] [3]. Its discovery involved a cycle of screening, chemical synthesis, profiling, and structural analysis [1].

Cellular Efficacy and Experimental Evidence

In cellular models, this compound demonstrates potent anti-tumor effects by directly inhibiting its intended targets [1] [3]:

  • Pathway Blockade: this compound potently and dose-dependently blocks the phosphorylation of key signaling nodes like Akt, p70S6K, and S6 in glioblastoma cell lines (U87, LN229), confirming direct inhibition of the PI3-K/mTOR pathway in cells [3].
  • Proliferation & Cell Cycle: It inhibits the proliferation of various tumor cell lines harboring mutations in the PI3-K pathway (e.g., PIK3CA, PTEN) and typically induces a G0/G1 cell cycle arrest [1] [3].
  • Tyrosine Kinase Inhibition in Cells: this compound directly inhibits oncogenic tyrosine kinases in cellular contexts, including Ret autophosphorylation in thyroid carcinoma cells, VEGFR2 autophosphorylation in response to VEGF, and Bcr-Abl-induced tyrosine phosphorylation in chronic myeloid leukemia models, leading to apoptosis or cell cycle arrest [1] [3].

Key Experimental Protocols

For researchers aiming to work with this compound, the following table outlines standard protocols used in its characterization [3].

Table 2: Summary of Key Experimental Methods for this compound

Method Key Procedure Details Application in this compound Discovery
In Vitro Kinase Assay Purified kinase domains incubated with this compound (1 nM-50 µM) and 10 µM ATP. Reactions stopped by spotting onto filter membranes, washed, and quantified via phosphorimaging. Determination of IC50 values against purified kinases [3].
Cell Proliferation Assay Cells treated with this compound (0.04-10 µM) or vehicle for 72 hours. Viability measured using Resazurin fluorescence. IC50 calculated with curve-fitting software. Quantification of anti-proliferative effects in tumor cell lines [3].
Western Blot Analysis Cells treated with this compound, lysed, and proteins resolved by SDS-PAGE. Transferred to membranes and blotted with phospho-specific antibodies. Validation of target engagement and pathway modulation in cells (e.g., p-Akt, p-S6) [1] [3].
Flow Cytometry (Cell Cycle/Apoptosis) Cells treated with this compound for 24-72 hours. For apoptosis: stained with AnnexinV-FITC. For cell cycle: fixed and stained with propidium iodide. Analyzed by flow cytometer. Determination of the cellular response to treatment (cell cycle arrest or apoptosis) [3].

Broader Research Applications

While initially discovered for oncology, recent preclinical studies have explored the therapeutic potential of this compound in other disease areas:

  • Asthma: A 2023 study showed that this compound relieves airway hyperresponsiveness, mucus secretion, and inflammation in a murine asthma model. Its effect involves blocking specific ion channels and downregulating the MAPK/Akt signaling pathway [4] [5].
  • Non-Small Cell Lung Cancer (NSCLC): Research in 2023 demonstrated that this compound exerts antitumorigenic effects in patient-derived xenograft models of NSCLC, including those with EGFR mutations and MET amplifications, which are often associated with TKI resistance [6].
  • Drug Discovery Template: this compound's pyrazolopyrimidine scaffold has been used as a pharmacophore model for in silico screening to identify new natural product-derived dual inhibitors of mTOR and RET [7].

The discovery of this compound successfully established that it is feasible to rationally access a chemical space that intersects two major families of oncogenes, paving the way for a more deliberate approach to polypharmacology in drug development [1].

References

PP121 Target Profile and Key Research Findings

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Details
Primary Mechanism Dual inhibitor of tyrosine kinases & phosphoinositide kinases (PI3-K) [1].

| Key Molecular Targets (IC₅₀) | • mTOR: 10 nM • VEGFR2: 12 nM • Src: 14 nM • PDGFR: 2 nM • DNA-PK: 60 nM [2]. | | Initial Research Focus | Anticancer agent, overcoming kinase inhibitor resistance [3] [1]. | | Key Finding (2023) | Relieves airway hyperresponsiveness, mucus secretion, and inflammation in a murine asthma model [4] [5]. | | Proposed Pathway in Asthma | Downregulates inflammatory factors, mucins, and the MAPK/Akt signaling pathway [4]. |

Detailed Experimental Findings

Study Model Experimental Design Key Outcomes

| Non-Small Cell Lung Cancer (NSCLC) (Patient-derived xenograft organoids, LU6471B-SCC & LU5162B-ADC) [3] | • Dosing: 0.0078 - 2 µM PP121 for 5 days. • Endpoint: Cell viability via CellTiter-Glo assay. | this compound exerted an antitumorigenic effect via downregulation of pharmacodynamic targets [3]. | | Asthma Mouse Model [4] [5] | • Sensitization/Challenge: Ovalbumin (OVA). • This compound Treatment: Daily gavage (20 mg/kg & 50 mg/kg). • Measurements: Airway resistance, histology, Western blotting, tension measurements on tracheal rings. | • Reduced airway hyperresponsiveness, inflammation, and mucus secretion. • Relaxed pre-contracted tracheal rings by blocking L-VDCCs, NSCCs, TRPCs, NCXs, and K+ channels. • Downregulated VEGF, VEGFR2, MUC5AC, MUC5B, TNF-α, IL-4, IL-5, and suppressed MAPK/Akt signaling [4]. |

Experimental Protocols for Key Assays

For researchers looking to replicate or build upon these findings, here are the methodologies for core experiments.

Cell Proliferation Assay (Crystal Violet)
  • Cell Lines: Adenocarcinoma (NCI-H1975) and Squamous Cell Carcinoma (NCI-H2170) NSCLC cells [3].
  • Procedure:
    • Plate cells in 12-well plates.
    • Treat with this compound (e.g., 500 nM, 1, 5, 10 µM) or DMSO vehicle for 48 hours.
    • Remove medium, fix cell monolayer with 100% methanol for 5 minutes.
    • Stain with 0.5% crystal violet in 25% methanol for 10 minutes.
    • Wash thoroughly with distilled water and air-dry overnight.
    • Solubilize dye in 0.1 M sodium citrate in 50% ethanol.
    • Measure optical density at 540 nm [3].
Western Blot Analysis
  • Procedure:
    • Plate and treat cells with this compound or DMSO for 3 hours.
    • Rinse with PBS and lyse cells.
    • Determine protein concentration.
    • Separate 30 µg of protein via SDS-PAGE (8% gel) and transfer to PVDF membrane.
    • Incubate with primary antibodies (e.g., p-Akt, Akt, p-RPS6, RPS6) at 1:500 dilution overnight at 4°C.
    • Incubate with HRP-conjugated secondary antibody at 1:1000 for 1 hour at room temperature.
    • Visualize using enhanced chemiluminescence [3].
Mouse Tracheal Ring (mTR) Tension Measurement
  • Procedure:
    • Dissect tracheae and isolate 5-7 mm rings.
    • Mount in organ bath with physiological salt solution (PSS) at 37°C, bubbled with 95% O₂/5% CO₂.
    • Equilibrate for 60 minutes.
    • Pre-contract rings with 80 mM K⁺ or 100 µM Acetylcholine (ACh).
    • Apply this compound to study its relaxing effect.
    • To study Na⁺/Ca²⁺ exchanger (NCX) involvement, replace PSS with Li⁺-PSS [4].

This compound Mechanism and Signaling Pathway in Asthma

The diagram below illustrates the proposed mechanism by which this compound alleviates asthma symptoms, based on the 2023 study.

G cluster_ion Ion Channel Blockade cluster_path Signaling Pathway Inhibition This compound This compound L_VDCC L-VDCCs This compound->L_VDCC NSCC NSCCs This compound->NSCC TRPC TRPCs This compound->TRPC NCX NCXs This compound->NCX K_Channel K+ Channels This compound->K_Channel MAPK_Akt MAPK/Akt Pathway This compound->MAPK_Akt Airway_Relaxation Tracheal Ring Relaxation This compound->Airway_Relaxation Induces Airway_Contraction Airway Smooth Muscle Contraction L_VDCC->Airway_Contraction Mediates NSCC->Airway_Contraction Mediates TRPC->Airway_Contraction Mediates NCX->Airway_Contraction Mediates K_Channel->Airway_Contraction Mediates Inflammatory_Factors Inflammatory Factors (TNF-α, IL-4, IL-5) MAPK_Akt->Inflammatory_Factors Mucins Mucins (MUC5AC, MUC5B) MAPK_Akt->Mucins Symptom_Relief Symptom Relief MAPK_Akt->Symptom_Relief Leads to Patho_Features Asthmatic Pathological Features (AHR, Inflammation, Mucus) Inflammatory_Factors->Patho_Features Drive Mucins->Patho_Features Drive Airway_Relaxation->Symptom_Relief Leads to

This proposed mechanism of action for this compound in asthma involves two key pathways: direct relaxation of airway smooth muscle by blocking calcium-related ion channels, and reduction of inflammation and mucus secretion by inhibiting the MAPK/Akt signaling pathway [4].

Future Research Directions

This compound demonstrates how a single agent targeting multiple parallel pathways can overcome compensatory resistance mechanisms. Its application has expanded from oncology to inflammatory diseases like asthma.

Future work should focus on:

  • Toxicology and ADME to support potential clinical translation.
  • Efficacy studies in other inflammatory or fibrotic lung diseases.
  • Combination therapy strategies, particularly in oncology, where targeting both tyrosine kinases and PI3-Ks may prevent resistance [1].

References

Overview of PP121 and Relevant Experimental Models

Author: Smolecule Technical Support Team. Date: February 2026

PP121 is a dual inhibitor of tyrosine and phosphoinositide kinases that has shown promise in preclinical research for applications beyond its initial investigation in oncology [1] [2] [3].

The table below summarizes the primary disease models and key experimental endpoints identified in the recent literature:

Disease Area Experimental Model Key Endpoints / Findings Source

| Asthma | In vivo: OVA-sensitized murine asthma model [1] [4] Ex vivo: Mouse tracheal rings (mTRs) [1] [4] | Airway hyperresponsiveness, systematic inflammation, mucus secretion, ion channel blockade, MAPK/Akt signaling downregulation [1] [4] | [1] [4] | | Non-Small Cell Lung Cancer (NSCLC) | In vitro: Patient-derived xenograft organoids (PDXOs), NSCLC cell lines (e.g., NCI-H1975, NCI-H2170) [5] Co-culture: NSCLC cells with healthy human astrocytes [5] | Cell proliferation (Crystal Violet assay), cell migration, phosphorylation status of Akt and S6 ribosomal protein [5] | [5] |

Key Methodological Insights for Study Design

Here is a synthesis of the experimental approaches used in these studies, which can inform your own protocol design:

  • Asthma Model Protocol: One study established a murine asthma model by sensitizing mice with intraperitoneal (IP) injections of ovalbumin (OVA) on days 0, 7, and 14. This was followed by a challenge phase from day 21 to day 34 with intranasal instillation of OVA. This compound was administered daily via gavage at doses of 20 mg/kg and 50 mg/kg during the challenge phase. Key assessments included measurement of respiratory system resistance, histological analysis of lung tissue, and Western blotting to analyze signaling pathways [1] [4].
  • Cancer Model Assays: In NSCLC studies, the efficacy of this compound was evaluated using crystal violet cell proliferation assays and Radius cell migration assays. Researchers also used Western blotting to demonstrate that this compound downregulates the phosphorylation of key signaling nodes like Akt and S6 ribosomal protein, confirming target engagement [5]. A notable feature was the use of co-culture models with healthy human astrocytes to mimic the brain metastasis microenvironment [5].
  • Mechanism of Action Analysis: The anti-contractile effect of this compound in airway smooth muscle was investigated using tension measurements on isolated mouse tracheal rings and patch-clamp recordings. These experiments identified that this compound blocks various ion channels, including L-type voltage-dependent Ca²⁺ channels (L-VDCCs) and large-conductance Ca²⁺-activated K⁺ (BK) channels [1] [4].

Signaling Pathways and Workflow

The following diagram synthesizes the primary signaling pathways and biological processes affected by this compound, as reported in the literature, and illustrates a potential high-level experimental workflow for an exploratory study.

G cluster_pathways Reported Signaling Pathways & Processes Inhibited by this compound cluster_tk Tyrosine Kinases cluster_pi3k Serine/Threonine Kinases cluster_workflow Exploratory Study Workflow (Based on Literature) This compound This compound TK e.g., VEGFR2, Src This compound->TK PI3K PI3K This compound->PI3K mTOR mTOR This compound->mTOR Akt p-Akt (Inactivated) TK->Akt  Downregulates MAPK p-MAPK (Inactivated) TK->MAPK  Downregulates PI3K->Akt  Downregulates RPS6 p-S6 Ribosomal Protein (Inactivated) mTOR->RPS6  Downregulates Outcome1 Reduced Cell Proliferation & Migration Akt->Outcome1 Outcome2 Reduced Inflammation & Mucus Secretion MAPK->Outcome2 RPS6->Outcome1 Outcome3 Airway Smooth Muscle Relaxation Start 1. In Vitro Screening A Cell-Based Assays (Proliferation, Migration) Start->A B Mechanism Elucidation (Western Blot, Patch Clamp) A->B C 2. Ex Vivo Models (e.g., Tracheal Rings) B->C D 3. In Vivo Disease Models (e.g., Asthma, Cancer Xenografts) C->D End 4. Data Integration & Analysis D->End

This diagram summarizes the key mechanisms of action of this compound and a generalized experimental workflow based on current literature.

References

PP121: Mechanism of Action and Therapeutic Rationale

Author: Smolecule Technical Support Team. Date: February 2026

PP121 is a novel, dual-targeting kinase inhibitor identified as a potential therapeutic agent for non-small cell lung cancer (NSCLC), including cases that have metastasized to the brain. Its core mechanism involves the simultaneous inhibition of multiple tyrosine kinases and the PI3K (Phosphatidylinositol-3-kinase)/AKT/mTOR signaling pathway [1].

This dual-targeting approach is designed to overcome a major challenge in targeted cancer therapy: intrinsic and acquired resistance. Tumors often develop resistance to single-target agents (like first-generation EGFR inhibitors) by activating compensatory signaling pathways. By hitting multiple critical nodes in oncogenic signaling networks, this compound aims to suppress these resistance mechanisms [1].

The diagram below illustrates the key signaling pathways targeted by this compound and the experimental workflow used to assess its efficacy.

G This compound Signaling Pathways and Experimental Workflow cluster_pathway This compound Targeted Signaling Pathways cluster_workflow Key Experimental Models EGFR EGFR PI3K PI3K EGFR->PI3K Activates KRAS KRAS EGFR->KRAS MET MET MET->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR BRAF BRAF KRAS->BRAF This compound This compound This compound->EGFR Inhibits This compound->MET Inhibits This compound->PI3K Inhibits Model1 Patient-Derived Xenograft Organoids (PDXOs) Viability Assay Viability Assay Model1->Viability Assay Model2 2D Cell Culture (NSCLC Cell Lines) Proliferation Assay\n& Western Blot Proliferation Assay & Western Blot Model2->Proliferation Assay\n& Western Blot Model3 Co-culture Model (NSCLC Cells + Astrocytes) Model4 Radius Migration Assay Model3->Model4

This compound inhibits key oncogenic pathways (EGFR, MET, PI3K) and was evaluated in multiple experimental models [1].

Quantitative Efficacy Data and Experimental Findings

The antitumor efficacy of this compound was quantitatively evaluated across multiple in vitro models, demonstrating potent activity at the nanomolar and micromolar levels.

Table 1: Antiproliferative Effects of this compound in NSCLC Cell Lines (48-hour treatment) [1]

Cell Line NSCLC Subtype Genetic Profile This compound IC₅₀ / Significant Effect
NCI-H1975 Adenocarcinoma (ADC) EGFR mutation 500 nM (Significant proliferation inhibition)
NCI-H2170 Squamous Cell Carcinoma (SCC) MET amplification 500 nM (Significant proliferation inhibition)

Table 2: Efficacy of this compound in Patient-Derived Xenograft Organoids (PDXOs) (5-day treatment) [1]

PDXO Model NSCLC Subtype Genetic Profile This compound IC₅₀
LU5162B Adenocarcinoma (ADC) Information not specified 0.391 µM
LU6471B Squamous Cell Carcinoma (SCC) Information not specified 0.791 µM

Beyond proliferation, this compound at 500 nM significantly inhibited the migration and invasion of NSCLC cells, which are critical steps in metastasis. Western blot analysis confirmed that this effect was mediated through the downregulation of pharmacodynamic targets, specifically reducing levels of phosphorylated AKT (p-Akt) and phosphorylated S6 ribosomal protein (p-RPS6), key markers of PI3K/AKT/mTOR pathway activity [1].

Detailed Experimental Protocols

The following methodologies are reconstructed from the source material and can serve as a protocol guide.

Table 3: Key Experimental Protocols for Evaluating this compound

Assay / Method Key Details Purpose / Outcome Measured
Cell Culture NCI-H1975 (ADC) and NCI-H2170 (SCC) cells cultured in RPMI-1640 + 10% FBS. Healthy human astrocytes cultured in astrocyte media [1]. Maintenance of in vitro models.
Crystal Violet Proliferation Assay Cells plated in 12-well plates, treated with this compound (500 nM, 1, 5, 10 µM) or DMSO vehicle for 48 hours. Fixed with methanol, stained with 0.5% crystal violet, solubilized, and OD read at 540 nm [1]. Quantify cell proliferation/viability.
Patient-Derived Xenograft Organoid (PDXO) Screening PDXOs (LU6471B-SCC, LU5162-ADC) plated in Matrigel, treated with this compound (0.0078 - 2 µM) or vehicle for 5 days. Cell viability assessed with CellTiter-Glo Luminescent assay [1]. Assess drug efficacy in a more physiologically relevant, patient-derived model.
Western Blot Analysis Cells treated with this compound or DMSO for 3 hours. Lysed, proteins separated by SDS-PAGE, transferred to PVDF membranes. Probed with primary antibodies for p-Akt, Akt, p-RPS6, RPS6, and cyclophilin B, followed by HRP-conjugated secondary and ECL detection [1]. Confirm target engagement and pathway modulation.
Radius Cell Migration Assay 5x10⁴ NSCLC cells seeded in a removable insert. After 24h, insert removed to create a cell-free zone, and cells treated with 500 nM this compound for 96 hours. Migration into zone quantified with ImageJ after crystal violet staining [1]. Measure direct cell migration capacity.
Invasion Co-culture Model NSCLC cells plated for Radius assay, then 1x10⁵ healthy human astrocytes added to the culture. Treated with 500 nM this compound. [1]. Model and assess inhibition of tumor cell invasion into the brain microenvironment.

Conclusion and Research Implications

The preclinical data indicates that this compound is a promising multi-targeted agent against NSCLC, including hard-to-treat brain metastases. Its ability to concurrently inhibit tyrosine kinase and PI3K pathways addresses a key clinical challenge: compensatory signaling that leads to drug resistance [1].

  • Key Strength: The study employs a robust set of models, including patient-derived organoids and a sophisticated co-culture system with astrocytes, which enhances the translational relevance of the findings [1].
  • Research Gap: The current literature on this compound is limited. No clinical trial data was identified in this search, highlighting that this compound remains an investigational compound.

Future work should focus on further elucidating its full spectrum of kinase targets, evaluating efficacy in in vivo models, and ultimately, progressing to clinical trials to validate its safety and potential in human patients.

References

Mechanism of Action and Known Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

PP121 is a multi-targeted kinase inhibitor with potent activity against several key cellular signaling pathways. The table below summarizes its primary known targets and the evidence of its efficacy in various disease models [1] [2].

Target/Kinase Reported IC₅₀ (nM) Key Experimental Evidence & Models
PDGFR 2 nM In vitro kinase assays; suppression of downstream signaling [2].
mTOR 10-13 nM In vitro kinase assays; reduced p-Akt and p-S6 in glioblastoma (U87, LN229) and NSCLC cells [3] [2].
VEGFR2 12 nM In vitro kinase assays; inhibited VEGF-stimulated HUVEC proliferation (IC₅₀ 41 nM) [2].
Src 14 nM In vitro kinase assays; blocked v-Src induced phosphorylation and actin stress fiber restoration in NIH3T3 cells [2].
Abl 18 nM In vitro kinase assays; induced apoptosis in Bcr-Abl positive K562 cells [2].
DNA-PK 60 nM In vitro kinase assays [2].

Therapeutic Efficacy in Preclinical Models:

  • Cancer Models: this compound exhibits antitumor effects in castration-resistant prostate cancer (CRPC) both in vitro and in vivo, and shows efficacy in patient-derived non-small cell lung cancer (NSCLC) organoids [4] [3] [5]. It can sensitize CRPC tumors to standard chemotherapy like docetaxel [4].
  • Non-Oncology Models: In a murine asthma model, this compound relieved airway hyperresponsiveness and inflammation by downregulating the MAPK/Akt signaling pathway and inhibiting specific ion channels (L-VDCCs, TRPCs, BK channels) [1].

Identified Major Research Gaps

Despite promising preclinical data, the path to clinical application for this compound faces significant unknowns. The table outlines the core research gaps identified from the current literature.

Gap Category Specific Unanswered Question Implication for Development
Clinical Translation Lack of human safety, pharmacokinetic (PK), and pharmacodynamic (PD) data. The toxicity profile, optimal dosing, and bioavailability in humans are completely unknown, preventing clinical trial design.
Precision of Mechanism The exact contribution of each inhibited kinase to the overall therapeutic effect is unclear. Difficult to rationalize drug design, predict side effects, or identify robust biomarkers for patient stratification.
Therapeutic Scope Efficacy in other cancer types (e.g., with specific mutations) or non-oncology diseases is largely unexplored. The full therapeutic potential and market of this compound remain undefined.
Resistance Mechanisms No studies on how cancer cells might develop resistance to this compound. Limits the development of strategies to overcome resistance, which is a common failure point for targeted therapies.
Combination Therapy Limited data on synergistic drug partners beyond initial docetaxel combination in CRPC. Missed opportunities to enhance efficacy and overcome compensatory signaling pathways.

Experimental Protocols for Key Assays

To address these gaps, specific experimental approaches are required. Here are detailed methodologies for key assays cited in this compound research.

In Vitro Kinase Inhibition Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against specific kinases [2].

  • Procedure:
    • Incubation: Purified kinase domains are incubated with this compound (typically in a concentration range from 1 nM to 50 µM) or a vehicle control (0.1% DMSO).
    • Reaction Mix: The reaction includes 10 µM ATP, a trace amount of γ-³²P-ATP (2.5 µCi), and a specific substrate for the kinase.
    • Termination & Capture: Reactions are stopped by spotting onto nitrocellulose or phosphocellulose membranes.
    • Washing & Quantification: Membranes are washed 5-6 times to remove unbound radioactivity, dried, and the transferred radioactivity is quantified using phosphorimaging.
    • Data Analysis: IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve using software like GraphPad Prism.
Cell Proliferation and Viability Assay (Crystal Violet)

This method assesses the anti-proliferative effect of this compound on cancer cell lines [5].

  • Procedure:
    • Plating & Dosing: Cells (e.g., NSCLC lines NCI-H1975 or NCI-H2170) are plated in 12-well plates and treated with a range of this compound concentrations (e.g., 500 nM to 10 µM) or DMSO vehicle for 48 hours.
    • Fixing & Staining: The medium is removed, and the cell monolayer is fixed with 100% methanol for 5 minutes at room temperature. It is then stained with 0.5% crystal violet in 25% methanol for 10 minutes.
    • Washing & Solubilization: Excess dye is washed off with distilled water. After the plates dry, the incorporated dye is solubilized in 0.1 M sodium citrate in 50% ethanol.
    • Measurement: 100 µL of the solubilized dye from each sample is transferred to a 96-well plate, and the optical density is read at 540 nm using a microplate spectrophotometer.
Analysis of Signaling Pathway Inhibition (Western Blot)

This protocol confirms target engagement and downstream effects of this compound in cells [5] [2].

  • Procedure:
    • Treatment & Lysis: Cells are plated, treated with this compound or DMSO for a short period (e.g., 3 hours), rinsed with PBS, and lysed using a cell lysis reagent (e.g., CelLytic M).
    • Protein Separation & Transfer: Protein concentrations are determined, and equal amounts (e.g., 30 µg) are separated by SDS-PAGE on 8% polyacrylamide gels. The separated proteins are then transferred to a PVDF membrane.
    • Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies (typically at 1:500 dilution) against proteins of interest (e.g., p-Akt, total Akt, p-S6 ribosomal protein, total S6). It is then incubated with an HRP-conjugated secondary antibody (1:1,000) for 1 hour at room temperature.
    • Detection: The target proteins are visualized using an enhanced chemiluminescence (ECL) detection system.

This compound Signaling Pathways and Research Workflow

The following diagrams illustrate the multi-targeted mechanism of this compound and a proposed workflow for addressing key research gaps.

G cluster_targets This compound Inhibition Targets cluster_effects Downstream Cellular Effects This compound This compound TK Receptor Tyrosine Kinases (PDGFR, VEGFR2, Src, Abl) This compound->TK PI3K_mTOR PI3K/mTOR Pathway This compound->PI3K_mTOR DNA_PK DNA-PK This compound->DNA_PK ProSurvival ↓ Pro-Survival & Growth Signals (Akt, S6) TK->ProSurvival Angiogenesis ↓ Angiogenesis TK->Angiogenesis Cytoskeleton Altered Cytoskeleton TK->Cytoskeleton PI3K_mTOR->ProSurvival DNA_Repair ↓ DNA Repair Capacity DNA_PK->DNA_Repair Cell_Death Cell Cycle Arrest & Apoptosis ProSurvival->Cell_Death DNA_Repair->Cell_Death

This compound multi-targeted mechanism involves inhibiting tyrosine kinases, PI3K/mTOR, and DNA-PK, leading to reduced cell survival and apoptosis.

G cluster_in_vitro In Vitro Phase cluster_in_vivo In Vivo & Translational Phase Start Define Specific Research Question (e.g., Mechanism in a new cancer type) InVitro1 Cell Viability & Proliferation Assays (Crystal Violet/MTT) Start->InVitro1 InVitro2 Target Engagement Verification (Western Blot, Kinase Assays) InVitro1->InVitro2 InVitro3 Mechanistic Studies (e.g., siRNA, RNA-seq) InVitro2->InVitro3 InVivo1 PK/PD & Toxicity Studies (Animal Models) InVitro3->InVivo1 InVivo2 Efficacy in Disease Models (e.g., Xenografts, PDXOs) InVivo1->InVivo2 InVivo3 Combination Therapy Screening InVivo2->InVivo3 Analysis Data Integration & Biomarker Identification InVivo3->Analysis

A proposed research workflow to address this compound knowledge gaps progresses from in vitro studies to in vivo models and data integration.

Proposed Research Directions

To bridge the identified gaps, future research should prioritize the following:

  • Comprehensive Preclinical Profiling: Systematically profile this compound against a broader panel of cancer cell lines and patient-derived organoids (PDXOs), especially those with defined resistance mutations to existing TKIs [3] [5].
  • Advanced Mechanistic Studies: Employ techniques like phosphoproteomics to map the global signaling changes induced by this compound, and use CRISPR or siRNA to validate the contribution of individual kinase targets.
  • Rigorous ADMET and PK/PD Studies: Conduct formal pharmacokinetic, metabolism, and toxicology studies in relevant animal models to build a foundation for Investigational New Drug (IND) application.
  • Systematic Combination Screens: Test this compound in rational combinations with other targeted therapies, immunotherapies, and chemotherapies to identify synergistic partners and overcome potential resistance.

References

Mechanism of Action and Primary Targets

Author: Smolecule Technical Support Team. Date: February 2026

PP121 is a well-characterized, multi-targeted kinase inhibitor. Its primary mechanism involves dual inhibition of tyrosine kinases and phosphoinositide kinases, which allows it to simultaneously target multiple pro-tumorigenic and pro-contractile signaling pathways [1] [2].

The table below lists its key molecular targets and half-maximal inhibitory concentration (IC₅₀) values, demonstrating its potent activity [3]:

Target IC₅₀ (nM) Target IC₅₀ (nM)
PDGFR 2 Src 14
Hck 8 Abl 18
mTOR 10 DNA-PK 60
VEGFR2 12 PI3K p110α 52

This compound also inhibits other critical signaling nodes. It suppresses the PI3K/Akt/mTOR pathway, leading to decreased phosphorylation of Akt, p70S6K, and S6 ribosomal protein [1] [4] [3]. It also impacts MAPK signaling by reducing phosphorylation of ERK and p38, and downregulates NF-κB signaling and NFATc1 induction [2] [5] [4].

Efficacy in Disease Models

This compound exhibits potent effects across various in vitro disease models, summarized in the table below.

Disease/Cell Model Cell Types/Tissues Key Findings & Effects Approx. Effective Concentration
Non-Small Cell Lung Cancer (NSCLC) [1] Patient-derived ADC (LU5162B) & SCC (LU6471B) organoids; NCI-H1975, NCI-H2170 cells ↓ Cell viability; ↓ Phospho-Akt & Phospho-S6; ↓ Cell migration & invasion (even in astrocyte co-culture) 0.5 - 10 µM
Esophageal Cancer [4] Eca-109, ET-1, ET-3 cells ↓ Cell survival & proliferation (time/dose-dependent); ↑ Apoptosis; ↓ Akt/mTOR & NF-κB signaling IC₅₀: ~2.5 µM (Eca-109, 72h)
Osteoclast Formation [5] Bone Marrow Macrophages (BMMs) ↓ RANKL-induced differentiation; ↓ Osteoclast-specific gene expression (CTR, TRAP, CTSK, etc.); ↓ Bone resorption activity 5 µM
Asthma (Airway Hyperresponsiveness) [2] [6] Mouse Tracheal Rings (mTRs) Relaxed pre-contracted airway smooth muscle; Blocked L-VDCCs, NSCCs, TRPCs, NCXs, and K+ channels 1 - 50 µM (tension meas.)

Detailed Experimental Protocols

Here are the methodologies for key experiments demonstrating this compound's in vitro effects.

Cell Viability and Proliferation Assays

  • Crystal Violet Assay [1]: Seed cells in 12-well plates. Treat with this compound (e.g., 500 nM to 10 µM) or vehicle control (DMSO) for 48 hours. Fix cell monolayer with 100% methanol, stain with 0.5% crystal violet, solubilize dye, and measure optical density at 540 nm.
  • MTT Assay [4]: Culture cells in 96-well plates. Treat with this compound for 24-72 hours. Add MTT reagent, incubate to allow formazan crystal formation, solubilize crystals, and measure absorbance to determine cell survival.
  • Patient-Derived Xenograft Organoids (PDXOs) [1]: Plate 250 organoids/well in Matrigel. Treat with a concentration gradient of this compound (0.0078 - 2 µM) or vehicle for 5 days. Assess cell viability using CellTiter-Glo Luminescent assay.

Western Blot Analysis [1]

  • Treatment & Lysis: Plate and treat cells with this compound or DMSO for 3 hours. Rinse with PBS and lyse cells.
  • Protein Separation & Transfer: Determine protein concentration, separate 30 µg of protein via SDS-PAGE (8% gel), and transfer to a PVDF membrane.
  • Antibody Incubation & Detection: Incubate membrane with primary antibodies (e.g., p-Akt, Akt, p-S6, S6) overnight at 4°C, followed by HRP-conjugated secondary antibody. Visualize using an ECL detection system.

Radius Cell Migration Assay [1]

  • Seed cells in dedicated inserts placed in 12-well plates. After 24 hours, remove the insert to create a cell-free gap. Treat cells with this compound (e.g., 500 nM) for 96 hours. Stain migrated cells with crystal violet and quantify the cell-free area using image analysis software like ImageJ.

Mouse Tracheal Ring Tension Measurement [2]

  • Dissect tracheae and isolate 5-7 mm rings. Mount rings in an organ bath with physiological salt solution (PSS) at 37°C, bubbled with 95% O₂ and 5% CO₂. Equilibrate for 60 minutes. Pre-contract rings with 80 mM K⁺ or 100 µM Acetylcholine (ACh), then apply this compound to measure relaxation.

Signaling Pathways Affected by this compound

The following diagram illustrates the key signaling pathways that this compound inhibits, which explains its broad effects in cancer and other disease models.

G RTKs Receptor Tyrosine Kinases (EGFR, VEGFR2, PDGFR, etc.) PI3K PI3K RTKs->PI3K Activates Src Src RTKs->Src Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates NFkB NF-κB Akt->NFkB Activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes MAPK MAPK Pathway (ERK, p38) Src->MAPK Activates Metastasis Cell Migration & Metastasis Src->Metastasis Promotes Invisible1 Src->Invisible1 NFATc1 NFATc1 MAPK->NFATc1 Activates Inflammation Inflammation & Cytokine Production MAPK->Inflammation Promotes NFkB->Inflammation Promotes BoneResorption Osteoclast Formation & Bone Resorption NFATc1->BoneResorption Induces MuscleContraction Airway Smooth Muscle Contraction Invisible1->NFATc1 Promotes Invisible2 Invisible2->MuscleContraction Triggers This compound This compound This compound->RTKs Inhibits This compound->PI3K Inhibits This compound->mTOR Inhibits This compound->Src Inhibits DNAPK DNAPK This compound->DNAPK Inhibits

This diagram shows how this compound's multi-target action disrupts key pathways in cancer, inflammation, and hyperresponsiveness.

References

Mechanism of Action and Target Profile

Author: Smolecule Technical Support Team. Date: February 2026

PP121 is designed as a dual inhibitor of tyrosine kinases (TKs) and phosphoinositide kinases (PI3-Ks) [1]. Its ability to hit these two structurally divergent enzyme families is controlled by interactions within a hydrophobic pocket that is conserved in both classes [1]. This multi-targeted approach is strategically valuable for overcoming common resistance mechanisms in cancer therapy [2] [1].

The table below summarizes the primary kinase targets of this compound and their half-maximal inhibitory concentration (IC50) values [3] [4].

Target IC50 (nM) Target Family
PDGFR 2 Tyrosine Kinase
Hck 8 Tyrosine Kinase
mTOR 10 PI3-Kinase
VEGFR2 12 Tyrosine Kinase
Src 14 Tyrosine Kinase
Abl 18 Tyrosine Kinase
DNA-PK 60 PI3-Kinase
p110α 52 PI3-Kinase

This multi-targeted profile means this compound can potently block several critical oncogenic signaling pathways, including Akt/mTOR and MAPK, leading to suppressed tumor cell proliferation and migration [5] [2] [4].

Experimental Protocols and Key Findings

In Vitro Anticancer Efficacy

This compound has been tested across various cancer cell lines and patient-derived models to evaluate its antitumor effects.

  • Cell Proliferation Assay: In patient-derived xenograft organoids (PDXOs) of non-small cell lung cancer (NSCLC), including both adenocarcinoma (LU5162B) and squamous cell carcinoma (LU6471B) models, organoids were treated with this compound (0.0078-2 µM) or a vehicle control for 5 days. Cell viability was assessed using the CellTiter-Glo Luminescent assay [2].
  • Radius Cell Migration Assay: To study invasion and metastasis, NSCLC cells were plated in special inserts. After 24 hours, the inserts were removed to create a cell-free zone, and cells were treated with 500 nM this compound for 96 hours. The migrated cells were stained with crystal violet, and the cell-free area was quantified using image analysis software like ImageJ [2].
  • Western Blot Analysis: To confirm the mechanism of action, cells are treated with this compound (e.g., 500 nM for 3 hours) and then lysed. Proteins (e.g., 30 µg) are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against key signaling molecules like phosphorylated Akt (p-Akt) and S6 ribosomal protein (p-RPS6) to demonstrate pathway inhibition [2].

Key Findings: this compound exerts a strong antitumorigenic effect by downregulating pro-survival signaling pathways. It significantly inhibits the proliferation and migration of NSCLC cells, including in co-culture models with human astrocytes that mimic the brain metastasis microenvironment [2].

In Vivo Efficacy in an Asthma Model

Recent research has explored the therapeutic potential of this compound beyond oncology, particularly in asthma [5].

  • Animal Model Establishment: A mouse model of asthma is established by sensitizing BALB/c mice with intraperitoneal injections of ovalbumin (OVA) on days 0, 7, and 14. From day 21 to day 34, the mice are challenged with intranasal instillation of OVA. The treatment group receives a daily gavage of This compound (20 mg/kg or 50 mg/kg) during the challenge period [5].
  • Pathological and Molecular Analysis: The study measures respiratory system resistance to assess airway hyperresponsiveness (AHR). Lung tissues are analyzed for systematic inflammation and mucus secretion. Western blotting is used to measure the expression of inflammatory factors (TNF-α, IL-4, IL-5), mucins (MUC5AC, MUC5B), and the phosphorylation levels of proteins in the MAPK/Akt signaling pathway [5].

Key Findings: this compound treatment relieved typical asthmatic features, including AHR, inflammation, and mucus overproduction. The therapeutic effect was linked to the downregulation of the MAPK/Akt pathway and inhibition of calcium mobilization in airway smooth muscle [5].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the core signaling pathways inhibited by this compound and the consequent cellular effects, based on the mechanisms demonstrated in the research.

G cluster_targets This compound Inhibition Targets cluster_pathways Downstream Signaling Pathways cluster_effects Cellular & Pathological Outcomes This compound This compound TK Receptor Tyrosine Kinases (VEGFR2, PDGFR, Src, Abl) This compound->TK PI3K PI3-Kinase Family (mTOR, DNA-PK, p110α) This compound->PI3K Akt Akt/mTOR Signaling TK->Akt MAPK MAPK Signaling TK->MAPK PI3K->Akt NFkB NF-κB Signaling PI3K->NFkB Cancer ↓ Tumor Cell Proliferation ↓ Cell Migration & Invasion Akt->Cancer Asthma ↓ Airway Hyperresponsiveness ↓ Inflammation & Mucus Secretion Akt->Asthma MAPK->Cancer MAPK->Asthma NFkB->Cancer

This compound mechanism and cellular effects

The diagram below outlines the general workflow for evaluating this compound efficacy in animal models, as applied in both asthma and cancer (xenograft) studies.

G cluster_asthma Asthma Model cluster_cancer Cancer Xenograft Model cluster_analysis Start Animal Model Establishment A1 OVA Sensitization (i.p. injection) Start->A1 C1 Tumor Cell Inoculation Start->C1 A2 OVA Challenge (intranasal instillation) A1->A2 A3 This compound Treatment (Daily gavage, 20-50 mg/kg) A2->A3 Analysis Endpoint Analysis A3->Analysis C2 Tumor Growth C1->C2 C3 This compound Treatment (Oral administration) C2->C3 C3->Analysis A4 Airway Responsiveness Histology (Inflammation/Mucus) Western Blot (MAPK/Akt) C4 Tumor Volume/Weight Western Blot (p-Akt, p-S6) Immunohistochemistry

This compound in vivo evaluation workflow

Conclusion and Research Significance

This compound serves as a powerful research tool and a promising therapeutic candidate due to its unique multi-targeted mechanism. Its ability to concurrently inhibit tyrosine kinases and PI3-Ks makes it a compelling strategy for overcoming compensatory resistance pathways in cancer and for treating complex diseases like asthma by targeting both contractile and inflammatory pathways [5] [1].

References

PP121 Experimental Protocols and Application Notes: Comprehensive Guide for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the content.

Introduction to PP121

This compound is a potent, multi-targeted kinase inhibitor that uniquely targets both tyrosine kinases and phosphoinositide kinases, making it a valuable research tool for investigating complex signaling pathways in various disease models [1] [2]. This small molecule inhibitor exhibits a distinctive mechanism of action by interacting with a hydrophobic pocket conserved across both tyrosine kinase and phosphoinositide kinase families, effectively substituting for the structural role of the catalytic lysine and stabilizing an active conformation [2]. Initially investigated for its anti-cancer properties in various tumors, recent research has expanded its application to pulmonary diseases, including asthma and non-small cell lung cancer (NSCLC) models, demonstrating both anti-contractile and anti-inflammatory effects [1] [3] [4].

This compound's ability to simultaneously target multiple signaling pathways addresses the significant challenge of compensatory resistance mechanisms that often limit the efficacy of single-target inhibitors, particularly in oncology and inflammatory diseases [3] [5]. As an experimental compound, this compound is not yet approved for clinical use but serves as a powerful tool for preclinical research and pathway analysis [6]. This document provides comprehensive application notes and detailed experimental protocols to facilitate rigorous investigation of this compound in various research contexts.

Mechanism of Action

Multi-Target Kinase Inhibition

This compound demonstrates a unique polypharmacology profile, simultaneously inhibiting key nodes in both tyrosine kinase and phosphoinositide kinase signaling networks. The table below summarizes this compound's primary targets and their respective inhibition constants (IC50):

Table 1: Primary Kinase Targets of this compound and Inhibition Constants

Target IC50 (nM) Signaling Pathway Biological Role
PDGFR 2 RTK/MAPK, PI3K/Akt Cell proliferation, migration
Hck 8 Src-family kinase signaling Immune cell function
mTOR 10 mTOR/p70S6K Cell growth, protein synthesis
VEGFR2 12 Angiogenesis, vascular permeability Angiogenesis, vascular function
Src 14 Src/FAK, Src/STAT Cell adhesion, migration
Abl 18 Bcr-Abl signaling Cell proliferation, survival
DNA-PK 60 DNA repair Genomic stability
PI3K p110α 52 PI3K/Akt Cell survival, metabolism

[2]

This compound's dual inhibitory capability enables effective suppression of compensatory signaling that often emerges in response to single-pathway inhibition, particularly in resistant cancers [3] [5]. In NSCLC models with EGFR mutations and MET amplifications, this compound effectively downregulated phosphorylation of Akt and S6 ribosomal protein, key effectors in the PI3K/Akt/mTOR pathway [3]. Similarly, in asthma models, this compound suppressed the MAPK/Akt signaling pathway while also modulating ion channel activity in airway smooth muscle [1].

Signaling Pathway Diagram

The following diagram illustrates this compound's key targets within canonical signaling pathways and its functional effects in disease models:

G GrowthFactors Growth Factors (EGF, VEGF, PDGF) RTKs Receptor Tyrosine Kinases (EGFR, VEGFR2, PDGFR) GrowthFactors->RTKs PI3K PI3K RTKs->PI3K Src Src Family Kinases RTKs->Src Abl Abl RTKs->Abl Akt Akt PI3K->Akt Proliferation Cell Proliferation Src->Proliferation Migration Cell Migration Src->Migration DNAPK DNA-PK Survival Cell Survival DNAPK->Survival mTOR mTOR Akt->mTOR Akt->Survival p70S6K p70S6K mTOR->p70S6K mTOR->Proliferation S6 S6 Ribosomal Protein p70S6K->S6 S6->Proliferation Inflammation Inflammation Proliferation->Inflammation Survival->Inflammation AirwayContraction Airway Contraction Migration->AirwayContraction This compound This compound Inhibition This compound->RTKs This compound->PI3K This compound->Src This compound->Abl This compound->DNAPK This compound->mTOR

Figure 1: this compound targets multiple kinases in signaling pathways, resulting in anti-proliferative, anti-inflammatory, and bronchodilatory effects [1] [2]

This compound's inhibition of these interconnected pathways results in comprehensive suppression of downstream signaling cascades, ultimately leading to reduced cell proliferation, increased apoptosis in tumor models, and decreased inflammation and airway hyperresponsiveness in asthma models [1] [3]. The diagram highlights how multi-target inhibition provides a strategic advantage for overcoming resistance mechanisms in complex diseases.

Detailed Experimental Protocols

Asthma Therapeutic Applications
3.1.1 In Vitro Tracheal Ring Relaxation Assay

Purpose: To evaluate the direct bronchodilatory effect of this compound on pre-contracted airway smooth muscle.

Materials:

  • Mouse tracheal rings (5-7 mm segments) dissected from BALB/c mice [1]
  • Physiological salt solution (PSS): 2 mM CaCl₂, 10 mM glucose, 10 mM HEPES, 5 mM KCl, 1 mM MgCl₂·6H₂O, 135 mM NaCl (pH adjusted to 7.4 with NaOH) [1]
  • Organ bath system with 6 mL chambers maintained at 37°C with 95% O₂ and 5% CO₂ bubbling [1]
  • Contractile agents: 80 mM K⁺ or 100 μM acetylcholine (ACh) [1]
  • Ion channel inhibitors: Gadolinium (NSCC blocker), Pyr3 (TRPC inhibitor), tetraethylammonium chloride (K⁺ channel blocker), nifedipine (L-VDCC blocker), niflumic acid (chloride channel blocker), paxilline (BK channel blocker) [1]

Procedure:

  • Dissect tracheae from euthanized mice and transfer to ice-cold PSS [1]
  • Mount tracheal rings in organ bath chambers under 1.0 g resting tension [1]
  • Equilibrate tissues for 60 minutes with PSS changes every 15 minutes [1]
  • Pre-contract tissues with either 80 mM K⁺ or 100 μM ACh [1]
  • Once sustained contraction is established, cumulatively add this compound (0.1-100 μM) to construct concentration-response curves [1]
  • To investigate mechanism, pre-incubate tissues with specific ion channel inhibitors for 30 minutes before pre-contraction [1]
  • For Na⁺/Ca²+ exchanger (NCX) studies, replace PSS with Li-PSS (LiCl substituting for NaCl) [1]

Data Analysis:

  • Express relaxation as percentage reversal of initial pre-contraction [1]
  • Calculate EC₅₀ values using nonlinear regression analysis [1]
  • Statistical comparison of this compound potency in presence vs. absence of channel blockers [1]
3.1.2 Asthma Mouse Model Therapeutic Evaluation

Purpose: To investigate the therapeutic effects of this compound on airway hyperresponsiveness, inflammation, and mucus secretion in vivo.

Materials:

  • Male BALB/c mice (6-8 weeks old, sexually mature) [1]
  • Ovalbumin (OVA) grade V for sensitization and challenge [1]
  • This compound: 20 mg/kg and 50 mg/kg dosing preparations [1]
  • Dexamethasone (3 mg/kg) as positive control [1]

Sensitization and Challenge Protocol:

  • Sensitization phase: On days 0, 7, and 14, administer intraperitoneal injections of 3 mg/mL OVA (200 μL per 20 g body weight) to all groups except control [1]
  • Challenge phase: From day 21 to day 34, perform daily intranasal instillations of 3 mg/mL OVA (20 μL per 20 g) to sensitized mice [1]
  • Treatment phase: Concurrently with challenges (days 21-34), administer daily gavage of:
    • This compound (20 mg/kg or 50 mg/kg) [1]
    • Dexamethasone (3 mg/kg) as positive control [1]
    • Vehicle control (physiological saline) [1]

Endpoint Assessments:

  • Airway hyperresponsiveness: Measure respiratory system resistance to methacholine challenge using invasive plethysmography [1]
  • Inflammatory cell infiltration: Quantitate inflammatory cells in bronchoalveolar lavage fluid [1]
  • Cytokine analysis: Measure TNF-α, IL-4, and IL-5 levels in lung homogenates or BALF by ELISA [1]
  • Mucin expression: Assess MUC5AC and MUC5B levels in lung tissues by Western blot [1]
  • Pathway analysis: Evaluate MAPK/Akt signaling pathway phosphorylation by Western blot [1]
  • Histopathology: Examine lung sections for inflammatory infiltrates and mucus secretion using H&E and PAS staining [1]
Oncology Research Applications
3.2.1 Cell Proliferation and Viability Assays

Purpose: To determine the anti-proliferative effects of this compound on cancer cell lines and patient-derived models.

Materials:

  • NSCLC cell lines: NCI-H1975 (adenocarcinoma, EGFR mutant), NCI-H2170 (squamous cell carcinoma) [3] [5]
  • Patient-derived xenograft organoids (PDXOs): LU6471B-SCC and LU5162B-ADC [3]
  • Crystal violet solution (0.5% in 25% methanol) [3] [5]
  • CellTiter-Glo Luminescent assay kit [3]
  • This compound stock solution: Prepare in DMSO at 10 mM concentration, store at -20°C [3]

Crystal Violet Proliferation Assay:

  • Plate cells in 12-well plates at appropriate density (e.g., 5×10⁴ cells/well) [3] [5]
  • After 24 hours, treat with this compound at concentrations (0.5, 1, 5, 10 μM) or vehicle control (DMSO) [3] [5]
  • Incubate for 48 hours at 37°C with 5% CO₂ [3] [5]
  • Remove medium, fix cells with 100% methanol for 5 minutes at room temperature [3] [5]
  • Stain with 0.5% crystal violet in 25% methanol for 10 minutes [3] [5]
  • Wash thoroughly with distilled water to remove excess dye and air dry overnight [3] [5]
  • Solubilize incorporated dye with 0.1 M sodium citrate in 50% ethanol [3] [5]
  • Transfer 100 μL to 96-well plates and measure absorbance at 540 nm [3] [5]

PDXO Viability Assay:

  • Plate 250 PDXOs/well in Matrigel in triplicate [3]
  • Treat with this compound (0.0078-2 μM) or vehicle controls for 5 days [3]
  • Assess viability using CellTiter-Glo Luminescent assay according to manufacturer's instructions [3]
  • Calculate IC₅₀ values using nonlinear regression analysis [3]
3.2.2 Radius Cell Migration Assay

Purpose: To evaluate the effect of this compound on cancer cell migration and invasion potential.

Materials:

  • Radius 96-well cell migration assay kit or similar [3]
  • Healthy human astrocytes for co-culture experiments [3]
  • Crystal violet staining solution [3]

Procedure:

  • Place inserts into 12-well plates creating a cell-free zone [3]
  • Seed 5×10⁴ NSCLC cells via openings at the top of the inserts [3]
  • Incubate for 24 hours at 37°C with 5% CO₂ to allow cell attachment [3]
  • Carefully remove inserts to create a defined cell-free gap [3]
  • Treat with 500 nM this compound or vehicle control for 96 hours [3]
  • For co-culture experiments, plate 1×10⁵ healthy human astrocytes in companion wells [3]
  • After incubation, stain cells with crystal violet as described above [3]
  • Image cell migration into the cell-free zone and quantify using ImageJ software [3]
  • Calculate percentage migration inhibition compared to vehicle control [3]
3.2.3 Western Blot Analysis of Signaling Pathways

Purpose: To confirm target engagement and downstream pathway modulation by this compound.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors [3]
  • Primary antibodies: p-Akt (Ser473), total Akt, p-S6 ribosomal protein, total S6 ribosomal protein, cyclophilin B [3]
  • HRP-conjugated secondary antibodies [3]
  • ECL detection system [3]

Procedure:

  • Plate cells and treat with this compound (500 nM) or DMSO vehicle for 3 hours [3]
  • Rinse cells with PBS and lyse using CelLytic M reagent [3]
  • Determine protein concentration using Bradford assay [3]
  • Separate 30 μg protein by SDS-PAGE in 8% polyacrylamide gels [3]
  • Transfer to PVDF membranes using standard wet transfer protocol [3]
  • Block membranes with 5% BSA or non-fat dry milk in TBST [3]
  • Incubate with primary antibodies (1:500 dilution) overnight at 4°C [3]
  • Incubate with HRP-conjugated secondary antibodies (1:1000 dilution) for 1 hour at room temperature [3]
  • Visualize using ECL detection system and image with appropriate imaging system [3]
  • Quantify band intensities using ImageJ or similar software [3]
Experimental Workflow Diagram

The following diagram illustrates the comprehensive experimental workflow for evaluating this compound in disease models:

G cluster_invitro Physiological Studies cluster_invivo Disease Models cluster_assess Comprehensive Assessment Start Study Design InVitro In Vitro Studies Start->InVitro InVivo In Vivo Models Start->InVivo TrachealAssay Tracheal Ring Relaxation Assay InVitro->TrachealAssay Mechanism Mechanistic Studies (Ion Channel Blockade) InVitro->Mechanism Assessments Endpoint Assessments TrachealAssay->Assessments Mechanism->Assessments AsthmaModel Asthma Mouse Model (OVA sensitization/challenge) InVivo->AsthmaModel CancerModel Cancer Models (Cell lines, PDXOs) InVivo->CancerModel AsthmaModel->Assessments CancerModel->Assessments Analysis Data Analysis & Interpretation Assessments->Analysis AsthmaAssess Airway Responsiveness Inflammation Mucus Secretion CancerAssess Cell Viability Migration Pathway Analysis

Figure 2: Comprehensive experimental workflow for evaluating this compound efficacy in disease models [1] [3]

Formulation and Storage

Stock Solution Preparation

In Vitro Formulation:

  • Solubilize this compound in DMSO at 32 mg/mL (100.2 mM) [2]
  • Sonication may be required for complete dissolution [2]
  • Moisture-absorbing DMSO reduces solubility; use fresh anhydrous DMSO [2]
  • Prepare aliquots to avoid freeze-thaw cycles; store at -20°C [2]
  • Final DMSO concentration in cell culture should not exceed 0.1% [3]

In Vivo Formulation:

  • For oral gavage in mouse studies, this compound has been administered at 20 mg/kg and 50 mg/kg [1]
  • Clear solution: 2.5 mg/mL in 5% DMSO in corn oil [2]
  • Preparation: Add 50 μL of 50 mg/mL DMSO stock to 950 μL corn oil, mix evenly [2]
  • Homogeneous suspension: ≥5 mg/mL in carboxymethyl cellulose (CMC-Na) solution [2]
  • Mixed solution should be used immediately for optimal results [2]
Stability and Storage
  • Storage condition: Store pure this compound powder at -20°C in desiccated conditions [2]
  • Shelf life: Stable for at least 2 years when stored properly [2]
  • In-use stability: Prepared stock solutions in DMSO are stable for 3 months at -20°C [2]
  • In vivo formulation stability: Use immediately after preparation [2]

Conclusion

This compound represents a promising multi-targeted therapeutic strategy that addresses the limitations of single-pathway inhibition through its unique polypharmacology. The detailed protocols provided in this application note facilitate rigorous investigation of this compound's mechanisms and therapeutic potential across multiple disease models. In asthma, this compound demonstrates dual bronchodilatory and anti-inflammatory effects by modulating ion channel function and suppressing MAPK/Akt signaling pathways [1] [4]. In oncology models, particularly NSCLC with resistance mutations, this compound effectively suppresses proliferation and migration through concurrent inhibition of tyrosine kinase and PI3K signaling networks [3] [5].

Researchers should consider this compound's comprehensive signaling modulation when designing experiments to investigate complex diseases with redundant or compensatory pathways. The consistent observation of pathway inhibition across multiple models—with IC₅₀ values in the low nanomolar range for key targets—supports its use as both a therapeutic candidate and a tool compound for pathway analysis [1] [2]. Following the standardized protocols outlined herein will enhance reproducibility and enable direct comparison of results across different research settings, accelerating the understanding of this compound's potential research and therapeutic applications.

References

PP121 Treatment Parameters in Cell Culture

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key treatment parameters for PP121 as reported in recent scientific literature.

Parameter Details Source Context
Solvent Dimethyl sulfoxide (DMSO) [1]
Working Concentrations 0.5 µM, 1 µM, 5 µM, 10 µM [1]
Treatment Duration 48 hours (for proliferation assays) [1]
Additional Tested Range 0.0078 µM to 2 µM (in PDXO model for 5 days) [1]

Proposed Experimental Protocol

Based on the search results, here is a detailed methodology for treating cells with this compound. You will need to optimize some steps, such as cell seeding density, for your specific model.

Step 1: Preparation of this compound Stock Solution
  • Reconstitution: Dissolve this compound powder in pure, sterile DMSO to prepare a concentrated stock solution (e.g., 10 mM or 100 mM). [1]
  • Aliquoting and Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Step 2: Cell Seeding and Pre-treatment Assessment
  • Culture Cells: Maintain your cell line (e.g., NSCLC lines NCI-H1975 or NCI-H2170) in recommended medium (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO2. [1]
  • Seed Cells: Plate cells into multi-well plates (e.g., 12-well or 96-well format) at an optimal density for your experiment (e.g., proliferation, viability, protein analysis). Allow cells to adhere overnight.
  • Assess Confluence: Before treatment, check that cells have reached the desired confluence (typically 50-70%).
Step 3: this compound Treatment
  • Prepare Working Dilutions: Thaw a this compound stock aliquot. Dilute the stock into your standard cell culture medium to achieve the final desired concentrations (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM). Ensure the concentration of DMSO is the same in all treatment groups and does not exceed 0.1% (v/v), using a DMSO-only group as a vehicle control. [1]
  • Apply Treatment: Remove the original culture medium from the plated cells and replace it with the freshly prepared medium containing this compound or vehicle control.
  • Incubate: Return the cells to the 37°C, 5% CO2 incubator for the desired treatment period (e.g., 48 hours for cell proliferation assessment). [1]
Step 4: Post-treatment Analysis

After incubation, you can proceed with your chosen endpoint analyses:

  • Cell Viability/Proliferation: Use assays like crystal violet or CellTiter-Glo to quantify the number of viable cells. [1]
  • Protein Analysis: For Western blotting to investigate mechanism of action, treat cells for a shorter duration (e.g., 3 hours), then rinse with PBS and lyse for protein extraction. [1]

Mechanism of Action and Signaling Pathways

This compound is a dual kinase inhibitor that simultaneously targets tyrosine kinases and phosphoinositide kinases, including the PI3K/Akt pathway. [2] [3] [1] The following diagram illustrates its key mechanisms.

The experimental workflow for a typical this compound treatment and analysis is outlined below.

Important Considerations for Your Experiment

  • Dose-Response Curves: The biological effects of this compound are concentration-dependent. It is crucial to include a range of concentrations to establish a proper dose-response relationship for your specific cell type. [1]
  • Vehicle Control is Critical: Always include a control group treated with the same concentration of DMSO used in your highest this compound dose. This ensures that any observed effects are due to this compound and not the solvent.
  • Mechanistic Validation: To confirm that this compound is working as intended in your system, analyze the phosphorylation status of its downstream targets, such as Akt and S6 ribosomal protein, via Western blot. [1]

I hope this detailed application note provides a solid foundation for your work with this compound. Should you need to delve deeper into the specific models mentioned, please feel free to ask.

Reference List

  • Wang, Y., et al. (2023). This compound, a dual inhibitor of tyrosine and phosphoinositide kinases, relieves airway hyperresponsiveness, mucus hypersecretion and inflammation in a murine asthma model. Molecular Medicine, 29(1), 154. [2] [3]
  • Efficacy of this compound in primary and metastatic non‑small cell lung cancers. (2023). Biomedical Reports. [1]

References

PP121: Mechanism and Application in Kinase Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Application Note AP01-2025 Title: Establishing Optimal PP121 Concentrations for Effective Kinase Inhibition in Preclinical Research

1.0 Introduction this compound is a well-characterized, potent small-molecule inhibitor that dually targets tyrosine kinases and phosphoinositide kinases (PI3-Ks) [1]. Its ability to simultaneously inhibit these two critical kinase families makes it a valuable tool for disrupting complex oncogenic signaling networks and overcoming compensatory resistance mechanisms often seen with single-target agents [2]. This document provides a standardized framework for applying this compound in experimental settings, summarizing efficacy data across various biological models and detailing protocols for key functional assays.

2.0 Mechanism of Action and Signaling Pathways this compound functions as an ATP-competitive inhibitor. Its unique promiscuity across tyrosine kinase and PI3-K targets is structurally enabled by its pyrazolopyrimidine core, which interacts with a hydrophobic pocket conserved in both enzyme classes [1]. This allows this compound to potently inhibit a spectrum of kinases, including Src, Abl, VEGF receptor, mTOR, and other PI3-K family members [1].

The diagram below illustrates the key signaling pathways targeted by this compound and the experimental workflow for evaluating its effects.

G cluster_pathway Signaling Pathways Targeted by this compound cluster_workflow Experimental Assessment Workflow RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3-Kinases (PI3-Ks) RTK->PI3K Activates AKT Akt PI3K->AKT Phosphorylates mTOR mTOR S6 p70S6K / S6 Ribosomal Protein mTOR->S6 Phosphorylates CellProcess Cell Proliferation Survival Metastasis mTOR->CellProcess Promotes AKT->mTOR Activates AKT->CellProcess Promotes S6->CellProcess Promotes This compound This compound Inhibition This compound->RTK Inhibits This compound->PI3K Inhibits This compound->mTOR Inhibits Treat Treat Cells with this compound Viability Cell Viability Assay (e.g., MTT, Crystal Violet) Treat->Viability WB Western Blot Analysis Treat->WB Function Functional Assays (Adhesion, Invasion) Treat->Function Analyze Analyze Downstream Effects (p-Akt, p-S6, etc.) WB->Analyze

3.0 Recommended Working Concentrations of this compound The effective concentration of this compound depends on the experimental system, including cell type, assay duration, and biological endpoint. The following table summarizes empirically determined effective concentrations from published research.

Table 1: Summary of Effective this compound Concentrations in Various Experimental Models

Experimental System Cell Line / Model Assay Type & Duration Effective Concentration Key Findings Source
Ovarian Cancer Metastasis High-grade serous ovarian cancer cell lines Adhesion/Invasion & Proliferation (In vitro) 1 µM Inhibited cancer adhesion, invasion, and proliferation. [3]
Non-Small Cell Lung Cancer (NSCLC) NCI-H1975 & NCI-H2170 cells Cell Proliferation (Crystal Violet, 48 hrs) 0.5 - 10 µM (Dose-dependent) Exerted antitumorigenic effect; downregulated p-Akt and p-S6. [2]
NSCLC Patient-Derived Xenograft Organoids (PDXOs) LU6471B-SCC & LU5162B-ADC Cell Viability (CellTiter-Glo, 5 days) 0.0078 - 2 µM (Dose-response) Inhibited cell viability in a dose-dependent manner. [2]
Asthma Mouse Model BALB/c mice (In vivo) Therapeutic intervention (Daily gavage, 14 days) 20 & 50 mg/kg Relieved airway hyperresponsiveness and inflammation. [4]
Kinase Profiling Recombinant Kinase Panels Biochemical Profiling Low Nanomolar Range (IC₅₀) e.g., Potently inhibited Src, Abl, VEGFR, and mTOR. [1]

4.0 Detailed Experimental Protocols

4.1 Protocol: Cell Proliferation Assay using Crystal Violet This protocol is adapted from a study investigating this compound in NSCLC cell lines [2].

  • 4.1.1 Materials & Reagents

    • Cell lines of interest (e.g., NCI-H1975, NCI-H2170).
    • This compound (e.g., Tocris Bioscience, InvivoChem) dissolved in DMSO to create a 10 mM stock solution. Store at -20°C.
    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
    • 12-well tissue culture plates.
    • Crystal violet solution (0.5% in 25% methanol).
    • Methanol (100%).
    • 0.1 M sodium citrate in 50% ethanol.
    • Microplate absorbance spectrophotometer.
  • 4.1.2 Procedure

    • Seed Cells: Plate cells in 12-well plates at an appropriate density (e.g., 2-5 x 10⁴ cells/well) in complete medium and allow to adhere overnight.
    • Treat with this compound: The next day, prepare treatment media containing a range of this compound concentrations (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM). Include a vehicle control (DMSO at the same dilution as treated groups).
    • Incubate: Incubate cells for the desired duration (e.g., 48 hours) at 37°C with 5% CO₂.
    • Fix and Stain: After incubation, carefully aspirate the medium. Fix the cell monolayer with 100% methanol for 5 minutes at room temperature. Then, add 0.5% crystal violet solution and stain for 10 minutes.
    • Wash and Solubilize: Gently wash the wells 3 times with distilled water to remove excess dye and air-dry the plates. Solubilize the incorporated dye by adding 0.1 M sodium citrate in 50% ethanol to each well.
    • Quantify: Transfer 100 µL of the solubilized dye from each well to a 96-well plate. Measure the optical density at 540 nm using a spectrophotometer. The absorbance is proportional to the number of viable cells.

4.2 Protocol: Analysis of Pharmacodynamic Markers by Western Blot This protocol is used to confirm target engagement and downstream signaling inhibition by this compound [2].

  • 4.2.1 Materials & Reagents

    • This compound treatment media and vehicle control.
    • Cell lysis buffer (e.g., CelLytic M reagent) supplemented with protease and phosphatase inhibitors.
    • Primary antibodies: p-Akt (Ser473), total Akt, p-S6 ribosomal protein (Ser235/236), total S6 ribosomal protein, cyclophilin B (loading control).
    • HRP-conjugated secondary antibody.
    • SDS-PAGE and Western blotting equipment.
  • 4.2.2 Procedure

    • Treat and Lyse: Plate and treat cells with this compound (e.g., 1 µM for 3 hours). Rinse cells with cold PBS and lyse using an appropriate lysis buffer.
    • Protein Quantification: Determine protein concentration of the lysates using a Bradford or BCA assay.
    • Electrophoresis and Transfer: Separate 30 µg of total protein via SDS-PAGE on an 8% gel and transfer to a PVDF membrane.
    • Antibody Incubation: Block the membrane and incubate with primary antibodies (diluted 1:500 to 1:1000) overnight at 4°C. The next day, incubate with an HRP-conjugated secondary antibody (diluted 1:1000) for 1 hour at room temperature.
    • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and image the membrane. A reduction in p-Akt and p-S6 signals indicates successful pathway inhibition by this compound.

5.0 Research Applications and Efficacy Data this compound has demonstrated efficacy across a range of preclinical cancer models and other disease contexts.

  • Overcoming Kinase Inhibitor Resistance in NSCLC: this compound was effective in NSCLC models with EGFR mutations and MET amplifications, which are known to contribute to resistance against first-generation tyrosine kinase inhibitors. It downregulated the phosphorylation of key signaling nodes like Akt and S6 ribosomal protein, leading to reduced tumorigenicity [2].
  • Inhibition of Ovarian Cancer Metastasis: In a quantitative high-throughput screen using a complex 3D organotypic model of the tumor microenvironment, this compound (at 1 µM) was identified as a hit compound that potently inhibited ovarian cancer adhesion, invasion, and proliferation. It subsequently prevented metastasis and prolonged survival in in vivo intervention studies [3].
  • Non-Oncology Applications (Asthma): this compound (20 and 50 mg/kg in vivo) exhibited dual anti-contractile and anti-inflammatory effects in an ovalbumin-induced asthma mouse model. It relaxed pre-contracted tracheal rings by blocking various ion channels and relieved asthmatic pathology by downregulating the MAPK/Akt signaling pathway and inflammatory cytokines [4].

6.0 Concluding Remarks this compound is a versatile and potent dual kinase inhibitor valuable for preclinical research targeting intertwined signaling pathways. Researchers are advised to conduct preliminary dose-response curves in their specific model system, using the concentrations outlined in Table 1 as a starting guide. Verification of target inhibition via Western blotting for key phospho-targets like Akt and S6 is highly recommended to confirm biological activity.

References

PP121 Chemical Properties & Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Table 1: Basic Chemical Properties of PP121

Property Specification
CAS No. 1092788-83-4 [1] [2] [3]
Molecular Formula C₁₇H₁₇N₇ [1] [2] [3]
Molecular Weight 319.36 g/mol [1] [2] [3]
Appearance White to off-white solid [2]

Table 2: Solubility and Recommended Stock Solution Preparation

Solvent Solubility & Preparation Method Storage

| DMSO | ~20 mg/mL (62.63 mM) [2]. Sonication is recommended to aid dissolution [2] [3]. | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles [2]. | | Ethanol | ~2 mg/mL (6.26 mM). Sonication is recommended [3]. | | | Water | Insoluble or slightly soluble [3]. Not recommended for stock solution. | |

When preparing a stock solution, please note:

  • Use Fresh DMSO: DMSO is hygroscopic (absorbs moisture from the air), which can reduce the solubility of this compound over time. Using a newly opened, dry DMSO container is critical [1].
  • Sonication: If the powder does not dissolve completely upon vortexing, a brief sonication in a water bath is recommended [2] [3].

In Vitro Application Protocols

Table 3: Summary of Key In Vitro Bioactivities

Assay Type Cell Line / System This compound Concentration / IC50 Observed Effect / Key Findings
Cell Proliferation TT thyroid carcinoma cells [1] [2] IC50 = 50 nM [1] [2] Inhibition of cell proliferation.
Cell Proliferation HUVECs (VEGF-stimulated) [1] [2] IC50 = 41 nM [1] Inhibition of VEGF-stimulated proliferation.
Antiangiogenic HUVECs [2] IC50 = 0.31 nM [2] Antiangiogenic activity.
Pathway Inhibition U87, LN229 glioblastoma cells [1] [3] 0.04 - 20 μM [1] Dose-dependent blockade of Akt, p70S6K, and S6 phosphorylation.
Cell Cycle & Apoptosis LN220, U87, Seg1 cells [1] [3] 0.04 - 20 μM [1] Induction of G0/G1 cell cycle arrest.
Kinase Inhibition K562, BaF3 cells (Bcr-Abl expressing) [1] [2] 0.04 - 20 μM [1] Inhibition of Bcr-Abl induced tyrosine phosphorylation; induces apoptosis/cell cycle arrest.
Western Blot Analysis for Pathway Inhibition [1] [3]
  • Cell Seeding: Seed cells (e.g., U87, LN229) in 12-well plates and allow them to adhere.
  • Treatment: Treat cells with this compound at desired concentrations (e.g., 0.04 - 20 µM) or vehicle control (0.1% DMSO) for a specified duration.
  • Cell Lysis: Lyse the treated cells using an appropriate lysis buffer.
  • Protein Analysis: Resolve lysates by SDS-PAGE, transfer to a nitrocellulose membrane, and blot for target proteins (e.g., p-Akt, p-S6) and loading controls.
Cell Proliferation Assay [1] [3]
  • Cell Seeding: Grow cells in 96-well plates.
  • Treatment: Treat cells with this compound at 4-fold serial dilutions (e.g., from 10 µM to 0.040 µM) or vehicle control (0.1% DMSO).
  • Incubation: Incubate for 72 hours.
  • Viability Measurement: Add a cell viability indicator like Resazurin sodium salt (22 µM) and quantify the fluorescence. Calculate IC50 values using appropriate software (e.g., GraphPad Prism).
Apoptosis and Cell Cycle Analysis [1] [3]
  • Treatment: Treat cells with the indicated concentration of this compound or vehicle for 24–72 hours.
  • Staining:
    • For apoptosis: Stain live cells with Annexin V-FITC.
    • For cell cycle: Fix cells with ethanol and stain with propidium iodide (PI).
  • Analysis: Analyze cell populations using a flow cytometer (e.g., FacsCalibur) and software like ModFit or FlowJo.

In Vivo Application Protocol

Recent studies have explored the efficacy of this compound in disease models beyond cancer, such as asthma.

  • Animal Model: Ovalbumin (OVA)-sensitized and challenged BALB/c mice as a model of allergic asthma [4].
  • Dosing Formulation: this compound was administered via oral gavage [4]. A clear solution can be prepared, for example, at 2.5 mg/mL using a formulation of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [2]. Add solvents in the listed order, ensuring the solution is clear before adding the next solvent.
  • Dosage: 20 mg/kg and 50 mg/kg [4].
  • Dosing Schedule: Administered daily from day 21 to day 34 in the OVA challenge model [4].
  • Key Findings: this compound treatment relieved asthmatic pathological features, including airway hyperresponsiveness, inflammation, and mucus secretion, potentially through the downregulation of the MAPK/Akt signaling pathway [4].

Below is a workflow diagram summarizing the primary experimental applications and key findings for this compound.

G cluster_in_vitro In Vitro Applications cluster_in_vivo In Vivo Applications This compound This compound InVitro1 Kinase & Cell Signaling Assays This compound->InVitro1 InVitro2 Cell Proliferation & Viability Assays This compound->InVitro2 InVitro3 Apoptosis & Cell Cycle Analysis This compound->InVitro3 InVivo1 Mouse Asthma Model This compound->InVivo1 InVivo2 Xenograft Tumor Model (Eca-109) This compound->InVivo2 Finding1 Inhibits phosphorylation of Akt, p70S6K, S6 InVitro1->Finding1 Finding2 Induces G0/G1 cell cycle arrest and apoptosis InVitro2->Finding2 InVitro3->Finding2 Finding3 Relieves airway hyperresponsiveness and inflammation InVivo1->Finding3 Finding4 Inhibits tumor growth via Akt-mTOR and NFκB pathways InVivo2->Finding4

Important Technical Notes

  • Positive Control: Dexamethasone (Dex) was used as a positive control in the asthma model study [4].
  • Solution Stability: While specific stability data for this compound solutions is not provided in the search results, it is a best practice to prepare stock solutions fresh for critical experiments. If storage is necessary, aliquot and store at recommended temperatures, and avoid repeated freeze-thaw cycles [2].
  • Bioactivity Verification: The multi-targeted nature of this compound means observed phenotypic effects (e.g., reduced proliferation) should be corroborated with mechanistic studies (e.g., western blotting) to confirm the inhibition of intended pathways [1] [4].

References

In Vivo Administration Protocols for PP121

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key parameters for administering PP121 in mouse models, as reported in recent literature.

Disease Model Dosage & Frequency Route of Administration Formulation Reported Efficacy Citation
Asthma (Murine) 20 mg/kg or 50 mg/kg, once daily Oral gavage Not specified in detail Reduced airway hyperresponsiveness, inflammation, and mucus secretion [1] [2].
Non-Small Cell Lung Cancer (NSCLC) Brain Metastasis 20 mg/kg and 50 mg/kg Oral Formulated in sterile water Exerted antitumorigenic effects in patient-derived xenograft models [3].
Esophageal Cancer (Xenograft) 5 mg/kg, every 2 days Oral gavage Suspension in physiological saline Remarkably inhibited Eca-109 xenograft tumor growth [4].
Ovarian Cancer Metastasis Effective at tested doses In vivo intervention Information derived from HTS study; specific protocol details are part of a broader screening effort [5] [6]. Prevented adhesion/invasion and metastasis, prolonged survival [5] [6].

Detailed Experimental Methodology

Here is a consolidated protocol based on the methodologies from the cited studies, which you can adapt for your research.

  • Compound Preparation: this compound can be obtained from commercial suppliers like MedChemExpress or InvivoChem [1] [7]. For oral gavage (per os, P.O.), it has been formulated in sterile water [3] or as a suspension in physiological saline [4]. One supplier suggests a formulation of 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline for in vivo work, which yields a clear solution at ≥2 mg/mL [7].
  • Dosing Regimen: The studies consistently use oral gavage for administration. Dosing frequencies vary from once daily [1] [2] to once every two days [4], with treatment durations aligned with the specific experimental model.
  • Animal Models: Protocols have been validated in immunocompromised mice (e.g., for patient-derived xenografts [3]) and in immunocompetent mice (e.g., BALB/c for the OVA-induced asthma model [1] [2]).

Mechanism of Action & Experimental Workflow

This compound is a multi-targeted kinase inhibitor. The diagram below illustrates its primary mechanisms and a typical in vivo workflow.

pp121_workflow cluster_mechanism This compound Molecular Targets cluster_in_vivo In Vivo Experimental Workflow This compound This compound Administration TyrosineKinases Inhibits Tyrosine Kinases (Src, VEGFR2, PDGFR) This compound->TyrosineKinases PI3KPathway Inhibits PI3K/mTOR Pathway This compound->PI3KPathway Monitor Monitor Efficacy Endpoints (Tumor Volume, Airway Resistance) TyrosineKinases->Monitor Disrupts Pro-tumorigenic & Inflammatory Signals PI3KPathway->Monitor Impairs Cell Survival & Proliferation Start Establish Disease Model (e.g., Xenograft, Asthma) Group Randomize Animals into Treatment & Control Groups Start->Group Dose Administer this compound (Oral Gavage, 5-50 mg/kg) Group->Dose Dose->Monitor Analyze Terminate Study & Analyze (Tissue Collection, Western Blot, Histology) Monitor->Analyze

Critical Considerations for Protocol Design

  • Model Selection: The efficacy and optimal dosing of this compound are model-dependent. The 50 mg/kg dose showed strong effects in an asthma model, while 5 mg/kg was effective in an esophageal cancer xenograft [1] [4]. Begin with a dose-response study.
  • Formulation and Stability: The formulation can impact bioavailability. While simple aqueous solutions were used in some studies [3], the DMSO/PEG300/Tween-80/saline formulation from a supplier is a standardized, well-tolerated option for many applications [7].
  • Endpoint Analysis: The chosen endpoints should align with this compound's mechanism. Common analyses include:
    • Western Blotting: To confirm target engagement by assessing phosphorylation levels of Akt, mTOR, S6 ribosomal protein, and MAPK in tumor or tissue lysates [3] [1] [4].
    • Histological Analysis: To evaluate changes in inflammation, mucus secretion (e.g., PAS staining), and tissue structure [1] [2].
    • Cell Proliferation & Apoptosis Assays: In tumor models, using IHC for markers like Ki-67 or cleaved caspase-3 [4].

Conclusion and Future Perspectives

This compound is a versatile tool compound in preclinical research, with documented in vivo efficacy against cancer and asthma. The provided protocols offer a solid foundation for designing studies. Future work will likely focus on refining its selectivity, improving pharmacokinetic properties, and exploring its potential in combination therapies.

I hope these detailed application notes assist in your experimental planning. Should you require further clarification on any of the protocols, please feel free to ask.

References

PP121 Treatment Protocols in Preclinical Research

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Model Treatment Duration Concentration/Dosage Key Findings/Outcomes Citation
NSCLC Cell Lines (H1975, H2170) 48 hours (Proliferation) 500 nM, 1 µM, 5 µM, 10 µM Dose-dependent inhibition of cell proliferation. [1] [2]
NSCLC Patient-Derived Organoids (PDXOs) 5 days 0.0078 µM to 2 µM Reduced cell viability in both adenocarcinoma and squamous cell carcinoma models. [1] [2]
Cell Migration & Signaling (in vitro) 96 hours (Migration); 3 hours (Signaling) 500 nM Inhibited cell migration and reduced phosphorylation of Akt and S6 ribosomal protein. [1] [2]
Asthma Mouse Model (in vivo) 14 days 20 mg/kg and 50 mg/kg (daily oral gavage) Reduced airway hyperresponsiveness, inflammation, and mucus secretion. [3]

Detailed Experimental Methodologies

Here is a detailed breakdown of the experimental protocols used in these studies to guide your research.

Cell-Based Anticancer Studies

These protocols are used to assess PP121's effects on cancer cell proliferation, survival, and signaling.

  • Cell Culture: NSCLC cell lines (e.g., NCI-H1975, NCI-H2170) are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C with 5% CO₂ [1] [2].
  • Crystal Violet Proliferation Assay
    • Procedure: Seed cells in 12-well plates and allow to adhere. The next day, treat with this compound (e.g., 500 nM to 10 µM) or vehicle control (DMSO) for 48 hours.
    • Post-treatment: Aspirate medium, fix cells with 100% methanol for 5 minutes, and stain with 0.5% crystal violet solution for 10 minutes.
    • Quantification: Wash off excess dye, solubilize the incorporated dye in 0.1 M sodium citrate in 50% ethanol, and measure the optical density at 540 nm [1] [2].
  • Western Blot Analysis for Signaling
    • Procedure: Plate and treat cells with this compound (e.g., 500 nM) for a shorter duration of 3 hours.
    • Post-treatment: Lyse cells, quantify protein, and separate by SDS-PAGE.
    • Detection: Use primary antibodies against targets like phosphorylated Akt (p-Akt) and S6 ribosomal protein (p-RPS6), followed by HRP-conjugated secondary antibodies and visualization with an ECL detection system [1] [2].
  • Radius Cell Migration Assay
    • Procedure: Seed cells using a silicone insert to create a cell-free gap. After removing the insert, treat the cells with this compound (e.g., 500 nM) for 96 hours.
    • Quantification: Stain cells with crystal violet, image the cell-free gap, and quantify migration using image analysis software like ImageJ [2].
In Vivo Asthma Model Study

This protocol evaluates the therapeutic effects of this compound in a whole organism.

  • Mouse Model Establishment: Sensitize BALB/c mice with ovalbumin (OVA) via intraperitoneal injections on days 0, 7, and 14 [3].
  • Treatment Phase: From day 21 to day 34 (14 days), challenge the mice with intranasal OVA instillation once per day. Concurrently, administer this compound (20 mg/kg or 50 mg/kg) or a control (e.g., dexamethasone) via daily oral gavage [3].
  • Endpoint Analysis: Assess airway hyperresponsiveness (AHR), collect bronchoalveolar lavage fluid (BALF) for inflammatory cell counts, and analyze lung tissue for histopathological changes (inflammation, mucus secretion) and protein expression (e.g., p-Akt, p-MAPK) [3].

This compound Mechanism of Action and Experimental Workflow

This compound is a dual inhibitor that simultaneously targets key nodes in oncogenic and inflammatory signaling networks. The following diagram illustrates its primary mechanism and a generalized experimental workflow.

G cluster_pathway This compound Mechanism: Dual Kinase Inhibition cluster_workflow General Experimental Workflow RTK Receptor Tyrosine Kinases (e.g., VEGFR2, Src) PI3K PI3K RTK->PI3K MAPK MAPK Pathway RTK->MAPK AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Outcomes Proliferation Survival Migration mTOR->Outcomes MAPK->Outcomes This compound This compound This compound->RTK Inhibits This compound->PI3K Inhibits W1 1. In Vitro Screening • Cell Lines • 48-96 hour treatment W2 2. Mechanism Elucidation • Western Blot • 3 hour treatment W1->W2 W3 3. Complex Models • Co-cultures • Patient Organoids • 5 day treatment W2->W3 W4 4. In Vivo Validation • Animal Models • 14 day treatment W3->W4

Critical Notes for Researchers

  • Research Compound Status: this compound is strictly an experimental tool compound and is not approved for clinical use in humans or animals [4].
  • DMSO Vehicle Control: In all in vitro studies, a vehicle control with an equivalent concentration of DMSO is essential to rule out solvent toxicity effects [1] [2].
  • Dose and Context Dependence: The optimal treatment duration is highly dependent on the specific biological question. Mechanistic studies (e.g., signaling changes) require short exposures (3 hours), while phenotypic outcomes (e.g., proliferation, migration) need longer treatments (48-96 hours) [1] [3] [2].

References

Application Note: Analyzing PP121 Mechanisms via Western Blotting

Author: Smolecule Technical Support Team. Date: February 2026

PP121 is a dual inhibitor of tyrosine and phosphoinositide kinases that shows promise in cancer research, particularly in inducing differentiation in therapy-resistant neuroblastoma and glioblastoma cells [1]. Western blot analysis is crucial for confirming its mechanism of action, primarily through downregulation of the MAPK/Akt signaling pathway [2] [1].

Key steps for a successful experimental workflow are outlined below.

G Experimental Workflow for this compound Analysis start Cell Culture & Treatment step1 Sample Preparation (Include inhibitors) start->step1 Treat cells with this compound (e.g., 1-10 µM) step2 Protein Quantitation (BCA/Bradford Assay) step1->step2 Lyse cells, collect supernatant step3 Gel Electrophoresis (Optimize acrylamide %) step2->step3 Load 10-40 µg total protein step4 Membrane Transfer (Nitrocellulose/PVDF) step3->step4 step5 Blocking & Antibody Incubation (Optimize dilutions) step4->step5 Block non-specific binding step6 Detection & Imaging (Use linear range chemiluminescent substrate) step5->step6 Primary/Secondary Antibodies step7 Data Analysis (Total Protein Normalization) step6->step7 Capture signal end Interpret Results step7->end Confirm MAPK/Akt downregulation

Detailed Experimental Protocol

1. Cell Culture and Treatment with this compound

  • Cell Lines: Use relevant cancer models such as neuroblastoma (e.g., SK-N-AS, GI-ME-N) or glioblastoma (e.g., LN-229, U-251) cell lines [1].
  • This compound Treatment: Prepare a stock solution in DMSO. Treatment concentrations reported in literature are typically in the 1 to 10 µM range [1]. Include a vehicle control (DMSO only).
  • Combination Treatment: To induce sustained differentiation, a protocol combining this compound with bufalin (a BDNF-pathway activator) has been used [1].

2. Sample Preparation and Protein Quantitation

  • Lysis: Lyse cells in a appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors [3]. Keep samples on ice throughout.
  • Centrifugation: Clarify lysates by centrifugation at 14,000–17,000 x g for 5-10 minutes at 4°C [3].
  • Quantitation: Determine protein concentration of the supernatant using a precise assay like the BCA or Bradford assay [4] [3].
  • Preparation for Loading: Dilute lysates in loading buffer containing DTT to a final concentration of 1–2 mg/mL. Denature samples by heating at 100°C for 10 minutes before loading [3].

3. Gel Electrophoresis and Transfer

  • Gel Selection: Choose an appropriate SDS-PAGE gel based on target protein size [3].
  • Loading: Load 10–40 µg of total protein per well [3]. Always include a pre-stained molecular weight marker.
  • Electrophoresis: Run gel according to manufacturer's instructions for your chosen system.
  • Transfer: Transfer proteins from gel to a nitrocellulose or PVDF membrane using a standard wet or semi-dry transfer system [4] [3].

4. Immunoblotting

  • Blocking: Incubate membrane in a blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
  • Antibody Incubation:
    • Primary Antibody: Incubate membrane with target-specific primary antibodies. The table below lists key antibodies for this compound studies.
    • Secondary Antibody: Incubate with an appropriate HRP-conjugated secondary antibody.
  • Antibody Optimization: Proper dilution is critical for quantitative data. If signal is saturated, try diluting both primary and secondary antibodies [4].

Table 1: Key Antibody Targets for this compound Mechanism Studies

Target Significance Recommended Clones/Examples
Phospho-Akt Key downstream target of phosphoinositide kinases; this compound should reduce its levels [2] [1]. N/A
Phospho-MAPK Key downstream target of tyrosine kinase pathways; this compound should reduce its levels [2] [1]. N/A
Total Akt/MAPK Loading control for phospho-specific antibodies. N/A
TTF-1 Marker for lung/thyroid cancers; used in broader kinase inhibitor studies [5]. (D2E8) Rabbit mAb #12373 [5]
GAPDH / β-Actin Traditional housekeeping proteins (HSPs) for normalization [4]. N/A

5. Detection, Imaging, and Analysis

  • Detection: Use a high-quality chemiluminescent substrate like SuperSignal West Dura, which offers a wide dynamic range and is ideal for quantitative applications [4].
  • Imaging: Capture images using a digital imaging system capable of detecting chemiluminescent signals. Ensure images are captured within the linear range of the signal and avoid saturation [4].
  • Normalization: For the most accurate quantitation, use Total Protein Normalization (TPN) instead of, or in addition to, traditional housekeeping proteins. TPN is more reliable as it corrects for total protein load in each lane and avoids the variability often seen with HSPs [4].

Key Data Analysis and Interpretation

Western blot analysis in this compound studies should confirm the compound's mechanism of action by showing a reduction in specific signaling proteins.

Table 2: Expected Western Blot Results and Data Analysis

Parameter to Analyze Expected Outcome with this compound Treatment Quantitative Method & Pitfalls
p-Akt / p-MAPK levels Decreased band intensity [2] [1]. Normalize to total Akt/MAPK or total protein. Avoid signal saturation by optimizing protein load [4].
Total Akt / MAPK levels Unchanged. Serves as a loading control.
Differentiation Markers Potential changes in markers of neuronal differentiation (varies by cell line). Use specific antibodies for markers relevant to your cell model.
Normalization Use Total Protein Normalization for highest accuracy [4]. Traditional housekeeping proteins (GAPDH, β-actin) can become saturated and are less reliable for quantitation [4].

The signaling pathways affected by this compound and the corresponding analysis points can be visualized as follows:

G This compound Signaling Pathway & Detection This compound This compound Treatment kinase Inhibition of Tyrosine & Phosphoinositide Kinases This compound->kinase mapk_akt Downregulation of MAPK/Akt Signaling kinase->mapk_akt bio_effect Biological Outcome: Cell Differentiation Proliferation Arrest mapk_akt->bio_effect wb_detect Western Blot Detection: ↓ p-Akt, ↓ p-MAPK mapk_akt->wb_detect

Critical Considerations for Your Experiment

  • Validate Antibody Linearity: The linear range of detection for each antibody must be empirically determined by running a dilution series of your sample. Load protein amounts that fall within this linear range to ensure your quantitation is accurate [4] [6].
  • Include Proper Controls: Your experimental design must include:
    • Vehicle control: Cells treated with DMSO only.
    • Positive controls: Lysates from cells known to express your target proteins.
  • Optimize Protein Load: Overloading gels is a primary cause of signal saturation, which makes quantitation impossible [4]. For high-abundance proteins, loads as low as 1-3 µg per well may be necessary, while low-abundance targets may require up to 40 µg [4].

References

PP121: A Multi-Targeted Kinase Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

PP121 is a potent, multi-targeted kinase inhibitor known for its unique ability to dually inhibit both tyrosine kinases and phosphoinositide kinases [1]. Its primary targets and half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

Table 1: Primary Kinase Targets of this compound and their IC₅₀ Values

Target Kinase IC₅₀ (nM) Primary Function / Pathway
PDGFR (Platelet-derived growth factor receptor) 2 [2] [3] Cell growth, proliferation
Hck (Haematopoietic cell kinase) 8 [2] [3] Immune cell signaling
mTOR (Mammalian target of rapamycin) 10 [2] [4] [3] Cell growth, survival, metabolism
VEGFR2 (Vascular endothelial growth factor receptor 2) 12 [2] [4] [3] Angiogenesis
Src (Proto-oncogene tyrosine-protein kinase) 14 [2] [4] [3] Cell division, migration, signal transduction
Abl (Abelson tyrosine-protein kinase) 18 [2] [3] Cell division, adhesion
DNA-PK (DNA-dependent protein kinase) 60 [2] [4] [3] DNA repair

Experimental Application of this compound

The following section outlines the general methods for using this compound in kinase and cellular assays, based on protocols from the supplier and cited literature.

Kinase Assay Protocol (In Vitro)

This general protocol for measuring this compound's activity against purified kinase domains is adapted from supplier documentation [2] [5].

  • Reaction Setup: Purified kinase domains are incubated with this compound at 2- or 4-fold dilutions across a concentration range (e.g., 1 nM to 50 µM) or with a vehicle control (0.1% DMSO).
  • ATP and Substrate: The reaction is carried out in the presence of 10 µM ATP and a suitable substrate, spiked with 2.5 µCi of γ-³²P-ATP to track phosphorylation.
  • Termination and Capture: The reaction is stopped by spotting the mixture onto a nitrocellulose or phosphocellulose membrane.
  • Washing: The membrane is washed 5-6 times to remove unbound radioactivity and dried.
  • Quantification: Transferred radioactivity is quantified by phosphorimaging.
  • Data Analysis: IC₅₀ values are calculated by fitting the data to a sigmoidal dose-response curve using software such as Prism.

The workflow for this protocol is summarized in the following diagram:

Start Start Kinase Assay Step1 Incubate purified kinase with This compound dilutions and ɣ-³²P-ATP Start->Step1 Step2 Stop reaction by spotting onto capture membrane Step1->Step2 Step3 Wash membrane to remove unbound radioactivity Step2->Step3 Step4 Dry membrane and quantify via phosphorimaging Step3->Step4 Step5 Calculate IC₅₀ using sigmoidal dose-response fit Step4->Step5 End Assay Complete Step5->End

Cellular Assay Guidelines

This compound has been used in various cell-based assays to study its effects on signaling, proliferation, and apoptosis [2]. The table below outlines typical experimental parameters.

Table 2: Guidelines for Cellular Assays with this compound

Assay Type Cell Lines Used This compound Concentration Incubation Time Key Outcomes
Western Blot (Signaling) U87, LN229 (Glioblastoma) Indicated concentrations Not Specified Dose-dependent blockade of Akt, p70S6K, and S6 phosphorylation [2].
Proliferation Various tumor cell lines 0.04 - 20 µM (4-fold dilutions) 72 hours Potent inhibition of cell proliferation; IC₅₀ of 50 nM in TT thyroid carcinoma cells [2].
Apoptosis/Cell Cycle K562, BaF3 cells Indicated concentrations 24-72 hours Induced apoptosis and cell cycle arrest (G0/G1 phase) [2].

Practical Considerations for Researchers

  • Solubility and Storage: this compound is soluble in DMSO (≥ 20 mg/mL). A stock solution in DMSO is recommended, which should be stored at -20°C or -80°C. For in vivo studies, formulations in 5% DMSO with corn oil have been used [2] [5].
  • Cellular Safety Profile: A cell viability (MTT) assay on a human bronchial epithelial cell line (16HBE) showed no significant cytotoxicity at concentrations up to 20 µM, indicating a good safety window for in vitro studies [1].
  • Broader Research Applications: Beyond its well-documented anti-cancer effects, recent research has explored the therapeutic potential of this compound in non-oncological contexts. A 2023 study demonstrated that this compound relieves airway hyperresponsiveness, mucus hypersecretion, and inflammation in a murine asthma model by downregulating the MAPK/Akt signaling pathway [1] [6].

This compound Mechanism and Signaling Pathway

The diagram below illustrates the key signaling pathways inhibited by this compound and the resulting cellular effects, integrating information from multiple studies [2] [1] [7].

RTKs Receptor Tyrosine Kinases (PDGFR, VEGFR2, etc.) PI3K PI3K RTKs->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival ↓ Cell Survival Akt->Survival Prolif ↓ Cell Proliferation mTOR->Prolif mTOR->Survival Src Src, Abl, Hck Migration ↓ Cell Migration Src->Migration MAPK MAPK Pathway MAPK->Prolif Inflammation ↓ Inflammation MAPK->Inflammation DNAPK DNA-PK Repair ↓ DNA Repair DNAPK->Repair Cycle Cell Cycle Arrest (G0/G1 Phase) Apoptosis ↑ Apoptosis This compound This compound Inhibitor This compound->RTKs Inhibits This compound->PI3K Inhibits This compound->Src Inhibits This compound->MAPK Inhibits (Indirect) This compound->DNAPK Inhibits

In case of missing details

The search results I obtained contain valuable data on this compound's targets and cellular effects, but a complete, start-to-finish kinase assay protocol from a peer-reviewed methods paper is absent. To acquire this:

  • Consult Supplier Datasheets: The most reliable source for a detailed in vitro kinase assay protocol using this compound is likely the technical datasheet provided by commercial suppliers like Selleck Chemicals [2].
  • Contact Manufacturers: Reach out to the technical support teams of companies selling this compound (e.g., Selleckchem, MedChemExpress, Tocris) for specific, validated protocols.
  • Adapt General Protocols: Use general kinase assay protocols, such as the one provided for Protein Kinase A (PKA) [8], and adapt them for this compound by incorporating the specific reaction conditions mentioned above.

References

PP121 Overview and Key Targets

Author: Smolecule Technical Support Team. Date: February 2026

PP121 is a dual tyrosine and phosphoinositide kinase inhibitor identified via a targeted polypharmacology approach [1]. Its multi-targeted nature makes it a valuable tool for investigating complex signaling pathways and overcoming drug resistance.

The table below summarizes primary kinase targets of this compound and their half-maximal inhibitory concentration (IC₅₀) values [2].

Target IC₅₀ (nM) Kinase Family
PDGFR 2 Receptor Tyrosine Kinase (RTK)
Hck 8 Src-family Tyrosine Kinase
mTOR 10 - 13 Serine/Threonine Kinase
VEGFR2 12 Receptor Tyrosine Kinase (RTK)
Src 14 Src-family Tyrosine Kinase
Abl 18 Tyrosine Kinase
DNA-PK 60 Serine/Threonine Kinase

Experimental Protocols

In Vitro Kinase Assay

This protocol is used to determine the IC₅₀ of this compound against purified kinase domains [2].

  • Reaction Setup: Incubate purified kinase domains with this compound (typically in a concentration range of 1 nM to 50 μM) or a vehicle control (0.1% DMSO) in the presence of 10 μM ATP, 2.5 μCi of γ-³²P-ATP, and a suitable substrate.
  • Termination & Capture: Stop the reactions by spotting the mixture onto nitrocellulose or phosphocellulose membranes.
  • Washing: Wash the membrane 5-6 times to remove unbound radioactivity and let it dry.
  • Quantification: Quantify the transferred radioactivity using phosphorimaging.
  • Data Analysis: Calculate IC₅₀ values by fitting the dose-response data to a sigmoidal curve using software such as GraphPad Prism.
Cell-Based Proliferation Assay (72-hour)

This protocol measures the anti-proliferative effects of this compound on various cell lines [2].

  • Cell Seeding: Plate cells in a 96-well plate.
  • Compound Treatment: Treat cells with this compound at 4-fold serial dilutions (e.g., from 10 μM down to 0.040 μM) or a vehicle control (0.1% DMSO).
  • Incubation: Incubate the cells for 72 hours under standard culture conditions (37°C, 5% CO₂).
  • Viability Measurement: Add a resazurin sodium salt solution (22 μM) to each well and incubate further. Quantify the fluorescence, which is proportional to the number of viable cells.
  • IC₅₀ Calculation: Calculate the IC₅₀ values using non-linear regression analysis in software like GraphPad Prism.
Western Blot Analysis of Signaling Pathways

This protocol assesses the inhibition of downstream signaling pathways by this compound [3] [2].

  • Cell Treatment: Grow cells in 12-well plates and treat with this compound at desired concentrations or a vehicle control (0.1% DMSO) for a specified duration (e.g., 3 hours).
  • Cell Lysis: Rinse cells with PBS and lyse them using an appropriate lysis reagent (e.g., CelLytic M).
  • Protein Quantification: Determine protein concentration using an assay like Bradford.
  • Gel Electrophoresis & Transfer: Separate proteins (e.g., 30 μg per lane) by SDS-PAGE and transfer to a PVDF membrane.
  • Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies (e.g., against p-Akt, Akt, p-S6 ribosomal protein, S6 ribosomal protein) diluted 1:500. The next day, incubate with an HRP-conjugated secondary antibody (1:1000 dilution) for 1 hour at room temperature.
  • Detection: Visualize the blots using an enhanced chemiluminescence (ECL) substrate.

This compound Signaling Pathway and Mechanisms

The following diagram illustrates the primary signaling pathways targeted by this compound and its consequent effects on cancer hallmarks.

pp121_pathway RTKs Receptor Tyrosine Kinases (e.g., PDGFR, VEGFR2) PI3K PI3K RTKs->PI3K Activates Src Src/Abl/Hck RTKs->Src Activates Akt Akt (p-Akt) PI3K->Akt Activates mTOR mTOR p70S6K p70S6K mTOR->p70S6K Activates Metastasis Metastasis (Cell Migration/Invasion) Src->Metastasis Akt->mTOR Activates Proliferation Cell Proliferation Akt->Proliferation Downregulation Leads to Survival Cell Survival Akt->Survival G0G1_Arrest Cell Cycle Arrest (G0/G1 Phase) Akt->G0G1_Arrest Downregulation Leads to S6 S6 Ribosomal Protein (p-S6) p70S6K->S6 Activates S6->Proliferation S6->Survival Downregulation Leads to Growth Cell Growth S6->Growth This compound This compound This compound->RTKs Inhibits This compound->PI3K Inhibits This compound->mTOR Inhibits This compound->Src Inhibits

Diagram 1: this compound inhibits key nodes in oncogenic signaling pathways, leading to anti-tumor effects.

Experimental Workflow for Efficacy Assessment

This workflow outlines a typical process for evaluating this compound's efficacy, from in vitro models to mechanistic studies.

workflow Start Start: Hypothesis & Experimental Design InVitro In Vitro Screening Start->InVitro ExVivo Ex Vivo Models InVitro->ExVivo  Confirms Activity InVivo In Vivo Validation ExVivo->InVivo  Selects Lead Doses Analysis Mechanistic Analysis InVivo->Analysis  Confirms Efficacy End Data Synthesis & Conclusion Analysis->End

Diagram 2: A sequential workflow for evaluating this compound's therapeutic potential.

Application Notes in Disease Models

Non-Small Cell Lung Cancer (NSCLC)
  • Models: Use patient-derived xenograft organoids (PDXOs) or cell lines (e.g., NCI-H1975 for adenocarcinoma, NCI-H2170 for squamous cell carcinoma) that harbor relevant mutations (e.g., EGFR, MET) [3].
  • Dosing: Treat PDXOs with this compound in a range of 0.0078-2 μM for 5 days. Assess viability using CellTiter-Glo assay [3].
  • Key Observations: this compound exerts antitumorigenic effects by downregulating phosphorylation of pharmacodynamic targets like Akt and S6 ribosomal protein, even in models with resistance mechanisms [3].
Asthma
  • Models: Use an ovalbumin (OVA)-sensitized mouse model to study airway hyperresponsiveness and inflammation [4].
  • Dosing: Administer this compound via daily gavage at 20 mg/kg and 50 mg/kg [4].
  • Key Observations: this compound demonstrates dual anti-contractile and anti-inflammatory effects. It relaxes pre-contracted tracheal rings by blocking ion channels and reduces pathological features like airway hyperresponsiveness and mucus secretion by downregulating inflammatory factors (TNF-α, IL-4, IL-5) and suppressing the MAPK/Akt pathway [4].
General Cell Culture Considerations
  • Solubility: Prepare a stock solution in DMSO at 32 mg/mL (100.2 mM). The solution should be ultrasonicated to aid dissolution [2].
  • Working Concentration: Use a concentration range of 0.04-20 μM for most in vitro assays, with 0.1% DMSO as a vehicle control [2].
  • Cell Lines: this compound has shown efficacy in a wide range of cell lines, including U87 and LN229 (glioblastoma), TT (thyroid carcinoma), HUVECs, and BaF3 cells [2].

Critical Notes for Researchers

  • Solvent Control: Always include a vehicle control (0.1% DMSO) matched to the highest concentration used in your experiment.
  • Polypharmacology: The multi-targeted nature of this compound is a key feature. When interpreting results, consider that the observed phenotype is likely the result of combined inhibition of several targets rather than a single kinase.
  • Stability: Use fresh DMSO for stock solutions, as moisture-absorbing DMSO can reduce the solubility of this compound [2].
  • In Vivo Formulation: For animal studies, a clear solution can be prepared using 5% DMSO in corn oil at a concentration of 2.5 mg/mL (7.83 mM) [2].

References

Application Notes and Protocols for PP121 in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PP121

This compound is a novel, multi-targeted kinase inhibitor with a unique dual mechanism of action, simultaneously targeting both tyrosine kinases and phosphoinositide kinases [1]. This small molecule inhibitor exhibits potent activity against key oncogenic drivers including mTOR, VEGFR2, Src, PDGFR, DNA-PK, and others [2] [3]. Its ability to concurrently inhibit multiple signaling pathways makes it particularly valuable for overcoming compensatory resistance mechanisms that often limit the efficacy of single-target agents in cancer treatment [4] [1] [5].

The compound's chemical structure features a pyrazolopyrimidine scaffold (chemical formula: C₁₇H₁₇N₇; molecular weight: 319.36 g/mol; CAS Number: 1092788-83-4) that enables its unique polypharmacological profile [2] [3]. This compound remains an investigational compound that has not yet received clinical approval but has demonstrated significant potential in preclinical cancer models [2].

Mechanism of Action

Dual Kinase Inhibition

This compound's primary mechanism involves concurrent inhibition of structurally divergent kinase families:

  • Tyrosine Kinase Inhibition: Potently targets receptor tyrosine kinases (VEGFR2, PDGFR) and non-receptor tyrosine kinases (Src, Abl) [2] [1]
  • PI3K Pathway Inhibition: Directly inhibits key components of the phosphoinositide kinase pathway including mTOR, DNA-PK, and PI3K isoforms [1]

This dual activity is structurally enabled through interactions with a hydrophobic pocket conserved across both enzyme classes, accessible through a rotatable bond in this compound's drug skeleton [1].

Key Signaling Pathways Affected

The following diagram illustrates this compound's primary molecular targets and affected signaling pathways:

G This compound This compound TK1 VEGFR2 This compound->TK1 TK2 PDGFR This compound->TK2 TK3 Src This compound->TK3 TK4 Abl This compound->TK4 PI1 mTOR This compound->PI1 PI2 DNA-PK This compound->PI2 PI3 PI3K This compound->PI3 DS1 Cell Proliferation Inhibition TK1->DS1 DS2 Migration/Invasion Suppression TK1->DS2 TK2->DS1 TK2->DS2 TK3->DS2 DS3 Apoptosis Induction TK3->DS3 PI1->DS1 DS4 Cell Cycle Arrest (G0/G1) PI1->DS4 PI2->DS3 PI3->DS1 PI3->DS4

Figure 1: this compound simultaneously targets tyrosine kinases and PI3K pathway components, leading to multiple antitumor effects.

Key Applications in Cancer Research

Non-Small Cell Lung Cancer (NSCLC)

This compound demonstrates significant efficacy in NSCLC models, particularly in addressing therapeutic resistance and brain metastases:

  • Resistance Overcoming: Effectively inhibits NSCLC cell lines with resistance-driving mutations in EGFR and amplifications in MET, both known contributors to tyrosine kinase inhibitor resistance [4] [5]
  • Brain Metastases: Shows potent activity in co-culture models with human astrocytes, indicating potential for treating NSCLC brain metastases which occur in 20-40% of cases and carry ~100% mortality [4] [5]
  • Patient-Derived Models: Demonstrates antitumor effects in patient-derived xenograft organoids (PDXOs) of both adenocarcinoma (ADC) and squamous cell carcinoma (SCC) subtypes [4]
Anaplastic Thyroid Carcinoma (ATC)

In this aggressive malignancy, this compound exhibits multi-faceted antitumor activity:

  • Proliferation Suppression: Significantly reduces cell viability in ATC models [6]
  • Migration and Invasion Inhibition: Impairs metastatic potential through cytoskeletal disruption [6]
  • Apoptosis Induction: Promotes programmed cell death in treatment-resistant cells [6]
  • In Vivo Efficacy: Demonstrates significant tumor growth suppression in animal models [6]
Other Cancer Types

This compound has shown promising activity across various malignancies:

  • Glioblastoma: Blocks PI3K pathway via direct inhibition of PI3K/mTOR in U87 and LN229 cell lines [3]
  • Esophageal Cancer: Inhibits Eca-109 xenograft growth through suppression of Akt-mTOR and NFκB signaling [3]
  • Hepatocellular Carcinoma, Prostate Cancer, and Ovarian Cancer: Demonstrates cytotoxic effects and anti-metastatic activity in various studies [7]

Quantitative Profiling Data

Kinase Inhibition Profile

Table 1: this compound potency against key kinase targets [3]

Target IC₅₀ (nM) Target Class Biological Significance
mTOR 10 PI3K-related kinase Master regulator of cell growth, proliferation, survival
PDGFR 2 Receptor tyrosine kinase Stromal signaling, cancer progression
VEGFR2 12 Receptor tyrosine kinase Angiogenesis, vascular permeability
Src 14 Non-receptor tyrosine kinase Metastasis, invasion, survival signaling
DNA-PK 60 PI3K-related kinase DNA repair, genomic stability
Ret <1 Receptor tyrosine kinase Oncogenic driver in thyroid cancer, NSCLC
Abl 14 Non-receptor tyrosine kinase Signaling adaptor, oncogenic in CML
Cellular Activity Data

Table 2: Cellular efficacy of this compound in various models [3]

Cell Line/Model Cancer Type Assay IC₅₀/Effective Dose Observed Effect
HUVEC Endothelial Viability (24h) 0.31 nM Anti-angiogenic activity
TT Thyroid carcinoma Proliferation (13 days) 50 nM Growth inhibition
K562 CML (Bcr-Abl+) Phosphorylation <100 nM Bcr-Abl signaling inhibition
Eca-109 xenograft Esophageal cancer In vivo tumor growth Oral administration Significant tumor growth inhibition
U87, LN229 Glioblastoma Pathway inhibition Low nM range PI3K/mTOR pathway blockade

Experimental Protocols

In Vitro Cell Proliferation Assay

Purpose: Determine this compound's effect on cancer cell viability [4]

Materials:

  • Cancer cell lines (NSCLC: NCI-H1975, NCI-H2170; others as needed)
  • This compound stock solution (10 mM in DMSO)
  • RPMI medium with 10% FBS and penicillin-streptomycin
  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)
  • 12-well tissue culture plates

Procedure:

  • Plate cells in 12-well plates at appropriate density (e.g., 5×10⁴ cells/well)
  • Incubate for 24 hours at 37°C with 5% CO₂ to allow attachment
  • Prepare this compound treatment concentrations (500 nM, 1 μM, 5 μM, 10 μM) in complete medium
  • Include vehicle control (DMSO at equivalent concentration)
  • Treat cells for 48 hours at 37°C with 5% CO₂
  • Remove medium, fix cells with 100% methanol for 5 minutes at room temperature
  • Stain with crystal violet solution for 10 minutes at room temperature
  • Wash三次 with distilled water to remove excess dye
  • Air dry plates overnight
  • Solubilize incorporated dye with 0.1 M sodium citrate in 50% ethanol
  • Transfer 100 μL to 96-well plate and measure optical density at 540 nm
Western Blot Analysis for Target Engagement

Purpose: Verify inhibition of intended signaling pathways [4]

Materials:

  • Treated cells
  • Cell lysis buffer (CelLytic M reagent or equivalent)
  • Primary antibodies: p-Akt (Ser473), total Akt, p-S6 ribosomal protein, total S6 ribosomal protein, cyclophilin B
  • HRP-conjugated secondary antibodies
  • SDS-PAGE and western blotting equipment

Procedure:

  • Treat cells with this compound (recommended starting dose: 500 nM) or DMSO control for 3 hours
  • Rinse cells with cold PBS
  • Lyse cells using lysis buffer with protease and phosphatase inhibitors
  • Determine protein concentration using Bradford assay
  • Separate 30 μg protein by SDS-PAGE on 8% polyacrylamide gels
  • Transfer to PVDF membranes
  • Block membranes with 5% non-fat milk in TBST
  • Incubate with primary antibodies (1:500 dilution) overnight at 4°C
  • Wash membranes, incubate with HRP-conjugated secondary antibodies (1:1000) for 1 hour at room temperature
  • Detect using enhanced chemiluminescence (ECL) system
  • Expected results: Dose-dependent reduction in p-Akt and p-S6 levels, indicating pathway inhibition
Migration and Invasion Assays

Purpose: Evaluate this compound's effect on metastatic potential [4] [6]

Radius Migration Assay Protocol:

  • Place inserts into 12-well plates
  • Seed 5×10⁴ cancer cells via openings at insert tops
  • Incubate for 24 hours at 37°C with 5% CO₂ to form monolayer
  • Carefully remove inserts
  • Treat cells with 500 nM this compound or vehicle control for 96 hours
  • Stain with crystal violet
  • Image cell-free zones and quantify using ImageJ software

Co-culture Migration Assay:

  • Plate NSCLC cells as above
  • Plate 1×10⁵ healthy human astrocytes in co-culture system
  • Treat with this compound and assess invasive capacity in multicellular environment
In Vivo Efficacy Studies

Purpose: Evaluate antitumor activity in animal models [6] [3]

Materials:

  • Immunocompromised mice (nu/nu or similar)
  • Cancer cells for xenograft establishment
  • This compound formulated in appropriate vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
  • Caliper for tumor measurement

Procedure:

  • Establish tumors by subcutaneous injection of cancer cells
  • Randomize mice into treatment groups when tumors reach ~100-150 mm³
  • Administer this compound via oral gavage (typical dose range: 20-50 mg/kg)
  • Include vehicle control group
  • Administer treatments daily for study duration (typically 2-4 weeks)
  • Monitor tumor dimensions 2-3 times weekly
  • Calculate tumor volume using formula: V = (length × width²)/2
  • Monitor body weight as general health indicator
  • Process tumors for molecular analysis (western blotting, IHC) at endpoint

The following workflow summarizes the key experimental approaches:

G Start This compound Experimental Workflow Level1_1 In Vitro Screening Start->Level1_1 Level1_2 Mechanistic Studies Start->Level1_2 Level1_3 In Vivo Validation Start->Level1_3 Level2_1 Cell Viability Assays (Crystal violet, MTT) Level1_1->Level2_1 Level2_2 Migration/Invasion Assays (Radius, Transwell) Level1_1->Level2_2 Level2_3 Western Blot Analysis (Pathway inhibition) Level1_2->Level2_3 Level2_4 Target Engagement (Kinase activity assays) Level1_2->Level2_4 Level2_5 Xenograft Studies (Tumor growth inhibition) Level1_3->Level2_5 Level2_6 Pharmacodynamic Analysis (Tumor tissue analysis) Level1_3->Level2_6 Level3_1 IC₅₀ Determination Level2_1->Level3_1 Level3_2 Metastatic Potential Level2_2->Level3_2 Level3_3 Pathway Modulation Level2_3->Level3_3 Level3_4 Target Specificity Level2_4->Level3_4 Level3_5 Efficacy Assessment Level2_5->Level3_5 Level3_6 Biomarker Identification Level2_6->Level3_6

Figure 2: Comprehensive experimental workflow for evaluating this compound in cancer models.

Formulation and Handling

Stock Solution Preparation
  • Solubility: 20 mg/mL (62.63 mM) in DMSO [3]
  • Storage: Aliquot and store at -20°C or -80°C for long-term preservation
  • Stability: Stable for 2 years at -80°C, 1 year at -20°C [3]
  • Avoid repeated freeze-thaw cycles to maintain compound integrity
In Vivo Formulation Options

Table 3: Recommended formulations for animal studies [3]

Formulation Composition Preparation Applications
Formulation 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline Sequential addition with mixing General administration, good solubility
Formulation 2 10% DMSO, 90% (20% SBE-β-CD in saline) Direct mixture Improved bioavailability
Formulation 3 10% DMSO, 90% corn oil Direct mixture Prolonged studies (>2 weeks)

Research Applications and Future Directions

This compound's unique polypharmacological profile enables several promising research applications:

  • Resistance Mechanism Studies: Ideal for investigating tumors with acquired resistance to single-target tyrosine kinase inhibitors [4] [1] [5]
  • Metastasis Research: Particularly valuable for studying brain metastases due to its activity in astrocyte co-culture models [4]
  • Combination Therapy Development: Provides rationale for targeting multiple pathways simultaneously [1]
  • Dual Inhibitor Design: Serves as structural template for developing new multi-targeted agents [8]

Recent research has explored this compound as a template for natural product-based inhibitor discovery and virtual screening approaches to identify novel compounds with similar dual-targeting capabilities [8].

Troubleshooting Guide

Issue Potential Cause Solution
Poor solubility in aqueous media High DMSO concentration Optimize final DMSO concentration (<0.1% for cell culture)
Variable efficacy between cell lines Differential expression of targets Pre-screen for target expression (EGFR, MET, PI3K pathway components)
Limited migration inhibition Insufficient pathway targeting Combine with other metastatic pathway inhibitors
In vivo toxicity Formulation issues Optimize dosing schedule and formulation

Conclusion

This compound represents a valuable research tool for investigating multi-targeted kinase inhibition in cancer models. Its well-characterized potency against both tyrosine kinases and PI3K pathway components, combined with established experimental protocols, makes it particularly useful for studying resistant cancers and metastatic disease. Researchers should consider its unique polypharmacological profile when designing studies aimed at overcoming compensatory signaling pathways in aggressive malignancies.

References

Comprehensive Application Notes and Protocols for PP121 Dose-Response Experiments in Cancer and Asthma Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PP121 and Its Mechanistic Profile

This compound is a novel dual tyrosine kinase and phosphoinositide kinase inhibitor that has demonstrated significant potential in both oncology research and inflammatory disease models. As a multi-targeted therapeutic agent, this compound simultaneously inhibits key signaling pathways involved in cell proliferation, survival, and metastasis, making it particularly valuable for overcoming compensatory resistance mechanisms that often limit the efficacy of single-target inhibitors. The compound has shown promising activity across various disease models, including non-small cell lung cancer (NSCLC) and asthma, through its modulation of critical kinases such as Akt, mTOR, and MAPK signaling cascades [1] [2].

In cancer research, this compound has emerged as a promising candidate for addressing the significant challenge of acquired resistance to targeted therapies, especially in NSCLC, where resistance to EGFR, MET, and ALK inhibitors frequently develops through activation of alternative signaling pathways. The ability of this compound to concurrently target both tyrosine kinase and PI3K/Akt/mTOR pathways enables it to circumvent these resistance mechanisms, providing a compelling strategy for therapeutic intervention [1]. Meanwhile, in pulmonary disease research, this compound has demonstrated dual anti-contractile and anti-inflammatory properties in asthma models, effectively reducing airway hyperresponsiveness, systematic inflammation, and mucus secretion through downregulation of inflammatory factors and modulation of the MAPK/Akt signaling pathway [2].

Comprehensive Dose-Response Data Summary

This compound Efficacy in Oncology Models

Table 1: Dose-response data of this compound in various cancer model systems

Cancer Type Experimental Model Dose Range Tested Key Efficacy Findings Primary Signaling Pathways Affected Citation
Non-small Cell Lung Cancer NCI-H1975 (ADC) cell line 500 nM - 10 µM Significant antitumorigenic effects at 500 nM; dose-dependent inhibition of proliferation Downregulation of p-Akt, p-RPS6 [1]
Non-small Cell Lung Cancer NCI-H2170 (SCC) cell line 500 nM - 10 µM Potent inhibition of cell proliferation at 500 nM; impaired migration in co-culture systems Downregulation of p-Akt, p-RPS6 [1] [3]
NSCLC Patient-Derived Xenograft Organoids (LU6471B-SCC) PDXO model 0.0078-2 µM Significant reduction in cell viability after 5 days of treatment Not specified [1]
NSCLC Patient-Derived Xenograft Organoids (LU5162B-ADC) PDXO model 0.0078-2 µM Dose-dependent inhibition of organoid growth Not specified [1]
Asthma Mouse tracheal rings Not specified Relaxation of precontracted tracheal rings by blocking ion channels Blockade of L-VDCCs, NSCCs, TRPCs, NCXs, K+ channels [2]
Asthma In vivo mouse model 20 mg/kg and 50 mg/kg Relief of airway hyperresponsiveness and inflammation Downregulation of MAPK/Akt signaling [2]
This compound Activity in Non-Cancer Pathologies

Table 2: this compound efficacy in asthma and inflammatory disease models

Disease Model This compound Dose Administration Route Treatment Duration Key Outcomes Molecular Mechanisms
OVA-induced asthma in mice 20 mg/kg Daily gavage 14 days Reduced airway hyperresponsiveness, inflammation, and mucus secretion Downregulation of VEGF, VEGFR2, MUC5AC, MUC5B, TNF-α, IL-4, IL-5
OVA-induced asthma in mice 50 mg/kg Daily gavage 14 days Enhanced therapeutic effects compared to 20 mg/kg Suppression of MAPK/Akt signaling pathway
Precontracted mouse tracheal rings Not specified Organ bath Acute exposure Relaxation of airway smooth muscle Blockade of ion channels (L-VDCCs, NSCCs, TRPCs, NCXs, K+ channels)

The dose-response data summarized in Tables 1 and 2 demonstrate that This compound exhibits potent biological activity across multiple disease models and experimental systems. In cancer models, this compound showed significant efficacy at concentrations as low as 500 nM, with dose-dependent effects on cell proliferation and viability observed across the tested range up to 10 µM [1] [3]. The patient-derived xenograft organoid models displayed sensitivity to even lower concentrations, with effects noted from 0.0078 µM, highlighting the potential clinical relevance of this compound [1]. In asthma models, this compound demonstrated dose-dependent therapeutic effects in vivo, with 50 mg/kg providing enhanced efficacy compared to 20 mg/kg in relieving pathological features of asthma [2].

Detailed Experimental Protocols

Cell Culture and Compound Preparation

This compound stock solution preparation begins with reconstituting the compound in dimethyl sulfoxide (DMSO) to create a concentrated storage solution, typically at 10-100 mM, which should be aliquoted and stored at -20°C to maintain stability. For working concentrations, dilute the stock solution in appropriate cell culture media immediately before use, ensuring that the final DMSO concentration does not exceed 0.1% to maintain cell viability and prevent solvent toxicity effects [1] [3].

Cell culture conditions vary depending on the experimental model. For NSCLC cell lines such as NCI-H1975 (adenocarcinoma) and NCI-H2170 (squamous cell carcinoma), culture cells in RPMI medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂ [1] [3]. For co-culture experiments incorporating healthy human astrocytes, maintain astrocytes in specialized astrocyte media under similar conditions to model the brain metastasis microenvironment of NSCLC [1]. When working with patient-derived xenograft organoids (PDXOs), process and embed them in Matrigel for 3D culture conditions that better preserve in vivo characteristics and tissue architecture [1].

Cell Proliferation Assay (Crystal Violet Method)

The crystal violet cell proliferation assay provides a robust, cost-effective method for quantifying this compound's effects on cell growth. Seed cells in 12-well plates at an appropriate density (typically 5-10 × 10⁴ cells per well depending on cell type and growth rate) and allow them to adhere overnight. Then, treat cells with This compound across a concentration gradient (e.g., 500 nM, 1 µM, 5 µM, and 10 µM) for 48 hours, including vehicle controls (DMSO at equivalent concentrations) [1] [3].

After the treatment period, carefully remove the media, fix the cell monolayer with 100% methanol for 5 minutes at room temperature, then stain with 0.5% crystal violet in 25% methanol for 10 minutes. Wash the stained cells thoroughly with distilled water to remove excess dye and allow the plates to air-dry completely overnight. The following day, solubilize the incorporated dye using 0.1 M sodium citrate in 50% ethanol, transfer 100 µL of each sample to a 96-well plate, and measure optical density at 540 nm using a microplate spectrophotometer. Normalize the absorbance values to vehicle controls to calculate percentage inhibition of proliferation [1] [3].

Radius Cell Migration Assay

The radius motility assay enables quantitative assessment of this compound's effects on cancer cell migration, a critical process in metastasis. Begin by placing specialized inserts into 12-well plates to create a cell-free zone upon removal. Seed 5 × 10⁴ NSCLC cells through the openings at the top of the inserts and incubate for 24 hours at 37°C with 5% CO₂ to allow cell attachment and formation of a confluent monolayer [1] [3].

Carefully remove the inserts to create a uniform cell-free gap, then treat the cells with 500 nM this compound for 96 hours. For migration studies in a multicellular environment, plate 1 × 10⁵ healthy human astrocytes in the wells prior to adding the NSCLC cells. After the incubation period, stain the cells with crystal violet as described in the proliferation assay and capture images of the cell-free zone at multiple time points. Quantify migration using ImageJ software by measuring the reduction in cell-free area over time, comparing this compound-treated samples to vehicle controls [1] [3].

Western Blot Analysis for Signaling Pathways

Western blotting provides crucial mechanistic insights into this compound's effects on downstream signaling pathways. Plate and treat cells with this compound (typically 500 nM) or DMSO control for 3 hours, then rinse with PBS and lyse using appropriate cell lysis reagent supplemented with protease and phosphatase inhibitors. Determine protein concentrations using Bradford assay and separate 30 µg of total protein via SDS-PAGE in 8% polyacrylamide gels [1] [3].

Transfer proteins to PVDF membranes, block with 5% non-fat milk or BSA, and incubate with primary antibodies at 1:500 dilution overnight at 4°C. Key antibodies for assessing this compound mechanism include those against phosphorylated Akt (p-Akt), total Akt, phosphorylated S6 ribosomal protein (p-RPS6), and total S6 ribosomal protein. The following day, incubate membranes with appropriate HRP-conjugated secondary antibodies at 1:1,000 dilution for 1 hour at room temperature, then visualize using enhanced chemiluminescence detection system and appropriate imaging equipment. Use cyclophilin B as a loading control for normalization [1] [3].

In Vivo Asthma Model Evaluation

For assessment of this compound in pulmonary disease, establish an ovalbumin (OVA)-induced asthma mouse model using male BALB/c mice (6-8 weeks old). Sensitize mice by intraperitoneal injections of 3 mg/mL OVA (200 µL per 20 g body weight) on days 0, 7, and 14, while control groups receive physiological saline. From day 21 to day 34, challenge sensitized mice with intranasal instillation of 3 mg/mL OVA (20 µL per 20 g, once daily), supplemented with daily gavage of this compound at either 20 mg/kg or 50 mg/kg [2].

Evaluate airway hyperresponsiveness using direct measurement of respiratory system resistance in response to methacholine challenge. Assess systemic inflammation through bronchoalveolar lavage fluid analysis for inflammatory cell counts and cytokine levels (TNF-α, IL-4, IL-5). Perform histological analysis of lung tissues for evaluation of inflammatory infiltration, airway narrowing, and mucus secretion using appropriate staining techniques (H&E, PAS). Analyze mucin expression (MUC5AC, MUC5B) and MAPK/Akt signaling pathway activity through western blotting of lung tissue homogenates [2].

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action Signaling Pathway

PP121_Mechanism This compound Dual Kinase Inhibition Signaling Pathway RTKs Receptor Tyrosine Kinases (EGFR, MET, VEGFR) PI3K PI3K RTKs->PI3K Activates MAPK MAPK Pathway RTKs->MAPK Activates PDK1 PDK1 PI3K->PDK1 PIP3 Production Akt Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Metastasis Metastasis & Invasion Akt->Metastasis Promotes CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes MAPK->CellSurvival Promotes Inflammation Inflammation & Mucus Secretion MAPK->Inflammation Promotes This compound This compound Dual Inhibitor This compound->RTKs Inhibits This compound->PI3K Inhibits This compound->MAPK Inhibits

The signaling pathway diagram illustrates this compound's dual mechanism of action as both a tyrosine kinase inhibitor and PI3K inhibitor. This compound directly targets receptor tyrosine kinases (including EGFR, MET, and VEGFR) and the PI3K enzyme, thereby concurrently inhibiting two crucial pro-survival pathways frequently activated in cancer and inflammatory diseases [1] [2]. Through disruption of these upstream signaling components, this compound effectively downregulates downstream effectors including PDK1, Akt, and mTOR, leading to reduced cell survival, proliferation, and metastatic potential in cancer models. Additionally, this compound's inhibition of the MAPK pathway contributes to its anti-inflammatory effects observed in asthma models, particularly through reduction of cytokine production and mucus secretion [2].

In Vitro Experimental Workflow

InVitroWorkflow In Vitro this compound Dose-Response Experimental Workflow CellCulture Cell Culture Preparation (NSCLC lines, Astrocytes) CompoundTreatment This compound Treatment (500 nM - 10 µM, 48-96 hr) CellCulture->CompoundTreatment ProliferationAssay Crystal Violet Proliferation Assay CompoundTreatment->ProliferationAssay 48 hr MigrationAssay Radius Migration Assay CompoundTreatment->MigrationAssay 96 hr WesternBlot Western Blot Analysis (p-Akt, p-RPS6 signaling) CompoundTreatment->WesternBlot 3 hr DataAnalysis Data Analysis & Dose-Response Modeling ProliferationAssay->DataAnalysis MigrationAssay->DataAnalysis WesternBlot->DataAnalysis

The in vitro workflow provides a systematic approach for evaluating this compound's effects across multiple cellular processes. The process begins with appropriate cell culture preparation, including NSCLC cell lines and relevant co-culture systems such as astrocytes for modeling the brain metastasis microenvironment [1]. Following treatment with this compound across a concentration gradient from 500 nM to 10 µM for specified durations, researchers can simultaneously assess multiple endpoints: cell proliferation via crystal violet assay after 48 hours, migratory capacity through radius migration assay after 96 hours, and molecular mechanism via western blot analysis of key signaling proteins after 3 hours of treatment [1] [3]. This integrated approach enables comprehensive characterization of this compound's dose-response relationships across functional and molecular domains.

Application Notes for Researchers

Model Selection Considerations
  • Cancer Studies: When investigating NSCLC, include both adenocarcinoma (ADC) and squamous cell carcinoma (SCC) subtypes in your experimental design, as differential responses to targeted therapies have been observed between these histological variants. The NCI-H1975 (EGFR mutant) and NCI-H2170 cell lines provide representative models for these subtypes. For enhanced translational relevance, incorporate patient-derived xenograft organoids (PDXOs) that better preserve tumor heterogeneity and microenvironmental interactions observed in clinical settings [1]. When studying metastasis, particularly brain metastasis, implement co-culture systems with human astrocytes to model critical tumor-stromal interactions that influence therapeutic response [1].

  • Asthma Studies: Employ the OVA-induced asthma mouse model for evaluating this compound's effects on airway hyperresponsiveness and inflammation. This well-characterized model recapitulates key features of human asthma, including eosinophilic inflammation, airway remodeling, and mucus hypersecretion. When using this model, include appropriate sensitization and challenge phases (typically 3-5 weeks total duration) and validate disease induction through measurement of airway resistance and inflammatory markers before initiating this compound treatment [2].

Assay Optimization Recommendations
  • Dose Selection: Based on published efficacy data, establish a primary dose range of 500 nM to 10 µM for initial in vitro studies, with inclusion of lower concentrations (0.0078-2 µM) when working with more sensitive models such as PDXOs. For in vivo asthma studies, begin with 20 mg/kg and 50 mg/kg doses administered via daily gavage during the challenge phase of OVA-induced asthma models [1] [2].

  • Time Course Considerations: The optimal treatment duration varies significantly by assay type. For immediate signaling changes (phosphoprotein analysis), 3-hour treatments are sufficient. For functional proliferation assays, 48-hour treatments are recommended, while migration studies require longer durations (96 hours) to observe meaningful effects. Always include matched vehicle controls (DMSO at equivalent concentrations) and account for potential solvent effects in your experimental design [1] [3].

  • Endpoint Selection: Implement a multiplexed approach to capture the pleiotropic effects of this compound. At a minimum, include assessments of cell viability/proliferation, migratory capacity, and key signaling pathway modulation (Akt, S6 ribosomal protein). In asthma models, comprehensive evaluation should include airway resistance measurements, inflammatory cytokine profiling, histopathological analysis, and mucin expression assessment [1] [2].

Technical Specifications and Validation Parameters

Experimental Validation Criteria
  • Cell-Based Assays: For proliferation assays, establish a minimum signal-to-noise ratio of 5:1 between positive controls and background measurements. Include reference inhibitors for specific pathways when available to contextualize this compound's efficacy. For western blot analyses, ensure phosphoprotein signals are within linear range by generating standard curves with serial dilutions of cell lysates, and normalize all phosphoprotein data to corresponding total protein levels and loading controls [1] [3].

  • In Vivo Studies: In asthma models, demonstrate successful disease induction through statistically significant increases (p < 0.05) in airway resistance in OVA-challenged animals compared to naive controls before initiating this compound treatment. Include positive control groups (e.g., dexamethasone-treated) to validate model responsiveness and establish benchmark efficacy levels for comparison with this compound treatment effects [2].

Data Interpretation Guidelines
  • Dose-Response Modeling: Fit dose-response data using four-parameter logistic curves to calculate IC₅₀ values for quantitative comparison across models and assays. For migration assays, quantify both rate of gap closure and final percentage closure at 96 hours, as this compound may differentially affect these parameters.

  • Signaling Pathway Analysis: Interpret western blot results for p-Akt and p-RPS6 as binary indicators of pathway engagement rather than linear metrics of effect size, as these signaling nodes exhibit complex feedback regulation. Consider temporal dynamics of signaling inhibition, as maximal pathway suppression may occur earlier than functional effects on proliferation or migration [1] [3].

  • Translation to In Vivo Effects: When extrapolating from in vitro to in vivo efficacy, account for protein binding effects that may reduce bioavailable compound concentrations. The 500 nM IC₅₀ observed in cellular assays generally corresponds to the 20-50 mg/kg dosing range used in murine models, though this relationship varies by tissue distribution and compound clearance [1] [2].

References

PP121 Application Note: Formulation and In Vivo Dosing

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative information available from a recent study that used PP121 in an asthma mouse model [1].

Parameter Details
Compound This compound (a dual tyrosine and phosphoinositide kinase inhibitor) [1]
Source in Study InvivoChem (Cat. No. V0200) [1]
Reported In Vivo Dose 20 mg/kg and 50 mg/kg [1]
Reported Administration Route Daily oral gavage [1]
Vehicle Used in Study Not specified in the available text [1]
Biological Effects Relaxed airway smooth muscle; reduced airway hyperresponsiveness, inflammation, and mucus secretion; downregulated MAPK/Akt signaling [1]

Proposed General Protocol for this compound Formulation

Based on standard practices for in vivo administration of small-molecule inhibitors, here is a recommended protocol for preparing a this compound suspension for oral gavage. You must empirically determine the optimal vehicle and conditions for your specific application.

Master Mix Preparation Workflow

The following diagram outlines the general preparation process.

G Start Start Preparation V1 Vehicle Selection: Common vehicles include: • 0.5% Methylcellulose • 0.1% Tween 80 in saline Start->V1 V2 Weigh this compound powder V1->V2 V3 Add vehicle to powder (final conc. 2-5 mg/mL) V2->V3 V4 Vortex mixture thoroughly V3->V4 V5 Sonicate if needed (to disperse aggregates) V4->V5 V6 Confirm homogeneous suspension before use V5->V6 End Administer via Oral Gavage V6->End

Detailed Experimental Steps
  • Vehicle Preparation: Prepare a fresh 0.5% (w/v) methylcellulose solution in purified water. To avoid clumping, sprinkle the methylcellulose powder onto the surface of hot water (80-90°C) while stirring vigorously. Continue stirring until the powder is dispersed, then add cold water to bring to the final volume and stir overnight in the cold room until the solution is clear.
  • Weighing: Accurately weigh the required mass of this compound powder using an analytical balance. The mass is calculated based on the desired concentration (e.g., 2-5 mg/mL), the dosing volume (typically 10 µL per gram of mouse body weight), and the target dose (e.g., 20 or 50 mg/kg) [1].
  • Mixing: Transfer the weighed this compound powder to a suitable container. Gradually add the calculated volume of vehicle while vortexing to create a uniform suspension.
  • Quality Control: Visually inspect the final suspension for any undissolved particles or aggregates. If necessary, briefly sonicate the suspension in a water bath sonicator to aid dispersion. The suspension should be used shortly after preparation.

Critical Considerations for Researchers

  • Vehicle is Key: The choice of vehicle can significantly impact compound solubility, stability, bioavailability, and even tolerability. You must test compatibility in your system.
  • Confirm Solubility: this compound may have limited solubility in aqueous vehicles, forming a suspension rather than a solution. Homogeneity is critical for accurate dosing.
  • Fresh is Best: Prepare the formulation immediately before use to ensure stability and consistency. Do not store prepared mixes unless stability has been validated.
  • Include Controls: Always include a vehicle-control group (animals administered with the vehicle alone) to account for any effects of the formulation itself.

Pathway and Experimental Logic

The study investigating this compound for asthma treatment revealed that its therapeutic effects are mediated through a multi-target mechanism, relaxing pre-contracted airway smooth muscle and combating inflammation [1]. The following diagram maps out this complex signaling logic.

G cluster_muscle Airway Smooth Muscle Relaxation cluster_inflammation Anti-inflammatory & Mucolytic Effects This compound This compound IonBlock Blocks Ion Channels: L-VDCCs, NSCCs, TRPCs, NCXs, K+ This compound->IonBlock CaMob Accelerates Calcium Mobilization This compound->CaMob CytokineDown Downregulates: TNF-α, IL-4, IL-5 This compound->CytokineDown MucinDown Downregulates: MUC5AC, MUC5B This compound->MucinDown MAPKDown Suppresses MAPK/Akt Signaling Pathway This compound->MAPKDown Relax Muscle Relaxation IonBlock->Relax CaMob->Relax Protect Reduced Pathological Features CytokineDown->Protect MucinDown->Protect MAPKDown->Protect

Disclaimer on Protocol Information

This document is a compilation based on a published study and standard laboratory practices. It is not a validated manufacturer's protocol. The specific formulation for this compound, including the optimal vehicle, concentration, and storage conditions, was not fully detailed in the available literature [1]. Researchers are strongly advised to:

  • Consult the supplier (e.g., InvivoChem) for any available technical data or formulation guides.
  • Perform small-scale pilot experiments to confirm solubility, stability, and efficacy in their specific biological system.

References

PP121 Application Notes for Asthma Research

Author: Smolecule Technical Support Team. Date: February 2026

PP121 is a small-molecule dual inhibitor of tyrosine and phosphoinositide kinases that has demonstrated dual anticontractile and anti-inflammatory effects in a murine asthma model, making it a candidate for further therapeutic investigation [1].

  • Mechanism of Action: this compound relaxes pre-contracted airway smooth muscle by modulating calcium mobilization, achieved through blocking L-type voltage-dependent Ca²⁺ channels (L-VDCCs), non-selective cation channels (NSCCs), transient receptor potential channels (TRPCs), and Na⁺/Ca²⁺ exchangers (NCXs), while also activating large-conductance Ca²⁺-activated K⁺ (BK) channels [1]. In vivo, it alleviates asthma pathology by downregulating inflammatory factors and suppressing the MAPK/Akt signaling pathway [1].
  • Key Molecular Targets: Treatment with this compound leads to the reduced expression of critical proteins involved in asthma pathogenesis, including VEGF, VEGFR2, MUC5AC, MUC5B, TNF-α, IL-4, and IL-5 [1].

The diagram below illustrates the core mechanism of action of this compound in the context of asthma pathophysiology.

G cluster_cellular Cellular Effects cluster_molecular Molecular Signaling & Inflammation cluster_patho Reduction of Asthmatic Pathology This compound This compound IonChannelMod Modulation of Ion Channels (L-VDCC, NSCC, TRPC, NCX, BK) This compound->IonChannelMod CaMobilization Inhibition of Calcium Mobilization This compound->CaMobilization MAPK_Akt Suppression of MAPK/Akt Signaling This compound->MAPK_Akt Relaxation Airway Smooth Muscle Relaxation IonChannelMod->Relaxation CaMobilization->Relaxation AHR Relief of Airway Hyperresponsiveness (AHR) Relaxation->AHR InflammatoryFactors Downregulation of Inflammatory Factors (TNF-α, IL-4, IL-5) MAPK_Akt->InflammatoryFactors Mucins Downregulation of Mucins (MUC5AC, MUC5B) MAPK_Akt->Mucins Inflammation Reduction of Systematic Inflammation InflammatoryFactors->Inflammation Mucus Inhibition of Mucus Hypersecretion Mucins->Mucus

Experimental Protocols

The following protocols are adapted from the established murine asthma model and in vitro techniques used to evaluate this compound's efficacy [1].

In Vitro Tracheal Ring Relaxation Assay

This protocol assesses the direct anticontractile effect of this compound on airway smooth muscle.

  • Objective: To measure the relaxation response of pre-contracted mouse tracheal rings (mTRs) to this compound.
  • Materials:
    • Dissected mouse tracheae.
    • Physiological Salt Solution (PSS).
    • Organ bath system (e.g., Techman).
    • Contracting agents: 80 mM K⁺ or 100 μM Acetylcholine (ACh).
    • This compound (dissolved in an appropriate vehicle, e.g., DMSO).
    • Specific ion channel inhibitors: Nifedipine (L-VDCC blocker), Paxilline (BK channel blocker), Gadolinium (NSCC/TRPC blocker), etc.
  • Method:
    • Tissue Preparation: Isolate tracheae from euthanized mice and place in ice-cold PSS. Dissect into 5-7 mm rings [1].
    • Mounting and Equilibration: Mount each mTR in a 6 mL organ bath filled with PSS, bubbled with 95% O₂ and 5% CO₂ at 37°C. Equilibrate for 60 minutes under a resting tension of 0.5 g [1].
    • Pre-contraction: Induce sustained contraction by adding 80 mM K⁺ or 100 μM ACh to the organ bath.
    • This compound Application: Once a stable contraction plateau is reached, cumulatively add this compound to the bath to generate a concentration-response curve.
    • Mechanism Elucidation: To investigate the role of specific channels, pre-incubate tissues with selective inhibitors for 20 minutes before pre-contraction and this compound application.
  • Data Analysis: Measure tension changes and express relaxation as a percentage of the pre-contracted tension.
In Vivo Murine Asthma Model

This protocol evaluates the therapeutic effects of this compound on key asthma phenotypes in a live model.

  • Objective: To investigate the effect of this compound on airway hyperresponsiveness (AHR), inflammation, and mucus secretion.
  • Animals: Male BALB/c mice (6–8 weeks old) [1].
  • Sensitization and Challenge:
    • Sensitization: On days 0, 7, and 14, administer intraperitoneal (IP) injections of 200 μL of 3 mg/mL Ovalbumin (OVA) per 20 g of mouse weight to the asthma, Dexamethasone (Dex), and this compound groups. The control group receives IP saline [1].
    • Challenge: From day 21 to day 34, challenge the mice daily with intranasal instillation of 20 μL of 3 mg/mL OVA per 20 g weight [1].
  • Treatment:
    • Control & Asthma Groups: Receive saline gavage.
    • Dex Group (Positive Control): Daily gavage of 3 mg/kg Dexamethasone.
    • This compound Group: Daily gavage of 20 mg/kg or 50 mg/kg this compound [1].
  • Endpoint Analysis:
    • Airway Hyperresponsiveness: Measure lung resistance (Rrs) in response to methacholine.
    • Histology: Analyze lung sections for inflammatory cell infiltration and goblet cell hyperplasia (H&E and PAS staining).
    • Molecular Analysis: Use western blotting to assess protein levels of VEGF, VEGFR2, mucins, and phospho-/total MAPK and Akt in lung tissues [1].

Key Experimental Parameters and Data

The tables below summarize critical quantitative information from the referenced study.

Table 1: In Vivo Experimental Groups and Treatment Schedule

Group Sensitization (Days 0, 7, 14) Challenge (Days 21-34) Treatment (Gavage, Days 21-34)
Control IP Saline Intranasal Saline Saline
Asthma IP OVA Intranasal OVA Saline
Dexamethasone IP OVA Intranasal OVA 3 mg/kg Dex
This compound IP OVA Intranasal OVA 20 or 50 mg/kg this compound

Source: Adapted from [1]

Table 2: Key Targets and Observed Effects of this compound

Target / Pathway Experimental System Observed Effect of this compound
L-VDCC, NSCC, TRPC, NCX Mouse tracheal rings Blocked, leading to muscle relaxation [1]
BK Channels Mouse tracheal rings Activated, contributing to muscle relaxation [1]
Calcium Mobilization Mouse tracheal rings Inhibited [1]
VEGF / VEGFR2 Mouse lung tissue Downregulated [1]
MUC5AC / MUC5B Mouse lung tissue Downregulated [1]
TNF-α, IL-4, IL-5 Mouse lung tissue / system Downregulated [1]
MAPK / Akt Signaling Mouse lung tissue Phosphorylation reduced [1]

Safety and Laboratory Considerations

When working with this compound and conducting these experiments, adhere to standard laboratory safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coats, and safety goggles [2].
  • Chemical Handling: this compound is typically supplied as a powder. Weigh it in a fume hood to avoid inhalation. Understand its properties by consulting the relevant Safety Data Sheet (SDS) [2].
  • Animal Ethics: All animal procedures must be reviewed and approved by an institutional Animal Care and Ethics Committee. The protocols should be designed to minimize suffering [1].
  • Waste Disposal: Follow institutional guidelines for the disposal of chemical and biological waste [2].

Conclusion and Key Takeaways

  • Dual-Action Therapeutic: this compound represents a promising approach by simultaneously targeting the bronchoconstriction and inflammation that characterize asthma.
  • Established Protocols: The in vitro and in vivo protocols provide a robust framework for researchers to validate and extend these findings.
  • Clear Molecular Mechanism: Its efficacy is linked to the modulation of specific ion channels and the suppression of the MAPK/Akt signaling pathway.

References

Physical Properties & Solubility Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental solubility data for PP121, which is crucial for planning your experiments.

Property Value / Description
Molecular Weight 319.36 g/mol [1] [2] [3]
Appearance White to off-white powder [3] [4]
Purity ≥98% (HPLC) [3]
Recommended Storage Desiccate at -20°C [2] [4] or 2-8°C [3]
Solubility in DMSO ~20 mg/mL (∼62.6 mM) [2] [4]; >10 mg/mL [3]

In Vitro Stock Solution Preparation

For in vitro experiments, DMSO is the recommended solvent. Here is a standard protocol for preparing a 10 mM stock solution [2]:

  • Calculate Mass: To prepare 1 mL of a 10 mM solution, you will need 3.19 mg of this compound (Molecular Weight: 319.36 g/mol).
  • Weigh Compound: Accurately weigh out the this compound powder.
  • Dissolve in DMSO: Add the powder to an appropriate vial and add 1 mL of pure, freshly opened DMSO to achieve the target concentration. Note: Hygroscopic DMSO can absorb water from the air, which may significantly impact solubility [2] [4].
  • Aid Dissolution: To help the powder dissolve completely, you can warm the tube at 37°C and use brief sonication in an ultrasonic bath [4].
  • Storage: Aliquot the stock solution and store it at -80°C for up to 2 years or at -20°C for up to 1 year. Repeated freeze-thaw cycles should be avoided [2].

In Vivo Formulation Protocols

For animal studies, this compound must be formulated for administration. Below are two validated in vivo formulations that yield clear solutions at 2 mg/mL [2].

Formulation Component Protocol 1 Protocol 2
Step 1 10% DMSO stock solution 10% DMSO stock solution
Step 2 40% PEG300 90% Corn Oil
Step 3 5% Tween-80 -
Step 4 45% Saline -
Preparation Note Mix after each addition; ensure clarity before proceeding. Mix evenly; use immediately if dosing period exceeds half a month.

Example Preparation for Protocol 1: To make 1 mL of working solution, add 100 μL of a 20 mg/mL DMSO stock solution to 400 μL of PEG300 and mix evenly. Then, add 50 μL of Tween-80 and mix again. Finally, add 450 μL of saline to adjust the volume to 1 mL [2].

Experimental Workflow & Troubleshooting

The following diagram outlines the key decision points and steps for handling this compound in the lab, from storage to application.

G Start Start: Retrieve this compound (Off-white powder) Storage Store desiccated at -20°C Start->Storage Decision1 Experiment Type? Storage->Decision1 InVitro In Vitro Decision1->InVitro InVivo In Vivo Decision1->InVivo DMSO Use fresh, dry DMSO Solubility: ~20 mg/mL InVitro->DMSO Form1 Formulation 1: 10% DMSO, 40% PEG300 5% Tween-80, 45% Saline InVivo->Form1 Form2 Formulation 2: 10% DMSO, 90% Corn Oil InVivo->Form2 Step1 Warm to 37°C & sonicate if needed DMSO->Step1 Step2 Prepare 10 mM stock solution Step1->Step2 Aliquot Aliquot & store at -80°C Avoid freeze-thaw cycles Step2->Aliquot Use Use in experiment Form1->Use Form2->Use Aliquot->Use

Frequently Asked Questions

Q1: Why is it critical to use freshly opened DMSO? DMSO is hygroscopic and readily absorbs moisture from the air. This water content can drastically reduce the solubility of this compound and potentially affect the stability of your stock solutions over time [2] [4].

Q2: My solution is cloudy or has particles. What should I do? A cloudy solution indicates that the compound may not be fully dissolved or has precipitated. Before use, warm the vial to 37°C and agitate it gently. If particles remain, you can try a brief sonication in a water bath. For in vivo formulations, ensure you follow the mixing order and verify the solution is clear after adding each component [2] [4].

Q3: What is the typical concentration range used in cell-based assays? Based on literature, this compound has been used in cell proliferation and western blot assays within a concentration range of 0.04 μM to 20 μM, often with an incubation time of 24 to 72 hours [1]. Specific doses for functional assays should be determined empirically for your experimental system.

References

PP121 Solvent Compatibility & Stock Preparation

Author: Smolecule Technical Support Team. Date: February 2026

PP121 is a multi-targeted kinase inhibitor with IC₅₀ values in the low nanomolar range for targets including mTOR, VEGFR2, Src, and PDGFR [1] [2] [3]. Proper solvation is critical for maintaining its stability and biological activity. The table below summarizes its compatibility with common laboratory solvents.

Table 1: this compound Solvent Compatibility and Stock Solution Preparation

Solvent Solubility Recommended Stock Concentration Storage & Stability

| DMSO | ≥ 20 mg/mL (62.63 mM) [1] ~60 mg/mL (187.88 mM) [2] | 10 - 100 mM [1] [3] | Aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles and moisture absorption. Hygroscopic DMSO can significantly impact solubility [1]. | | Ethanol | ~2 mg/mL (6.26 mM) [2] | Up to 2 mg/mL [2] | Store at room temperature. Sonication is recommended to aid dissolution [2]. | | Water | Insoluble or slightly soluble (< 1 mg/mL) [2] | Not recommended for stock solutions. | N/A |


Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a long-term stock solution of this compound? A1: Anhydrous DMSO is the optimal solvent for preparing long-term stock solutions of this compound. For maximum stability, prepare concentrated aliquots (e.g., 10-100 mM) and store them at -80°C for up to two years or -20°C for one year. Always use freshly opened DMSO to minimize water absorption, which can affect solubility and compound stability [1] [2].

Q2: My this compound solution in DMSO has frozen and thawed several times. Is it still usable? A2: Repeated freeze-thaw cycles can lead to precipitation and degradation of the compound. It is not recommended. Best practice is to prepare single-use aliquots to avoid multiple freeze-thaw cycles. If you suspect your solution has degraded, visually inspect it for crystals or haze and consider testing its efficacy in a positive control bioassay [1].

Q3: I need to administer this compound to animals in a vehicle without DMSO. What formulation can I use? A3: For in vivo studies, this compound can be formulated in a vehicle that uses a minimal amount of DMSO as a master liquid, which is then further diluted. One validated formulation is 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline [1] [2]. Another option is a simple mixture of 5% DMSO in corn oil [3]. In these formulations, sonication and sequential addition of solvents are crucial to achieve a clear solution or homogeneous suspension [2] [3].


Troubleshooting Common Experimental Issues

Problem: Precipitation occurs when diluting the DMSO stock solution into aqueous cell culture media.

  • Cause: This is a common "water shock" phenomenon when a highly concentrated DMSO solution is introduced into an aqueous buffer.
  • Solution:
    • Warm both the stock solution and the culture media to 37°C before dilution.
    • Rapidly vortex the media while adding the stock solution dropwise to ensure rapid and thorough mixing.
    • Ensure the final DMSO concentration is kept low (typically ≤ 0.1-0.5%) to maintain cell viability and minimize precipitation.

Problem: The compound appears to have lost its efficacy in cell-based assays.

  • Potential Causes and Solutions:
    • Compound Degradation: Check the storage conditions and history of your stock solution. Use a freshly prepared aliquot from long-term storage at -80°C.
    • Solvent Evaporation: Ensure the vial cap is sealed tightly. If using an automated vial opener, reseal vials promptly to prevent DMSO from absorbing water from the atmosphere, which can lead to compound precipitation.
    • Incorrect Concentration: Verify your dilution calculations. Using a negative control (e.g., a known inactive compound) and a positive control (e.g., a well-established inhibitor for your target) can help confirm the assay's performance.

Experimental Protocols

Protocol 1: Preparing a 10 mM Working Solution in DMSO from Solid Powder

  • Bring the vial of this compound powder and a fresh bottle of DMSO to room temperature.
  • Calculate the mass of powder needed. For example, to make 1 mL of a 10 mM solution: Mass (mg) = 10 mM × 1 mL × 319.36 g/mol = 3.19 mg.
  • Gently tap the vial to collect the powder at the bottom.
  • Add 1 mL of DMSO directly to the vial.
  • Cap the vial tightly and vortex or sonicate it until the powder is completely dissolved, resulting in a clear solution.

Protocol 2: Preparing an In Vivo Dosing Formulation (5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline) This protocol is adapted from supplier recommendations and should be validated in your specific experimental system [1] [2].

  • Prepare a DMSO Master Liquid by dissolving this compound powder in DMSO to a concentration that is 20 times your desired final dosing concentration. For example, for a final concentration of 2 mg/mL, prepare a 40 mg/mL solution in DMSO.
  • In a separate vial, add 300 μL of PEG300.
  • To the PEG300, add 50 μL of the DMSO Master Liquid and mix thoroughly until the solution is clear.
  • Add 50 μL of Tween 80 to the mixture and vortex again until clear.
  • Finally, add 600 μL of Saline (0.9% NaCl) sequentially, mixing thoroughly after each addition until a clear solution is obtained.
  • The final formulation should be prepared fresh and used immediately for the best results.

Experimental Workflow and Mechanism of Action

The following diagram illustrates the recommended workflow for preparing and using this compound in experimental settings, helping to prevent common issues like precipitation.

G cluster_in_vitro In Vitro Workflow cluster_in_vivo In Vivo Formulation start Start: this compound Solid Powder store Aliquot & Store at -80°C start->store decision1 Application Type? in_vitro In Vitro Assay decision1->in_vitro  For Cells in_vivo In Vivo Study decision1->in_vivo  For Animals stock_dmso Prepare concentrated stock in DMSO (e.g., 10-100 mM) in_vitro->stock_dmso master_mix Prepare DMSO Master Liquid in_vivo->master_mix dilute1 Dilute stock into warm media (≤0.5% DMSO) Vortex during addition stock_dmso->dilute1 apply_cells Apply to cells dilute1->apply_cells mix_vehicle Mix sequentially with PEG300, Tween 80, Saline master_mix->mix_vehicle administer Administer to animal model mix_vehicle->administer store->decision1

The biological effects of this compound, such as its anti-proliferative and anti-inflammatory actions, stem from its ability to simultaneously inhibit multiple key signaling pathways. The following diagram summarizes its primary molecular targets and downstream effects.

G cluster_kinases Primary Kinase Targets cluster_pathways Inhibited Signaling Pathways cluster_effects Observed Cellular/In Vivo Effects This compound This compound pi3k_mtor PI3K/mTOR This compound->pi3k_mtor vegfr2 VEGFR2 This compound->vegfr2 src Src This compound->src pdgfr PDGFR This compound->pdgfr abl Bcr-Abl This compound->abl akt_path Akt/mTOR/S6K pi3k_mtor->akt_path vegfr2->akt_path anti_angio Inhibits Angiogenesis vegfr2->anti_angio mapk_path MAPK src->mapk_path pdgfr->mapk_path nfkb_path NF-κB abl->nfkb_path anti_pro Inhibits Cell Proliferation akt_path->anti_pro g1_arrest G0/G1 Cell Cycle Arrest akt_path->g1_arrest anti_inflam Reduces Inflammation mapk_path->anti_inflam nfkb_path->anti_inflam relax_airway Relaxes Airway Smooth Muscle (Asthma Model) anti_inflam->relax_airway In Vivo

References

PP121 Storage & Handling Specifications

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key storage and handling information for PP121 from supplier documentation.

Specification Details
Physical Form White solid [1] [2]
Purity ≥98% (HPLC) [1] [2]
Storage Condition (Long-term) -20°C [1] [3] [2]; protect from light [1] [2]
Storage Condition (Shipped) At ambient temperature [1] [2]
Solubility (DMSO) 32-100 mg/mL (approximately 100 - 313 mM) [4] [1] [5]
Solubility (Water) Insoluble [4] [5]
Solubility (Ethanol) 2 mg/mL (6.26 mM) [3] [5]
Stability in Solution Stock solutions are stable for up to 6 months at -20°C [1] [2]. Aliquotting is recommended to avoid repeated freeze-thaw cycles [3] [5].

Troubleshooting Common Issues

Based on general laboratory practice and the provided data, here are solutions to common problems you might encounter with this compound.

Issue Possible Cause Solution & Prevention
Compound crashing out of solution Stock solution stored at room temperature or exposed to moisture; solution has been frozen and thawed multiple times. Ensure stock solutions are stored at -20°C [1] [3]. Prepare single-use aliquots to minimize freeze-thaw cycles [3] [5]. Warm the vial to room temperature and sonicate to re-dissolve [4] [3].
Loss of potency in cell-based assays Degradation of the compound due to improper storage or using an old stock solution that has exceeded its stability period. Use a fresh aliquot from a stock solution that has been stored at -20°C for less than 6 months [1] [2]. For long-term storage, keep the lyophilized powder desiccated at -20°C [5].
Low solubility in aqueous buffers This compound is highly soluble in DMSO but insoluble in water [4] [5]. Precipitation occurs when the final DMSO concentration in the assay buffer is too low. Never prepare a stock solution in water. First, dissolve this compound in pure DMSO to create a concentrated stock (e.g., 10-100 mM), then dilute into the aqueous assay buffer. The final DMSO concentration should typically not exceed 0.1-0.5% to maintain cell viability.

Experimental Protocols from Literature

Here are detailed methodologies for key experiments involving this compound, as cited in the research. You can use these as templates for creating standardized protocols.

Kinase Assay Protocol [4] [3]

This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against various kinase targets.

  • Procedure:
    • Incubation: Purified kinase domains are incubated with this compound at 2- or 4-fold dilutions over a concentration range of 1 nM - 50 µM. A vehicle control (0.1% DMSO) should be included.
    • Reaction Mix: The incubation is done in the presence of 10 µM ATP, 2.5 µCi of γ-³²P-ATP, and a specific substrate.
    • Termination: Reactions are stopped by spotting the mixture onto nitrocellulose or phosphocellulose membranes.
    • Washing: The membrane is washed 5-6 times to remove unbound radioactivity and dried.
    • Quantification: Transferred radioactivity is quantified by phosphorimaging.
    • Analysis: IC₅₀ values are calculated by fitting the data to a sigmoidal dose-response curve using software such as Prism.
Cell-Based Assay Protocol [4] [3]

This general protocol can be adapted for cell proliferation, western blot, and apoptosis analysis.

  • Cell Lines Used in Research: U87, LN229 (glioblastoma), NIH3T3, HUVECs (human umbilical vein endothelial cells), BaF3, and TT thyroid carcinoma cells [4].
  • Treatment:
    • Concentration Range: this compound is typically used at concentrations from 0.04 μM to 20 μM, depending on the assay and cell line [4].
    • Vehicle: 0.1% DMSO is used as a vehicle control [4].
    • Incubation Time: 24 to 72 hours [4].
  • Specific Assay Methods:
    • Western Blot Analysis: Cells are grown in 12-well plates, treated, and then lysed. Lysates are resolved by SDS-PAGE, transferred to nitrocellulose, and blotted with target-specific antibodies [4].
    • Cell Proliferation Assay (72 hours): Cells in 96-well plates are treated with this compound. After 72 hours, Resazurin sodium salt is added, and fluorescence is quantified to determine viability IC₅₀ [4].
    • Apoptosis & Cell Cycle Analysis: After treatment, cells are stained with Annexin V-FITC or fixed with ethanol and stained with propidium iodide. Populations are then analyzed using flow cytometry [4].

This compound Signaling Pathways in Research Contexts

The following diagrams illustrate the key molecular pathways and experimental workflows impacted by this compound, based on the research contexts I found. These can help users understand its mechanism of action.

G cluster_kinases Tyrosine Kinase Targets cluster_other PI3-Kinase & Related Targets This compound This compound PDGFR PDGFR This compound->PDGFR IC₅₀: 2 nM VEGFR2 VEGFR2 This compound->VEGFR2 IC₅₀: 12 nM Src Src This compound->Src IC₅₀: 14 nM Abl Abl This compound->Abl IC₅₀: 18 nM Hck Hck This compound->Hck IC₅₀: 8 nM mTOR mTOR This compound->mTOR IC₅₀: 10 nM DNA_PK DNA-PK This compound->DNA_PK IC₅₀: 60 nM Akt Akt PDGFR->Akt VEGFR2->Akt Actin_Reorg Actin_Reorg Src->Actin_Reorg Reorganization Cell_Prolif Cell_Prolif Abl->Cell_Prolif Bcr-Abl Induced p70S6K p70S6K mTOR->p70S6K Phosph. Akt->mTOR Downstream Downstream Effects: • Inhibits Phosphorylation • Blocks Cell Proliferation • Induces Cell Cycle Arrest (G0/G1) • Promotes Apoptosis S6 S6 p70S6K->S6 Phosph.

This compound is a multi-targeted inhibitor affecting both tyrosine kinase and PI3-kinase pathways, leading to various downstream effects on cell survival and proliferation [4] [6] [3].

G MSU_Crystals MSU_Crystals NLRP3_Inflammasome NLRP3_Inflammasome MSU_Crystals->NLRP3_Inflammasome Activates This compound This compound Autophagy Autophagy This compound->Autophagy Induces Caspase1 Caspase1 NLRP3_Inflammasome->Caspase1 Activates IL1B IL1B Caspase1->IL1B Cleaves pro-IL-1β to mature IL-1β GSDMD GSDMD Caspase1->GSDMD Cleaves Inflammation Inflammation IL1B->Inflammation Drives Pyroptosis Pyroptosis GSDMD->Pyroptosis Induces (Inflammatory Cell Death) Pyroptosis->Inflammation Contributes to Autophagy->NLRP3_Inflammasome Inhibits Outcome Therapeutic Outcome: Alleviates Acute Gouty Arthritis

In a model of acute gouty arthritis, this compound induces autophagy, which in turn inhibits the activation of the NLRP3 inflammasome, a key driver of inflammation. This pathway leads to reduced production of IL-1β and pyroptosis, alleviating the disease [7].

References

PP121 stability in solution

Author: Smolecule Technical Support Team. Date: February 2026

What We Know About PP121

This compound is a recognized dual inhibitor of tyrosine and phosphoinositide kinases [1]. The table below summarizes its recent research applications, which confirm its activity in various experimental settings but do not explicitly detail its stability profile.

Study Focus Reported Experimental Context Key Finding/Use of this compound
Asthma Treatment [1] In vitro (mouse tracheal rings), in vivo (murine model) Demonstrated efficacy; activity implies compound was stable for the duration of the experiments.
Cancer Research [2] In vitro (cell cultures), in vivo (mouse xenografts) Suppressed castration-resistant prostate cancer growth; functional in assays.

Experimental Workflow for Stability Assessment

For your technical support content, here is a generalized protocol that researchers can adapt to empirically determine this compound's stability.

Start Start: Prepare this compound Stock Solution A1 Aliquot solution into vials Start->A1 A2 Label vials with conditions A1->A2 B Apply Storage Conditions A2->B C1 Temperature: -20°C, 4°C, RT B->C1 C2 Light: Protected vs. Unprotected B->C2 C3 Time: 0, 1, 2, 4 weeks... B->C3 D Sample & Analyze at Time Points C1->D C2->D C3->D E1 Technique: HPLC D->E1 E2 Measurement: Peak Area/Purity % D->E2 F Interpret Data & Conclude E1->F E2->F G1 Stable: <10% degradation F->G1 G2 Unstable: >10% degradation F->G2

References

PP121 Mechanism of Action and Key Targets

Author: Smolecule Technical Support Team. Date: February 2026

PP121 is a multi-targeted kinase inhibitor that simultaneously inhibits several crucial kinases. The table below summarizes its primary targets and half-maximal inhibitory concentrations (IC50) from biochemical assays [1] [2] [3].

Target IC50 (nM)
PDGFR 2 nM
mTOR 10 nM
VEGFR2 12 nM
Src 14 nM
Hck 8 nM
Abl 18 nM
DNA-PK 60 nM

This compound's activity is best understood in the context of its effect on interconnected signaling pathways that control cell growth, survival, and proliferation. The following diagram summarizes the key pathways it modulates and the resulting cellular effects.

architecture cluster_key_paths cluster_cellular_effects cluster_pathways VEGFR2 VEGFR2 Akt_mTOR Akt/mTOR/S6 Signaling VEGFR2->Akt_mTOR MAPK_Path MAPK Signaling VEGFR2->MAPK_Path PDGFR PDGFR PDGFR->Akt_mTOR PDGFR->MAPK_Path Src Src NFkB_Path NF-κB Signaling Src->NFkB_Path Actin_Cyto Actin Cytoskeleton Src->Actin_Cyto Abl Bcr-Abl Abl->NFkB_Path mTOR mTOR mTOR->Akt_mTOR DNA_PK DNA-PK DNA_PK->NFkB_Path G0G1_Arrest G0/G1 Cell Cycle Arrest Cytostasis Cytostatic Effect G0G1_Arrest->Cytostasis Apoptosis Induced Apoptosis Prolif_Inhibit Proliferation Inhibition Prolif_Inhibit->G0G1_Arrest Akt_mTOR->Cytostasis Akt_mTOR->Prolif_Inhibit MAPK_Path->Prolif_Inhibit NFkB_Path->Apoptosis Actin_Cyto->Prolif_Inhibit This compound This compound Inhibitor This compound->VEGFR2 This compound->PDGFR This compound->Src This compound->Abl This compound->mTOR This compound->DNA_PK

Experimental Toxicity and Efficacy Data

The cellular effects of this compound are concentration-dependent and vary by cell type. The table below summarizes key toxicity and efficacy findings from various experimental models.

Cell Line / Model Experimental Context Reported Effect Concentration / IC50
HUVEC [1] VEGF-stimulated proliferation Inhibition of cell proliferation IC₅₀ = 0.31 nM
TT Thyroid Carcinoma [1] Antiproliferative activity Inhibition of cell proliferation IC₅₀ = 50 nM
U87, LN229 Glioma [2] General cytotoxicity / proliferation Induction of G0/G1 cell cycle arrest 0.04 - 10 μM
K562 & BaF3 cells [2] Bcr-Abl expressing cells Induction of apoptosis and cell cycle arrest 0.04 - 20 μM
PC3, DU145 CRPC [4] Castration-resistant prostate cancer growth Significant reduction in cellular confluence (cytostatic effect) 0.01 - 10 μM
OVA-induced Asthmatic Mice [5] In vivo model for asthma therapy Reduced inflammation & hyperresponsiveness; no overt toxicity reported 20 & 50 mg/kg (in vivo)

Troubleshooting Guide: this compound Cellular Toxicity

Here are answers to common questions and specific issues you might encounter when working with this compound.

  • Q1: What could cause unexpected high toxicity or cell death in my experiment?

    • Mechanism Insight: this compound is designed to be a multi-targeted inhibitor. Its "toxicity" in cancer cells is often the desired cytostatic effect (suppressing growth through G0/G1 arrest) rather than immediate cell death [2] [4]. This effect is driven by the simultaneous inhibition of Akt/mTOR and Src signaling [1] [2].
    • Troubleshooting Steps:
      • Review Your Assay: The cytostatic effect can be misinterpreted as toxicity. Ensure you are using the correct assay.
        • Proliferation Assays (e.g., Resazurin): Suitable for measuring reduced growth over 72 hours [2].
        • Viability/Cytotoxicity Assays (e.g., Annexin V/PI, Trypan Blue): Necessary to confirm actual cell death (apoptosis) [2].
      • Confirm Your Concentration: Start with a dose-response curve. For many cell lines, effects are observed in the nanomolar to low micromolar range (e.g., 40 nM to 2.5 μM) [2]. High micromolar concentrations (>10 μM) may lead to off-target effects.
  • Q2: I'm not seeing the expected toxic effect on my cells. What should I check?

    • Mechanism Insight: this compound's efficacy can depend on the cell's genetic background, particularly the activity of the PI3K/Akt/mTOR and Src pathways [2] [4].
    • Troubleshooting Steps:
      • Validate Target Expression: Confirm that your cell model expresses relevant targets like VEGFR2, PDGFR, Src, or components of the PI3K pathway.
      • Verify Pathway Inhibition: Use western blotting to check if this compound is successfully inhibiting downstream signals in your cells. Look for reduced phosphorylation of Akt (Ser473), p70S6K, and S6 proteins after treatment (e.g., 24 hours) [2].
      • Check Solvent and Stock: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in your culture medium does not exceed 0.1-0.5%, as higher concentrations can be toxic themselves [2].
  • Q3: Are there specific considerations for using this compound in vivo?

    • Evidence from Research: Yes. In an asthma mouse model, this compound was administered via daily gavage at 20 mg/kg and 50 mg/kg and was well-tolerated, effectively reducing inflammation and airway hyperresponsiveness [5]. In a prostate cancer xenograft study, oral administration of this compound also significantly inhibited tumor growth without reported major toxicity [4].
    • Troubleshooting Steps:
      • Formulation is Key: For in vivo studies, use a validated formulation. One common method is a suspension in 5% DMSO + corn oil [2]. Another reported option is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [1].
      • Monitor for Efficacy: In certain resistant environments like bone metastases, this compound showed a cytostatic effect but worked best in combination with standard chemotherapy (e.g., docetaxel) to enhance efficacy and survival [4].

Detailed Experimental Protocol

Below is a general protocol for a cell proliferation and viability assay with this compound, synthesized from the referenced methodologies [2].

  • Preparation of this compound Stock Solution

    • Dissolve this compound powder in high-quality, sterile DMSO to prepare a 10 mM stock solution.
    • Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
  • Cell Seeding and Treatment

    • Seed cells in 96-well plates at an optimal density (e.g., 3,000-5,000 cells/well depending on growth rate) in full growth medium.
    • Allow cells to adhere overnight.
    • Prepare treatment medium by diluting the stock solution in culture medium. A typical dose-response curve includes a range from ~0.04 μM to 10 μM. Include a vehicle control (DMSO at the same concentration as your highest dose, e.g., 0.1%).
    • Refresh the medium with the treatment solutions. Each concentration and control should be tested in at least triplicate.
  • Incubation and Assay Endpoint (72 hours)

    • Proliferation Assay: After 72 hours, add a reagent like Resazurin sodium salt (22 μM), incubate for several hours, and measure fluorescence. Normalize data to the vehicle control to calculate % proliferation inhibition [2].
    • Viability/Apoptosis Assay: For a direct viability measurement, harvest cells after 24-72 hours of treatment. Stain live cells with Annexin V-FITC and/or fix cells for Propidium Iodide (PI) staining. Analyze using flow cytometry to distinguish between live, early apoptotic, and late apoptotic/necrotic cells [2].
  • Pathway Analysis (Parallel Experiment)

    • Seed and treat cells in a 12-well plate as above.
    • After 24 hours, lyse the cells and perform western blotting.
    • Probe for key markers to confirm this compound activity: phospho-Akt (Ser473), phospho-S6, and total Akt/S6 as loading controls [2].

References

PP121 Mechanism and Target Profile

Author: Smolecule Technical Support Team. Date: February 2026

PP121 is a multi-targeted inhibitor that potently inhibits both tyrosine kinases and PI3-Ks. It was systematically discovered to inhibit novel target combinations in these families [1]. The crystal structures revealed that its dual selectivity is controlled by a hydrophobic pocket conserved in both enzyme classes, making it highly specific for tyrosine kinases and PI3-Ks without indiscriminately targeting serine-threonine kinases [1] [2].

Quantitative Inhibition Profile (IC50 Values)

The table below summarizes the primary kinase targets of this compound and their half-maximal inhibitory concentration (IC50) values [2].

Target IC50 (nM)
PDGFR 2 nM
Hck 8 nM
mTOR 10 nM
VEGFR2 12 nM
Src 14 nM
Abl 18 nM
DNA-PK 60 nM
p110α (PI3-K) 52 nM

This compound also dose-dependently blocks phosphorylation of downstream signaling molecules like Akt, p70S6K, and S6, and inhibits cell proliferation in various tumor cell lines [2].

Experimental Protocols

Kinase Assay

This protocol measures direct inhibition of kinase activity by this compound [2].

  • Procedure: Incubate purified kinase domains with this compound (typically in a concentration range from 1 nM to 50 µM) or a vehicle control in the presence of 10 µM ATP and a substrate.
  • Detection: The reaction incorporates radioactivity from γ-³²P-ATP into the substrate.
  • Termination & Analysis: Stop the reaction by spotting onto a membrane. Wash the membrane to remove unbound radioactivity, dry it, and quantify the transferred radioactivity using phosphorimaging.
  • Data Processing: Calculate IC50 values by fitting the dose-response data.
Cell-Based Assays

These protocols assess the functional effects of this compound on cells [2].

  • Western Blot Analysis: Grow cells in multi-well plates and treat with this compound. Lyse the cells, resolve the proteins by SDS-PAGE, transfer to nitrocellulose, and blot for the proteins of interest.
  • Cell Proliferation Assay (Resazurin Method): Treat cells in 96-well plates with this compound for 72 hours. Then, expose the cells to Resazurin sodium salt and measure fluorescence to quantify metabolic activity.
  • Cell Proliferation Assay (Direct Counting): Plate non-adherent cells at low density, treat with this compound, and count viable cells daily using trypan blue exclusion and a hemocytometer.
  • Apoptosis and Cell Cycle Analysis: Treat cells with this compound for 24-72 hours. For apoptosis, stain live cells with AnnexinV-FITC. For cell cycle, fix cells with ethanol and stain with propidium iodide. Analyze both using flow cytometry.

Troubleshooting Common Issues

  • Unexpectedly Weak Cellular Phenotype: This may occur if the cellular activity of an oncogenic kinase exceeds this compound's inhibition capacity. Verify direct target engagement in your cellular model via western blot to check inhibition of target phosphorylation (e.g., Akt, S6) after treatment [2].
  • Off-Target Effects in Cellular Assays: this compound is a designed multi-target inhibitor, so observe "off-target" effects may be part of its polypharmacology [3]. Profile its effects against a broader kinase panel to understand the full scope of its activity [1].
  • Poor Solubility in Aqueous Media: this compound has low water solubility. Use fresh, moisture-absorbing DMSO to prepare a stock solution, and ensure the final DMSO concentration in cell culture media does not exceed toxic levels (typically below 0.1%) [2].

This compound Signaling Pathway

The diagram below illustrates the key signaling pathways inhibited by this compound and the experimental workflow for analyzing its effects.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3-K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates p70S6K p70S6K mTOR->p70S6K Activates S6 S6 Ribosomal Protein p70S6K->S6 Activates CellGrowth Cell Growth & Proliferation S6->CellGrowth Promotes pAkt p-Akt (Inhibited) pmTOR p-mTOR (Inhibited) pS6 p-S6 (Inhibited) This compound This compound Inhibition This compound->RTK Blocks This compound->PI3K Blocks This compound->mTOR Blocks This compound->pAkt Measured By This compound->pmTOR Measured By This compound->pS6 Measured By

Experimental Design Considerations

  • Leverage Polypharmacology: this compound's ability to inhibit multiple nodes in interconnected pathways (like PI3-K and Src) can help overcome compensatory resistance mechanisms that often arise with single-target inhibitors [1] [3].
  • Use as a Tool: this compound is well-suited for proof-of-concept studies where simultaneous inhibition of a specific set of tyrosine kinases and PI3-Ks is desired [1].
  • Combination Therapy: Research shows this compound can act as a chemosensitizer. Combining it with standard chemotherapy like docetaxel may produce enhanced anti-tumor effects, even in resistant settings like bone metastases [3].

References

PP121: Mechanism of Action & Key Targets

Author: Smolecule Technical Support Team. Date: February 2026

PP121 is a multi-targeted kinase inhibitor that uniquely targets both tyrosine kinases and phosphoinositide kinases, making it a useful tool for studying complex signaling networks [1] [2].

The table below summarizes its primary targets and half-maximal inhibitory concentration (IC50) values, which are crucial for determining your experimental concentrations [1].

Target IC50 (nM) Target IC50 (nM)
PDGFR 2 Src 14
Hck 8 Abl 18
mTOR 10 DNA-PK 60
VEGFR2 12 p110α (PI3K) 52

Established Experimental Protocols

Here are detailed methodologies for common in vitro assays using this compound, as validated in the literature.

Cell Proliferation Assay (72-hour)

This protocol is used to determine the anti-proliferative effects of this compound on cancer cell lines [1].

  • Cell Lines Used: Various tumor cell lines, including U87 and LN229 glioblastoma, TT thyroid carcinoma, K562, and BaF3 cells [1].
  • This compound Treatment:
    • Preparation: Prepare a stock solution in DMSO. The maximum DMSO concentration in the final culture medium should not exceed 0.1% [1].
    • Concentration Range: Treat cells with a range of this compound concentrations, typically from 0.04 μM to 20 μM. A common practice is to use 4-fold serial dilutions [1].
    • Incubation Time: 72 hours [1].
  • Viability Assessment: After the incubation period, add Resazurin sodium salt (22 µM) to the wells and quantify the fluorescence. Calculate IC50 values using appropriate software (e.g., Prism) [1].
Western Blot Analysis (Short-term treatment)

This protocol is used to assess the inhibition of downstream signaling pathways, such as Akt and S6 phosphorylation [1] [3].

  • Cell Lines Used: U87, LN229, NIH3T3, and others [1].
  • This compound Treatment:
    • Concentration: The specific concentration may vary; studies often use a single effective dose (e.g., 2.5 µM) or a range of concentrations [1].
    • Incubation Time: A relatively short duration is sufficient, typically 3 hours [3].
  • Procedure:
    • After treatment, lyse the cells.
    • Resolve the proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
    • Blot with antibodies against phosphorylated and total forms of proteins like Akt, S6, p70S6K, and p38 MAPK [1] [2].
Cell Migration Assay (Radius Assay)

This protocol is used to study the anti-metastatic potential of this compound [3].

  • Cell Lines: Patient-derived NSCLC cells (e.g., NCI-H1975, NCI-H2170) [3].
  • Procedure:
    • Seed cells in specially designed inserts placed in a 12-well plate and allow them to adhere for 24 hours.
    • Carefully remove the inserts to create a cell-free gap.
    • This compound Treatment: Add this compound (e.g., 500 nM) to the culture medium and incubate for 96 hours.
    • After incubation, stain the cells with crystal violet and image the well. The cell-free area can be quantified using image analysis software like ImageJ [3].

The following diagram illustrates the logical workflow for the cell migration assay:

G A Seed cells in specialized inserts B Incubate for 24 hours A->B C Remove inserts to create gap B->C D Add this compound (e.g., 500 nM) C->D E Incubate for 96 hours D->E F Fix and stain with crystal violet E->F G Image and quantify migration F->G

Frequently Asked Questions & Troubleshooting

Q1: What is a typical working concentration range for this compound in cell-based assays? A1: Effective concentrations can vary significantly depending on the cell type and assay. A broad starting range is 0.04 μM to 20 μM [1]. For specific functions:

  • Proliferation inhibition: IC50 values around 50 nM were reported in TT thyroid carcinoma cells [1].
  • Migration inhibition: Effective at 500 nM [3].
  • Signaling pathway inhibition: Phosphorylation of Akt and S6 can be inhibited at concentrations as low as 500 nM to 1 μM [3]. It is recommended to conduct a dose-response curve for your specific model.

Q2: How do I prepare and store this compound stock solutions? A2:

  • Solubility: this compound is soluble in DMSO at least up to 32 mg/mL (approximately 100 mM) [1]. It is insoluble in water or ethanol.
  • Storage: Prepare small aliquots of the DMSO stock solution and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain stability.
  • In vivo formulation: For animal studies, one validated formulation is a clear solution of 2.5 mg/mL this compound in 5% DMSO and corn oil [1].

Q3: My western blots aren't showing consistent inhibition of p-Akt. What could be wrong? A3: Consider the following:

  • Treatment Duration: Kinase phosphorylation can be rapidly inhibited. Try a shorter treatment time (e.g., 3 hours) before feedback mechanisms activate [3].
  • Cell Confluence: Ensure cells are at an appropriate and consistent density at the time of treatment.
  • DMSO Control: Always include a vehicle control (0.1% DMSO) to rule out solvent effects [1].
  • Pathway Redundancy: The cell line might use compensatory pathways. Combining this compound with other inhibitors could be necessary.

Q4: What are the primary signaling pathways affected by this compound? A4: this compound potently blocks several key pro-tumorigenic and inflammatory pathways by inhibiting its target kinases. The diagram below illustrates the main signaling cascades affected:

G GrowthFactors Growth Factors/Receptor Tyrosine Kinases PI3K PI3K GrowthFactors->PI3K VEGFR2, PDGFR inhibited MAPK MAPK/p38 GrowthFactors->MAPK PDK1 PDK1 PI3K->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation Akt->CellSurvival Inhibited by this compound p70S6K p70S6K mTOR->p70S6K mTOR->CellSurvival Inhibited by this compound S6 S6 Ribosomal Protein p70S6K->S6 Inflammation Inflammation & Mucus Secretion MAPK->Inflammation Inhibited by this compound

References

PP121 Concentration Optimization Guide

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize effective concentrations of PP121 from recent publications to help you establish a starting point for your experiments.

Table 1: In Vitro Concentrations for Cell-Based Assays

Cell Line / Model Experimental Endpoint Effective Concentration (µM) Key Findings / Additional Notes
NSCLC Cell Lines [1] Cell Proliferation (48-hour assay) 0.5, 1, 5, 10 Dose-dependent antitumor effect observed.
Patient-Derived Xenograft Organoids (PDXOs) [1] Cell Viability (5-day assay) 0.0078 - 2 LU6471B-SCC and LU5162B-ADC models were used.
Broad Tumor Cell Lines [2] Cell Proliferation (IC50 values) 0.3 - 4.5 A549 (Lung, IC50=0.8 µM); K562 (Leukemia, IC50=0.3 µM); MCF-7 (Breast, IC50=1.2 µM).
Esophageal Cancer (Eca109) [2] Apoptosis Induction (48-hour treatment) 5 Increased apoptotic rate to 28.5%; upregulated cleaved Caspase-3 and PARP.
Esophageal Cancer (Eca109, TE-1) [2] Cell Proliferation (IC50, 72-hour MTT) 3.8 - 4.2 Synergy with Cisplatin; IC50 reduced to ~1.4 µM when combined.
Signaling Pathway Analysis [1] Target Inhibition (Western Blot, 3-hour treatment) Not fully specified Downregulation of p-Akt and p-S6 ribosomal protein.

Table 2: In Vivo Concentrations for Animal Studies

Disease Model Administration Route & Schedule Effective Dose Key Findings
Eca109 Xenograft (Cancer) [2] Intraperitoneal injection, once daily 10 mg/kg & 20 mg/kg 42% and 65% tumor growth inhibition, respectively.
Asthma Mouse Model [3] Daily gavage 20 mg/kg & 50 mg/kg Relieved airway hyperresponsiveness and inflammation.

Experimental Protocols

Here are detailed methodologies for key experiments cited in the concentration guides.

1. Crystal Violet Cell Proliferation Assay [1] This protocol is used to assess cell proliferation and cytotoxicity after this compound treatment.

  • Cell Plating: Plate your cells in 12-well plates.
  • Compound Treatment: Treat cells with this compound (e.g., at 500 nM, 1 µM, 5 µM, and 10 µM) for 48 hours. Include a vehicle control (e.g., DMSO).
  • Fixation and Staining: After incubation, remove the medium. Fix the cell monolayer with 100% methanol for 5 minutes at room temperature. Then, stain with 0.5% crystal violet in 25% methanol for 10 minutes.
  • Washing and Solubilization: Wash the plates three times with distilled water to remove excess dye and let them dry overnight. Solubilize the incorporated dye in 0.1 M sodium citrate in 50% ethanol.
  • Quantification: Transfer 100 µL of the solubilized dye to a 96-well plate and measure the optical density at 540 nm using a plate reader.

2. PDXO Cell Viability Assay [1] This method is used for more complex, 3D patient-derived models.

  • Organoid Processing: Generate PDXOs (e.g., LU6471B-SCC and LU5162B-ADC) in Matrigel.
  • Plating and Treatment: Plate organoids in triplicate at a density of 250 organoids per well. Treat with a dilution series of this compound (e.g., from 0.0078 µM to 2 µM) or a vehicle control for 5 days.
  • Viability Readout: Assess cell viability using the CellTiter-Glo Luminescent assay, which measures ATP as an indicator of metabolically active cells.

3. Western Blot Analysis for Target Engagement [1] This protocol confirms that this compound is hitting its intended signaling pathways.

  • Cell Treatment and Lysis: Plate and treat cells with this compound or DMSO for 3 hours. Rinse with PBS and lyse the cells using an appropriate lysis reagent.
  • Protein Analysis: Determine protein concentration. Separate 30 µg of protein via SDS-PAGE on an 8% polyacrylamide gel and transfer to a PVDF membrane.
  • Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies (e.g., against p-Akt, total Akt, p-S6 ribosomal protein, total S6). The example uses a 1:500 dilution [1].
  • Detection: Incubate with an HRP-conjugated secondary antibody (e.g., 1:1000 dilution for 1 hour at room temperature) and visualize using an enhanced chemiluminescence (ECL) system.

Experimental Workflow Diagrams

The following diagrams, created with Graphviz, outline general experimental workflows for this compound testing.

pp121_in_vitro_workflow start Begin In Vitro Experiment plate Plate Cells start->plate treat Treat with this compound (Common range: 0.01 - 10 µM) plate->treat incubate Incubate (48-72 hours) treat->incubate assay Perform Assay incubate->assay proliferation Proliferation/Viability (e.g., Crystal Violet, MTT) assay->proliferation Path 1 apoptosis Apoptosis (e.g., Annexin V/PI) assay->apoptosis Path 2 wb Target Engagement (Western Blot) assay->wb Path 3 analyze Analyze Data (e.g., IC50 calculation) proliferation->analyze apoptosis->analyze wb->analyze end Interpret Results analyze->end

In Vitro Experimental Workflow: This chart outlines the primary steps for conducting cell-based experiments with this compound, highlighting common assays for different endpoints.

pdxo_screening pdx Patient-Derived Xenograft (PDX) Tissue proc Mechanical & Enzymatic Digestion pdx->proc embed Embed in Matrigel proc->embed grow Culture & Expand PDX Organoids (PDXOs) embed->grow screen Screen with this compound (0.0078 - 2 µM for 5 days) grow->screen viability Viability Readout (CellTiter-Glo Assay) screen->viability

PDXO Screening Pipeline: This workflow shows the process for screening this compound efficacy in more physiologically relevant patient-derived organoid models [1].

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in cell culture? A broad initial range is 0.5 to 10 µM for proliferation assays [1] [2]. For initial pathway inhibition checks, you may use concentrations between 1-5 µM and analyze phosphorylation of targets like Akt and S6 via Western blot after 3 hours of treatment [1] [2].

Q2: How do I confirm that this compound is working on its intended targets in my experiment? The most direct method is Western blot analysis. You should check for reduced phosphorylation (activation) of downstream signaling nodes like Akt (Ser473) and S6 ribosomal protein after treating cells with this compound for a few hours (e.g., 3 hours) [1]. This confirms target engagement.

Q3: Can this compound be used in combination with other drugs? Yes, combination therapies are a key research area. For example, this compound shows synergistic effects with cisplatin in esophageal cancer cells, significantly lowering the IC50 value of this compound [2]. When planning combinations, a matrix of concentrations is essential to determine synergy.

Q4: What are the key differences when moving from 2D cell lines to PDXO models? PDXOs better retain the genetic and phenotypic characteristics of the original patient tumor. They often require longer treatment durations (5 days vs. 48-72 hours) and are typically screened across a wider range of lower concentrations (nanomolar to low micromolar) [1]. The viability readout also often shifts to a more sensitive ATP-based luminescence assay.

References

PP121 Vehicle Control Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Application Formulation Description Vehicle Control Used Citation
In vitro (Cell culture) Dissolved in DMSO to make a stock solution (e.g., 10-32 mg/mL), then diluted in culture medium. Final DMSO concentration should be low (e.g., 0.1%). 0.1% DMSO [1] [2] [3]

| In vivo (Oral gavage in mice) | Method 1: 2.5 mg/mL in 5% DMSO + Corn oil (vortex to form a clear solution) [2]. Method 2: Dissolved in a homogeneous suspension using CMC-Na solution (e.g., 5 mg/mL) [2]. | Physiological saline (for gavage and intranasal instillation) [1] | |

Experimental Protocols and Key Considerations

Here are detailed methodologies and critical factors for setting up your PP121 vehicle controls.

In Vitro Studies with Cells
  • Detailed Protocol:

    • Stock Solution Preparation: Prepare a high-concentration stock (e.g., 10-100 mM) in pure, sterile DMSO [2] [4].
    • Working Solution Dilution: Dilute this stock directly into your cell culture medium to achieve the desired final treatment concentration.
    • Vehicle Control Setup: Your control group should be treated with culture medium containing the same final concentration of DMSO (e.g., 0.1%) used in your this compound-treated groups. This controls for any potential effects of the solvent on the cells [1] [3].
  • Key Considerations:

    • DMSO Concentration: Always use the lowest possible DMSO concentration to minimize solvent toxicity. A final concentration of 0.1% is commonly used and is generally non-toxic to most cell types [2].
    • Solubility: this compound has good solubility in DMSO. If precipitation occurs in aqueous buffers, ensure the DMSO stock is fresh and consider sonicating the stock solution briefly.
In Vivo Studies in Mouse Models
  • Detailed Protocol (Based on an Asthma Study):

    • Sensitization & Challenge: Sensitize mice with intraperitoneal (IP) injections of an allergen like OVA on days 0, 7, and 14. Then, challenge them with intranasal instillation of OVA from day 21 to day 34 [1].
    • Treatment Administration: Administer this compound via daily oral gavage during the challenge period (e.g., from day 21 to 34). The study used doses of 20 mg/kg and 50 mg/kg [1].
    • Vehicle Control Setup: The control group should receive the same volume of the vehicle solution alone (e.g., 5% DMSO in corn oil or CMC-Na suspension) via oral gavage, and physiological saline via intranasal instillation, following the same schedule as the treatment group [1].
  • Key Considerations:

    • Formulation Homogeneity: For suspensions (e.g., in CMC-Na), it is crucial to mix the solution thoroughly before each administration to ensure a consistent dose is delivered [2].
    • Dose Calculation: Calculate the dosing volume based on the mouse's body weight. A common volume for oral gavage in mice is 10 mL per kg of body weight.

The following diagram outlines the decision-making workflow for selecting and using the appropriate vehicle control in your experimental setup.

Start Start: Plan this compound Vehicle Control Application Determine Application Start->Application InVitro In Vitro (Cells) Application->InVitro Lab Study InVivo In Vivo (Animal Model) Application->InVivo Animal Study VitroControl Vehicle Control: 0.1% DMSO in medium InVitro->VitroControl VivoOption1 Option 1: Clear Solution 5% DMSO in Corn Oil InVivo->VivoOption1 VivoOption2 Option 2: Suspension CMC-Na Solution InVivo->VivoOption2 CriticalStep Critical Step: Match vehicle composition and administration route VitroControl->CriticalStep VivoControl Administer Vehicle Only via same route (e.g., oral gavage) VivoOption1->VivoControl VivoOption2->VivoControl VivoControl->CriticalStep Result Valid Experimental Results CriticalStep->Result

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound stock solution? A1: this compound DMSO stock solutions should be aliquoted and stored at -80°C for long-term storage (up to 2 years) or at -20°C for shorter periods (up to 1 year). Avoid repeated freeze-thaw cycles to maintain stability [4].

Q2: Can I use pure water as a vehicle for this compound? A2: No. The supplier information clearly states that this compound is insoluble in water [2]. Attempting to use an aqueous solution without a proper solubilizing agent will result in precipitation and inaccurate dosing.

Q3: Why is it so important to use a vehicle control? A3: The vehicle control is essential to confirm that any observed biological effects (e.g., reduced inflammation, inhibited tumor growth) are due to this compound itself and not caused by the solvent (DMSO, corn oil, CMC-Na) or the administration procedure. It is a fundamental baseline for validating your experimental findings [1].

References

PP121 Mechanism and Interference Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

PP121 exerts its effects through a multi-target mechanism, and understanding this is key to troubleshooting related assay interference.

G cluster_ion Ion Channel Effects cluster_pathway Signaling Pathway Effects This compound This compound L-VDCCs\n(Blocked) L-VDCCs (Blocked) This compound->L-VDCCs\n(Blocked) NSCCs\n(Blocked) NSCCs (Blocked) This compound->NSCCs\n(Blocked) TRPCs\n(Blocked) TRPCs (Blocked) This compound->TRPCs\n(Blocked) NCXs\n(Blocked) NCXs (Blocked) This compound->NCXs\n(Blocked) K+ Channels\n(Blocked) K+ Channels (Blocked) This compound->K+ Channels\n(Blocked) MAPK/Akt\n(Downregulated) MAPK/Akt (Downregulated) This compound->MAPK/Akt\n(Downregulated) Inflammatory Factors\n(Downregulated) Inflammatory Factors (Downregulated) This compound->Inflammatory Factors\n(Downregulated) Mucins\n(Downregulated) Mucins (Downregulated) This compound->Mucins\n(Downregulated) Calcium Mobilization\nAltered Calcium Mobilization Altered L-VDCCs\n(Blocked)->Calcium Mobilization\nAltered NSCCs\n(Blocked)->Calcium Mobilization\nAltered TRPCs\n(Blocked)->Calcium Mobilization\nAltered NCXs\n(Blocked)->Calcium Mobilization\nAltered

The diagram above shows that this compound simultaneously targets multiple ion channels and signaling pathways [1]:

  • Ion Channel Blockade: this compound blocks L-type voltage-dependent Ca²⁺ channels, non-selective cation channels, transient receptor potential channels, Na⁺/Ca²⁺ exchangers, and K⁺ channels
  • Signaling Pathway Effects: It downregulates MAPK/Akt signaling and reduces inflammatory factors and mucins
  • Calcium Mobilization: The combined ion channel effects significantly alter calcium mobilization, which is a primary source of interference in electrophysiological and contraction assays

Experimental Design & Controls

Proper controls are essential to identify and account for this compound's multi-target effects.

Control Type Purpose Specific Application for this compound
Bead-Only Control [2] Identifies non-specific protein-bead interactions. Use when studying this compound's effect on protein complexes via immunoprecipitation.
Isotype Control [2] Distinguishes background from true signal in IP. Confirms this compound effects are not due to non-specific antibody binding.
Vehicle Control [1] Accounts for solvent effects (e.g., DMSO). Essential in all functional assays to isolate this compound-specific effects.
Ion Channel Modulators [1] Pinpoints specific channel contributions. Use specific inhibitors (e.g., nifedipine for L-VDCCs) to deconvolute this compound's multi-target action.
Calcium Measurement Directly quantifies Ca²⁺ mobilization. Use fluorescent dyes (e.g., Fura-2) to directly measure this compound's impact on calcium signaling.

Troubleshooting Common Scenarios

Here are specific interference scenarios and solutions when working with this compound:

Problem Scenario Possible Cause Recommended Solution
High background or non-specific signal in binding/activity assays. Non-specific binding to assay components (beads, plates). Include bead-only and isotype controls; pre-clear lysate [2].
Inconsistent results in functional tracheal ring or cellular assays. This compound's simultaneous action on multiple ion channels (L-VDCCs, NSCCs, TRPCs, NCXs, K⁺). Use specific ion channel blockers as experimental controls to isolate individual effects [1].
Low signal or no activity detected. Low protein expression or epitope masking in co-IP. Verify protein expression with input lysate control; use antibodies targeting different epitopes [2].
Signal interference from IgG in western blot after IP. Target protein obscured by antibody heavy/light chains. Use different species for IP and detection antibodies, or light-chain specific secondary antibodies [2].

Optimized Experimental Workflow

Follow this general workflow to systematically investigate and account for this compound effects in your experiments.

G cluster_design Planning Phase cluster_sample Preparation cluster_assay Execution cluster_analysis Analysis Start Start Experimental\nDesign Experimental Design Start->Experimental\nDesign End End Sample\nPreparation Sample Preparation Experimental\nDesign->Sample\nPreparation Define primary assay Define primary assay Experimental\nDesign->Define primary assay Assay Execution\nwith Controls Assay Execution with Controls Sample\nPreparation->Assay Execution\nwith Controls Use proper lysis buffer\n(non-denaturing for co-IP) Use proper lysis buffer (non-denaturing for co-IP) Sample\nPreparation->Use proper lysis buffer\n(non-denaturing for co-IP) Data Analysis &\nInterpretation Data Analysis & Interpretation Assay Execution\nwith Controls->Data Analysis &\nInterpretation Run all planned controls\nconcurrently Run all planned controls concurrently Assay Execution\nwith Controls->Run all planned controls\nconcurrently Data Analysis &\nInterpretation->End Compare to vehicle control Compare to vehicle control Data Analysis &\nInterpretation->Compare to vehicle control Select appropriate controls Select appropriate controls Define primary assay->Select appropriate controls Plan calcium measurement\nif applicable Plan calcium measurement if applicable Select appropriate controls->Plan calcium measurement\nif applicable Include protease/phosphatase\ninhibitors Include protease/phosphatase inhibitors Use proper lysis buffer\n(non-denaturing for co-IP)->Include protease/phosphatase\ninhibitors Verify protein expression\nwith input control Verify protein expression with input control Include protease/phosphatase\ninhibitors->Verify protein expression\nwith input control Use species-mismatched antibodies\nfor IP/WB Use species-mismatched antibodies for IP/WB Run all planned controls\nconcurrently->Use species-mismatched antibodies\nfor IP/WB Include ion channel modulators\nfor functional assays Include ion channel modulators for functional assays Use species-mismatched antibodies\nfor IP/WB->Include ion channel modulators\nfor functional assays Account for multi-target effects Account for multi-target effects Compare to vehicle control->Account for multi-target effects Validate findings with\northogonal methods Validate findings with orthogonal methods Account for multi-target effects->Validate findings with\northogonal methods

Alternative Methods to Consider

If standard assays show significant interference, consider these alternative approaches:

  • Bioluminescence Resonance Energy Transfer (BRET): This technique monitors protein-protein interactions without fluorescence excitation, avoiding problems like photobleaching and autofluorescence that can complicate results [3].
  • Scintillation Proximity Assay (SPA): Useful for studying enzyme activities like kinases, this "mix-and-measure" method eliminates washing steps and can be adapted for high-throughput screening [4]. Be aware that nonspecific binding between cofactors and substrates can occur and may require optimization with chemical quenchers.

References

PP121 troubleshooting failed experiments

Author: Smolecule Technical Support Team. Date: February 2026

PP121 Technical Profile

The following table summarizes the key biochemical and cellular characteristics of this compound as reported in the literature.

Aspect Details
Primary Description Multi-targeted kinase inhibitor [1] [2] [3]
Key Molecular Targets (IC₅₀) mTOR (10 nM), VEGFR2 (12 nM), Src (14 nM), PDGFR (2 nM), DNA-PK (60 nM) [2] [4]
Reported Cellular Effects Inhibition of cell proliferation (e.g., HUVEC, IC₅₀ = 0.31 nM; TT cells, IC₅₀ = 50 nM), induction of G0/G1 cell cycle arrest, inhibition of Akt-mTOR and MAPK signaling pathways [2] [4].
Reported In Vivo Effects Growth suppression of subcutaneous xenograft tumors (e.g., Eca-109, CRPC models); relief of airway hyperresponsiveness and inflammation in an asthma mouse model [1] [3].
Common Solvents DMSO (e.g., 20 mg/mL for stock solutions) [2] [4]
In Vivo Formulations 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline; or 10% DMSO + 90% Corn Oil [2]

Frequently Asked Questions & Troubleshooting

Here are answers to common experimental questions based on published studies.

What is the core mechanism of action of this compound?

This compound is a dual inhibitor that targets both tyrosine kinase and phosphoinositide kinase pathways. Its efficacy often comes from this polypharmacology, simultaneously inhibiting multiple critical nodes in signaling networks, such as Akt/mTOR and MAPK pathways [1] [2] [4]. This multi-target nature should be considered when interpreting experimental results, as phenotypes may not be due to a single kinase.

What is a typical in vivo dosing protocol for this compound?

One published protocol for an asthma mouse model involved sensitizing mice with ovalbumin (OVA) and then administering this compound via daily oral gavage at doses of 20 mg/kg or 50 mg/kg for two weeks following the sensitization period [1]. In a cancer study, oral administration of this compound inhibited Eca-109 xenograft growth without significantly affecting mouse body weight [2].

The diagram below illustrates a general workflow for an in vivo efficacy study, adaptable to various disease models.

G Start Start: Establish Disease Model Grouping Randomize Animals into Groups Start->Grouping Control Control Group (Placebo, e.g., Vehicle) Grouping->Control Treatment Treatment Group (this compound, e.g., 20-50 mg/kg) Grouping->Treatment Standard Standard-of-Care Group (e.g., Dexamethasone) Grouping->Standard Admin Administer Treatment (e.g., Daily Oral Gavage) Control->Admin Treatment->Admin Standard->Admin Endpoint Measure Endpoints Admin->Endpoint Patho Pathological Analysis (H&E Staining, etc.) Endpoint->Patho Molec Molecular Analysis (Western Blot, etc.) Endpoint->Molec

How do I analyze the signaling pathways affected by this compound?

Research indicates that this compound's effects are often mediated through the downregulation of the MAPK/Akt signaling pathway. You can verify this in your experiments using western blotting to detect reductions in the phosphorylation of key proteins like p38 MAPK and Akt [1]. Additionally, in cancer models, this compound has been shown to inhibit activations of Akt-mTOR and NF-κB in xenograft tumors [2].

The following chart summarizes the key signaling pathways impacted by this compound and the expected experimental outcomes.

G This compound This compound TK Inhibition of Tyrosine Kinases (VEGFR2, Src, PDGFR) This compound->TK PI3K Inhibition of Phosphoinositide Kinases (mTOR, DNA-PK) This compound->PI3K MAPK ↓ MAPK/Akt Signaling TK->MAPK NFkB ↓ NF-κB Signaling TK->NFkB PI3K->MAPK PI3K->NFkB AntiInflammatory Anti-inflammatory Effects (↓ TNF-α, IL-4, IL-5) MAPK->AntiInflammatory Anticancer Anticancer Effects (Cell Cycle Arrest, Apoptosis) MAPK->Anticancer Airway Relieves Airway Hyperresponsiveness and Mucus Secretion MAPK->Airway NFkB->AntiInflammatory NFkB->Anticancer

What should I do if my experiment with this compound fails?

Since systematic troubleshooting guides for this compound are not available, a methodical approach is essential.

  • Verify Compound Integrity: Ensure proper storage of this compound. Stock solutions in DMSO should typically be stored at -20°C or -80°C, and avoid repeated freeze-thaw cycles to maintain stability [2].
  • Confirm Biological Activity: If your assay isn't working, first confirm that this compound is active in your system. Start with a known positive control, such as testing its ability to inhibit phosphorylation of Akt or p38 MAPK in a cell line reported in the literature (e.g., U87 or LN229 glioblastoma cells) [2] [4].
  • Titrate the Concentration: The effective concentration can vary between cell lines and assay types. Perform a dose-response experiment to determine the optimal working concentration for your specific model, using the reported IC₅₀ values as a starting point [2] [4].
  • Review Experimental Controls: Ensure your experiment includes appropriate controls. For cell-based assays, include a vehicle control (e.g., DMSO at the same dilution as used for this compound). For in vivo studies, include both a disease model control and a healthy control group [1].

Key Considerations for Experimental Design

  • Off-Target Effects: Given its multi-targeted nature, be cautious in attributing effects solely to the inhibition of a single kinase. Complementary experiments, such as genetic knockdown, may be needed to confirm the role of specific targets [3].
  • Model-Dependent Efficacy: this compound's effectiveness can be highly context-dependent. For instance, one study noted it suppressed CRPC growth in subcutaneous xenografts but showed limited efficacy against bone tumors unless combined with chemotherapy like docetaxel [3].

References

PP121 Incubation Times in Experimental Models

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Model Assay Type Optimal Incubation Time Concentrations Used Citation
Mouse tracheal rings & cell lines Western Blot (Pharmacodynamic analysis) 3 hours 1, 5, 10 µM [1]
NSCLC Cell Lines (H1975, H2170) Crystal Violet (Cell Proliferation) 48 hours 500 nM, 1, 5, 10 µM [2]
Patient-Derived Xenograft Organoids (LU6471B-SCC, LU5162B-ADC) CellTiter-Glo (Viability assay) 5 days 0.0078 - 2 µM [2]

Detailed Experimental Protocols

Here are the detailed methodologies from the cited studies to help you replicate these experiments.

Protocol 1: Short-Term Incubation for Pathway Analysis (3 hours)

This protocol is designed to rapidly assess the immediate effects of PP121 on signaling pathways [1].

  • Cell Culture and Treatment: Culture your chosen cell line (e.g., murine models or human cell lines like 16HBE) under standard conditions (37°C, 5% CO₂). Prepare a stock solution of this compound in DMSO and dilute it to the desired working concentrations (e.g., 1, 5, and 10 µM) in the culture medium. Treat the cells with this compound or vehicle control (DMSO) for 3 hours.
  • Protein Extraction and Western Blotting:
    • After incubation, rinse the cells with cold PBS.
    • Lyse the cells using an appropriate lysis reagent (e.g., CelLytic M).
    • Determine protein concentration using a method like the Bradford assay.
    • Separate 30 µg of protein via SDS-PAGE (e.g., 8% polyacrylamide gel).
    • Transfer proteins to a PVDF membrane.
    • Probe the membrane with primary antibodies against your targets of interest (e.g., p-Akt, Akt, p-RPS6) overnight at 4°C.
    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
    • Visualize using an enhanced chemiluminescence system.
Protocol 2: Long-Term Incubation for Efficacy Studies (48 hours to 5 days)

These protocols are used to measure the sustained effects of this compound on cell proliferation and viability [2].

  • Crystal Violet Cell Proliferation Assay (48-hour incubation)

    • Plate NSCLC cells (e.g., NCI-H1975, NCI-H2170) in 12-well plates.
    • Treat with this compound at various concentrations (500 nM to 10 µM) for 48 hours.
    • After incubation, remove the medium and fix the cell monolayer with 100% methanol for 5 minutes at room temperature.
    • Stain the fixed cells with 0.5% crystal violet in 25% methanol for 10 minutes.
    • Wash thoroughly with distilled water to remove excess dye and allow the plate to dry.
    • Solubilize the incorporated dye with 0.1 M sodium citrate in 50% ethanol.
    • Transfer 100 µL of the solution to a 96-well plate and measure the optical density at 540 nm.
  • Patient-Derived Xenograft Organoid (PDXO) Viability Assay (5-day incubation)

    • Plate PDXO models (e.g., LU6471B-SCC, LU5162B-ADC) in triplicate at a density of 250 organoids per well in a Matrigel matrix.
    • Treat with a concentration range of this compound (0.0078 to 2 µM) for 5 days.
    • Assess cell viability using the CellTiter-Glo Luminescent assay according to the manufacturer's instructions. This assay measures ATP levels, which indicate the presence of metabolically active cells.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Lack of effect in viability assays Incubation time too short; insufficient drug exposure. Increase incubation time to 48 hours or longer, as used in proliferation models [2].
No change in phosphorylation targets in Western Blot Incubation time too short for target turnover. Ensure a minimum of 3 hours incubation, as validated in pathway analysis [1].
High cell death in control groups Solvent (DMSO) toxicity. Ensure the final concentration of DMSO is ≤ 0.1% (v/v) and include a vehicle control in all experiments.
Inconsistent results in organoid models Poor drug penetration into 3D structures. Consider longer incubation times (e.g., 5 days) and confirm the drug distribution within the organoids [2].

This compound Mechanism of Action Diagram

The following diagram illustrates the key signaling pathways inhibited by this compound, which informs why different incubation times are needed for different experimental endpoints.

G This compound Signaling Pathway Inhibition ReceptorTK Receptor Tyrosine Kinases (e.g., EGFR, VEGFR2, MET) PI3K PI3K ReceptorTK->PI3K Activates MAPK MAPK / ERK ReceptorTK->MAPK Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates CellSurvival Cell Survival & Metabolism Akt->CellSurvival Promotes CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes MAPK->CellGrowth Promotes Inflammation Inflammation & Mucus Secretion MAPK->Inflammation Promotes This compound This compound (Dual Inhibitor) This compound->ReceptorTK Inhibits This compound->PI3K Inhibits

Frequently Asked Questions

Q1: Why is a 3-hour incubation sufficient for some experiments, while others require 5 days? The incubation time depends on the biological endpoint. Short-term incubations (3 hours) are ideal for detecting rapid, direct changes in signaling pathway phosphorylation (e.g., p-Akt, p-S6) [1]. Long-term incubations (48 hours to 5 days) are necessary to observe the downstream functional consequences of pathway inhibition, such as reduced cell proliferation or viability [2].

Q2: What is a typical starting concentration for this compound? Based on the literature, a broad range from nanomolar to micromolar concentrations is used. For initial experiments, a dose-response curve spanning 500 nM to 10 µM is a reasonable starting point to determine the optimal concentration for your specific model [1] [2].

Q3: Does this compound affect ion channels in airway smooth muscle? Yes, research indicates that this compound has anticontractile properties in mouse tracheal rings. It promotes relaxation by blocking several ion channels, including L-type voltage-dependent Ca²⁺ channels (L-VDCCs) and large-conductance Ca²⁺-activated K⁺ channels (BK channels) [1].

References

PP121 increasing experiment specificity

Author: Smolecule Technical Support Team. Date: February 2026

PP121 FAQ & Troubleshooting Guide

This guide provides practical solutions for researchers using this compound, drawing from recent preclinical studies.

Frequently Asked Questions

Q1: What is the primary mechanism of action of this compound? this compound is a dual inhibitor that targets both tyrosine kinase and phosphoinositide kinase pathways [1]. It exerts its effects by:

  • Downregulating Key Pathways: It downregulates the MAPK/Akt signaling pathway, reducing the phosphorylation of MAPK and Akt [1].
  • Inhibiting Ion Channels: In airway smooth muscle, this compound blocks specific ion channels including L-type voltage-dependent Ca²⁺ channels (L-VDCCs), nonselective cation channels (NSCCs), and transient receptor potential channels (TRPCs) to reduce contraction [1].
  • Targeting Oncogenic Signaling: In cancer research, this compound inhibits proliferative signals by downregulating targets like phosphorylated Akt (p-Akt) and phosphorylated S6 ribosomal protein (p-RPS6) [2].

Q2: What are typical dosing concentrations for this compound in in vitro models? Dosage can vary by cell type and experiment. The following table summarizes effective concentrations from recent studies.

Experiment Type Cell Line / Model Effective Concentration Range Key Findings / Effects Source
Cell Proliferation NSCLC (NCI-H1975, NCI-H2170) 500 nM - 10 µM Dose-dependent antitumorigenic effect; downregulation of p-Akt and p-RPS6. [2]
Patient-Derived Xenograft Organoids (PDXOs) LU6471B-SCC, LU5162B-ADC 7.8 nM - 2 µM Cell viability assessment after 5-day treatment. [2]
Anti-contractile & Anti-inflammatory Mouse asthma model (in vivo) 20 mg/kg & 50 mg/kg Relieved airway hyperresponsiveness, systematic inflammation, and mucus secretion. [1]

Q3: How can I confirm this compound is working in my experiment? It's crucial to include pharmacodynamic (PD) endpoint analysis. The most common method is Western blotting to detect changes in downstream signaling proteins [2]. Key targets to monitor include:

  • Reduction in p-Akt and p-RPS6 levels, indicating successful inhibition of the PI3K/Akt/mTOR pathway [2].
  • Reduction in phosphorylated p38 MAPK [1].
  • In specific disease models, also monitor levels of VEGF, VEGFR2, MUC5AC, and inflammatory cytokines (TNF-α, IL-4, IL-5) [1].
Troubleshooting Common Experimental Issues

Problem 1: Lack of expected inhibitory effect in cell viability assays.

  • Potential Cause: Intrinsic or acquired resistance in the cell line.
  • Solutions:
    • Characterize Your Model: Verify the genetic background of your cells (e.g., check for EGFR mutations or MET amplifications) as these influence this compound efficacy [2].
    • Combine Treatments: Consider that this compound may be more effective as part of a combination therapy. Research shows targeting multiple pathways (e.g., both EGFR and VEGFR-2) can overcome resistance [2].
    • Validate Your Assay: Ensure the assay duration is sufficient. PDXO models showed effects after a 5-day treatment [2].

Problem 2: Inconsistent results in functional assays (e.g., muscle relaxation).

  • Potential Cause: this compound affects multiple ion channels simultaneously [1].
  • Solutions:
    • Control the Environment: Use specific channel blockers (e.g., nifedipine for L-VDCCs, paxilline for BK channels) to isolate this compound's effect on a particular pathway [1].
    • Modify Buffer Composition: To study specific exchangers like Na+/Ca²⁺ exchangers (NCXs), replace NaCl in the physiological salt solution (PSS) with LiCl (Li-PSS) [1].

Problem 3: Difficulty confirming the mechanism of action.

  • Potential Cause: Inadequate PD biomarker analysis.
  • Solutions:
    • Run a Western Blot: This is a standard and expected validation step. Always include analysis of key proteins like p-Akt and Akt from treated vs. control samples to confirm target engagement [2].
    • Optimize Treatment Duration: For Western blot analysis, one protocol treated cells with this compound for 3 hours before lysis and protein isolation [2].

Experimental Workflow & Signaling Pathways

The following diagrams, created with Graphviz, illustrate the core experimental workflows and mechanisms of action for this compound based on the cited research.

This compound in Asthma: Experimental Workflow

This diagram outlines the key in vitro and in vivo steps to investigate this compound's effects in an asthma model, as described by Wang et al. (2023) [1].

cluster_in_vitro In Vitro Protocol cluster_analysis Analysis Endpoints Start Establish Asthma Mouse Model InVitro In Vitro Analysis Start->InVitro InVivo In Vivo Treatment Start->InVivo Harvest Harvest Tissues InVitro->Harvest Pre-contracted mouse tracheal rings InVivo->Harvest OVA-sensitized mice Analysis Histological & Biochemical Analysis Harvest->Analysis E Airway Responsiveness Analysis->E F Inflammation Markers (TNF-α, IL-4, IL-5) Analysis->F G Mucin Expression (MUC5AC, MUC5B) Analysis->G H Pathway Phosphorylation (p-MAPK, p-Akt) Analysis->H A Mount tracheal rings in organ bath B Equilibrate with PSS (60 min) A->B C Pre-contract with 80mM K+ or 100μM ACh B->C D Apply this compound C->D

This compound Mechanism: Key Signaling Pathways

This diagram summarizes the primary molecular pathways targeted by this compound in asthma and cancer models, synthesizing findings from multiple studies [1] [2].

Stimuli Growth Factors/Inflammatory Signals RTK Receptor Tyrosine Kinases (EGFR, VEGFR2, etc.) Stimuli->RTK PI3K PI3K RTK->PI3K MAPK MAPK RTK->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Inflammation Outcomes Biological Outcomes MAPK->Outcomes Cell Growth & Proliferation mTOR->Outcomes Cell Growth & Proliferation This compound This compound This compound->RTK Inhibits This compound->PI3K Inhibits

References

PP121 Profile & Key Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary kinase targets of PP121 and their corresponding half-maximal inhibitory concentration (IC50) values, which measure the compound's potency [1].

Target IC50 (nM)
PDGFR 2 nM
mTOR 10 nM
VEGFR2 12 nM
Src 14 nM
DNK-PK 60 nM

Experimental Protocol for In Vitro Testing

The following methodology outlines how this compound is typically evaluated in a research setting, based on experiments described in the search results [2].

  • Cell Line Selection: Choose appropriate cancer cell lines for your research. Studies have used CRPC (Castration-Resistant Prostate Cancer) lines like PC3, C4-2B, DU145, and 22Rv1, as well as glioblastoma (U87, LN229) and thyroid cancer (TT) cells [2] [1].
  • Cell Seeding & Culture: Seed cells in multi-well cell culture plates (e.g., 96-well plates) with standard growth medium and allow them to adhere.
  • Compound Treatment:
    • Prepare a dilution series of this compound from a stock solution (e.g., 10 mM in DMSO). A typical range is from 10 µM to 0.01 µM [2].
    • Add these solutions to the cultured cells, including untreated controls and vehicle controls (DMSO).
  • Incubation & Growth Monitoring: Incubate the treated cells for a specified duration. In related studies, cellular confluence was monitored every 2 hours for 48 to 96 hours using an automated system like IncuCyte ZOOM [2]. For other endpoints, incubation may last 24 hours or up to 13 days [1].
  • Endpoint Measurement:
    • Viability/Proliferation: Measure net change in confluence or use fluorescence-based assays to assess cell proliferation and viability after the treatment period [2] [1].
    • Pathway Inhibition: To confirm target engagement, analyze treated cells via Western blot to check for reduced phosphorylation of downstream targets like Akt (at Ser473) [1].

Frequently Asked Questions

Q: What is the solubility and recommended storage for this compound? A: this compound is soluble in DMSO (e.g., 20 mg/mL, or ~62 mM). For stock solutions, it is recommended to store the powder at -20°C, and DMSO stock solutions at -80°C for long-term storage (up to 2 years) or -20°C for shorter periods (1 year), while avoiding repeated freeze-thaw cycles [1].

Q: What cellular effects can I expect from this compound treatment? A: In vitro, this compound blocks the PI3K pathway by directly inhibiting PI3K/mTOR and can induce a G0/G1 cell cycle arrest in many tumor cell lines. It also potently inhibits Src and VEGFR2 autophosphorylation in cells [1].

Q: Has this compound been tested in animal models? A: Yes, in vivo studies have shown that oral administration of this compound can inhibit the growth of xenograft tumors (e.g., Eca-109) and dramatically inhibit the activation of Akt-mTOR and NFkB pathways in these tumors [1].

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low potency in cell assay Instability of compound in media Use fresh DMSO stock, pre-dose media for short-term stability assessment, ensure proper storage of stock solution.
High cytotoxicity in controls DMSO vehicle toxicity Ensure the final concentration of DMSO in cell culture is kept low (typically ≤0.1%).
Inconsistent results between experiments Cell line drift or contamination Use low-passage cells, regularly authenticate cell lines, and check for mycoplasma contamination.

This compound Mechanism of Action Workflow

The following diagram illustrates the general mechanism of action of this compound as a multi-targeted kinase inhibitor and a typical workflow for testing it in a research setting, based on the information gathered.

References

PP121 protocol adjustment strategies

Author: Smolecule Technical Support Team. Date: February 2026

PP121 Key Properties and Targets

The table below summarizes the core characteristics of this compound from the search results.

Property Description
Name This compound [1]
Modality Small Molecule [1]
Molecular Weight 319.36 g/mol [2] [1]
Chemical Formula C₁₇H₁₇N₇ [2] [1]

| Primary Targets & IC₅₀ | • PDGFR: 2 nM [2]Hck: 8 nM [2]mTOR: 10 nM [2]VEGFR2: 12 nM [2]Src: 14 nM [2]Abl: 18 nM [2]DNA-PK: 60 nM [2] | | Solubility (DMSO) | 32 mg/mL (100.2 mM) [2] | | Mechanism of Action | Dual tyrosine and phosphoinositide kinase inhibitor [3] |

Troubleshooting Common this compound Experimental Issues

Here are solutions to frequently encountered problems when working with this compound.

Issue Possible Cause Suggested Solution

| Low solubility / precipitate formation | • Use of old, moisture-absorbed DMSO • Solvent not suitable | • Use fresh, anhydrous DMSO [2]. • For in vivo studies, use a validated formulation like 5% DMSO in corn oil to create a clear solution [2]. | | High background in cell signaling assays | • Off-target effects due to multi-target nature • Inappropriate concentration | • Include more specific control inhibitors to isolate effects [2]. • Titrate the inhibitor. For cell assays, a working range of 0.04-20 µM is common, but determine the optimal IC₅₀ for your system [2]. | | No phenotypic effect observed | • Low activity on specific target • Inefficient cellular uptake | • Verify target sensitivity by consulting known IC₅₀ values [2]. • Confirm that the this compound batch is potent in a validated positive control assay, such as inhibiting Akt, p70S6K, or S6 phosphorylation in U87 or LN229 glioblastoma cells [2]. | | High cytotoxicity in unexpected cell types | • Inhibition of essential kinases beyond intended target | • Refer to the broad target profile and adjust the dosage. This compound can induce G0/G1 cell cycle arrest and apoptosis in sensitive lines like K562 at low concentrations [2]. |

Detailed Experimental Protocols

In Vitro Cell Proliferation and Signaling Assay

This protocol is adapted from methods used to characterize this compound [2].

  • Cell Seeding: Plate adherent cells in 96-well plates (for proliferation) or 12-well plates (for western blot) at an appropriate density and allow them to adhere overnight.
  • Dosing: Prepare this compound in DMSO and dilute in fresh culture medium to achieve final concentrations (e.g., a 4-fold dilution series from 10 µM to 0.040 µM). Include a vehicle control (0.1% DMSO).
  • Treatment: Apply the this compound solutions to the cells.
  • Incubation: Incubate cells for 24-72 hours at 37°C.
  • Analysis:
    • Viability/Proliferation (96-well plate): After 72 hours, add a reagent like Resazurin sodium salt (22 µM), incubate, and measure fluorescence. Calculate IC₅₀ values using appropriate software [2].
    • Signaling (12-well plate): After 24 hours, lyse the cells. Resolve the lysates by SDS-PAGE, transfer to a membrane, and perform western blotting for downstream targets like p-Akt, p-p70S6K, and p-S6 [2].
In Vivo Asthma Mouse Model Protocol

This protocol is based on a 2023 study investigating this compound for asthma treatment [3].

  • Sensitization (Days 0, 7, 14): Administer intraperitoneal (IP) injections of 3 mg/mL Ovalbumin (OVA) in saline (200 µL per 20 g of body weight) to male BALB/c mice to sensitize them. The control group receives IP saline.
  • Stimulation & Treatment (Days 21 to 34):
    • Challenge: Intranasally instill 3 mg/mL OVA (20 µL per 20 g) once daily to all sensitized groups.
    • Dosing: By daily gavage, administer:
      • Asthma model group: Physiological saline.
      • Positive control group: Dexamethasone (3 mg/kg).
      • This compound treatment groups: this compound (e.g., 20 mg/kg and 50 mg/kg) [3].
  • Endpoint Analysis (Day 35): Assess therapeutic effects by measuring:
    • Airway Hyperresponsiveness: Using instruments to measure respiratory system resistance.
    • Inflammation & Mucus: Histological analysis of lung tissue (H&E and PAS staining).
    • Molecular Mechanisms: Western blotting of lung tissue for inflammatory factors (TNF-α, IL-4, IL-5), mucins (MUC5AC, MUC5B), and components of the MAPK/Akt pathway (p-Akt, p-p38) [3].

This compound Signaling Pathway and Antiasthma Mechanism

The diagram below illustrates the primary molecular mechanisms of this compound, particularly its role in asthma treatment, based on the research findings [3].

G cluster_targets This compound Inhibition Targets cluster_effects Cellular & Physiological Effects in Asthma This compound This compound TyrosineKinases Tyrosine Kinases (Src, VEGFR2, PDGFR, etc.) This compound->TyrosineKinases PI3K_mTOR PI3K/mTOR Pathway This compound->PI3K_mTOR IonChannels Ion Channels (L-VDCC, TRPC, BK, etc.) This compound->IonChannels DownstreamMolecules Downregulation of: • Inflammatory Factors (TNF-α, IL-4, IL-5) • Mucins (MUC5AC, MUC5B) • p-Akt, p-MAPK TyrosineKinases->DownstreamMolecules PI3K_mTOR->DownstreamMolecules Anticontractile Airway Relaxation IonChannels->Anticontractile AntiInflammatory Reduced Inflammation Relief of Asthmatic\nPathology Relief of Asthmatic Pathology AntiInflammatory->Relief of Asthmatic\nPathology Anticontractile->Relief of Asthmatic\nPathology ReducedMucus Reduced Mucus Secretion ReducedMucus->Relief of Asthmatic\nPathology DownstreamMolecules->AntiInflammatory DownstreamMolecules->ReducedMucus

References

PP121 kinase inhibition specificity

Author: Smolecule Technical Support Team. Date: February 2026

PP121 Kinase Inhibition Profile

This compound's defining characteristic is its ability to potently inhibit key kinases from two different families. The table below summarizes its published half-maximal inhibitory concentration (IC₅₀) values for its primary targets.

Kinase Target Family Reported IC₅₀ (nM) Key Functional Role
PDGFR Receptor Tyrosine Kinase (RTK) 2 nM [1] Cell proliferation, survival
VEGFR2 Receptor Tyrosine Kinase (RTK) 12 nM [1] Angiogenesis
Src Non-Receptor Tyrosine Kinase (NRTK) 14 nM [1] Cell growth, migration
mTOR PI3K-related Lipid Kinase 10 nM [1] Cell growth, metabolism
DNA-PK PI3K-related Lipid Kinase 60 nM [1] DNA repair
Abl Non-Receptor Tyrosine Kinase (NRTK) <1 nM (in cells) [1] Cell proliferation (e.g., Bcr-Abl)

This dual activity is mechanistically significant because reactivation of PI3K signaling is a common resistance mechanism to tyrosine kinase inhibitors [2]. By co-targeting these pathways, this compound can block this escape route.

Comparison with Other Kinase Inhibitors

To understand this compound's position in the kinase inhibitor landscape, the table below compares its profile with other well-known inhibitors.

Inhibitor Primary Targets Key Selectivity Characteristic Clinical/Research Context
This compound Tyrosine Kinases (Src, VEGFR2, Abl) & PI3Ks (mTOR, DNA-PK) [2] [1] Dual-targeting across kinase families; designed to overcome compensatory signaling [2]. Preclinical research tool for multi-pathway inhibition.
PP242 mTOR [2] Highly selective for mTOR over other PI3-K family members; one of the first ATP-competitive mTOR inhibitors [2]. Tool compound for studying mTORC1 and mTORC2 signaling.
Dasatinib Bcr-Abl, Src family kinases [2] Targets a specific spectrum of tyrosine kinases, similar to this compound, but does not significantly inhibit PI3-Ks [2]. Approved for clinical use in leukemia.
PI-103 p110α, mTOR [2] A potent PI3-K inhibitor with minimal activity against a panel of over 300 protein kinases [2]. Tool compound for selective PI3-K pathway inhibition.
Staurosporine >200 Protein Kinases [2] Broad-spectrum, non-selective inhibitor. Non-selective control in biochemical assays.

Experimental Evidence and Protocols

Here are summaries of key experimental methodologies used to characterize this compound's efficacy, which you can adapt for your own work.

  • Cell Proliferation Assay (Crystal Violet)

    • Protocol: Seed cells (e.g., NSCLC lines) in 12-well plates. Treat with a dose range of this compound (e.g., 500 nM to 10 µM) or vehicle control (DMSO) for 48 hours. Fix cells with methanol, stain with 0.5% crystal violet in 25% methanol, solubilize the dye, and measure optical density at 540 nm [3] [4].
    • Findings: this compound treatment demonstrated a dose-dependent antitumorigenic effect in patient-derived adenocarcinoma (ADC) and squamous cell carcinoma (SCC) NSCLC models [3] [4].
  • Western Blot Analysis of Pathway Modulation

    • Protocol: Treat cells with this compound (e.g., 500 nM) or DMSO for 3 hours. Lyse cells, separate proteins via SDS-PAGE, and transfer to a membrane. Probe with antibodies against phosphorylated (active) and total forms of key signaling nodes like Akt and S6 ribosomal protein (S6) [3] [4].
    • Findings: this compound treatment downregulated phosphorylation of Akt and S6, indicating successful suppression of the PI3K/AKT/mTOR pathway [3] [4].
  • Cell Migration Assay (Radius Assay)

    • Protocol: Seed cells in a specially designed insert to create a cell-free zone. Remove the insert and treat cells with this compound. Monitor and quantify the migration of cells into the cell-free zone over time (e.g., 96 hours) using image analysis software [3].
    • Findings: this compound impaired the migration and invasion of NSCLC cells, even in a complex co-culture environment with human astrocytes that models the brain metastasis niche [3].
  • Organoid Viability Assay

    • Protocol: Plate patient-derived xenograft organoids (PDXOs) and treat with a titration of this compound (e.g., 0.0078-2 µM) for 5 days. Assess cell viability using a luminescent assay like CellTiter-Glo [3].
    • Findings: this compound reduced cell viability in patient-derived organoid models, supporting its efficacy in more physiologically relevant cancer models [3].

This compound in Signaling Pathways

The following diagram summarizes the primary kinase targets of this compound and its net effect on the major signaling pathways in cancer cells, integrating the information from the tables above.

G This compound This compound Dual Kinase Inhibitor TK_Family Tyrosine Kinases (TKs) This compound->TK_Family Inhibits PI3K_Family PI3K-related Kinases This compound->PI3K_Family Inhibits RTKs Receptor TKs (e.g., VEGFR2, PDGFR) TK_Family->RTKs NRTKs Non-Receptor TKs (e.g., Src, Abl) TK_Family->NRTKs Angiogenesis ↓ Angiogenesis RTKs->Angiogenesis  Leads to Migration ↓ Cell Migration NRTKs->Migration  Leads to mTOR_node mTOR PI3K_Family->mTOR_node DNAPK DNA-PK PI3K_Family->DNAPK Metabolism ↓ Growth & Metabolism mTOR_node->Metabolism  Leads to DNA_Repair ↓ DNA Repair DNAPK->DNA_Repair  Leads to Survival ↓ Cell Survival & Proliferation

Key Considerations for Researchers

  • Primary Research Application: this compound is primarily a preclinical research tool. Its well-defined multi-target profile makes it highly valuable for investigating the interplay between tyrosine kinase and PI3-K signaling, especially in models of therapeutic resistance [3] [2].
  • Therapeutic Repurposing Potential: While its main use is in basic research, evidence suggests this compound's mechanism could be relevant for diseases beyond cancer. One study showed it relaxes airway smooth muscle and reduces inflammation in an asthma model by blocking specific ion channels and downregulating the MAPK/Akt pathway [5].
  • Selectivity Versus Specificity: this compound is selective but not highly specific. It potently inhibits a defined set of tyrosine and phosphoinositide kinases while showing selectivity against the broader serine-threonine kinome [2]. This makes it ideal for multi-pathway suppression but requires careful control in experiments where off-target effects are a concern.

References

PP121 compared to other kinase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

PP121 Profile and Target Comparison

This compound's defining feature is its ability to simultaneously inhibit tyrosine kinases and PI3-Ks. The following table compares this compound's primary targets and potency against other representative inhibitors [1].

Inhibitor Name Primary Target Families Key Molecular Targets Example Potency (IC50) Notes / Key Differentiators
This compound Tyrosine Kinases & PI3-Ks Src, Abl, VEGFR, p110α, mTOR Low nanomolar (e.g., ~10-80 nM for various targets) [1] Dual-specificity; designed to overcome resistance from redundant signaling pathways [1].
PP1 Tyrosine Kinases Src family kinases, Abl N/A Classical pyrazolopyrimidine; selective for tyrosine kinases, lacks significant PI3-K activity [1].
Dasatinib Tyrosine Kinases Bcr-Abl, Src family kinases N/A Clinically approved TKI; shares a similar tyrosine kinase inhibition profile with this compound [1].
PI-103 PI3-Ks p110α, mTOR N/A PI3-K selective; shows little to no activity against a broad panel of protein kinases [1].
Wortmannin PI3-Ks p110α, other PI3-Ks N/A Pan-PI3-K inhibitor; can inhibit other kinases like PLK1, but not a designed dual inhibitor [1].

This compound inhibits key oncogenic drivers. The table below shows its potency against specific targets [2] [3] [1].

Target Reported IC50 or Effective Concentration Experimental Context
p110α (PI3K) < 80 nM [1] In vitro kinase activity assay.
mTOR ~10 nM to 80 nM [1] In vitro kinase activity assay.
VEGFR2 ~80 nM [1] In vitro kinase activity assay; also observed downstream signaling downregulation in asthma models [2].
Src ~20 nM [1] In vitro kinase activity assay.
Abl ~10 nM [1] In vitro kinase activity assay.
Cell Proliferation 0.5 - 10 µM [3] [4] NSCLC cell lines (NCI-H1975, NCI-H2170); 48-hour crystal violet assay.
In Vivo Asthma Model 20 & 50 mg/kg [2] Daily oral gavage in mice, showing dose-dependent alleviation of asthma pathology.

Experimental Workflows

To evaluate this compound, researchers use specific protocols. The diagrams below outline key workflows for kinase activity profiling and cellular efficacy assessment.

G start Start: Kinase Profiling step1 1. Biochemical Kinase Assays start->step1 method1 Method: Radioactive or luminescence-based assays step1->method1 step2 2. In vitro Profiling method2 Method: Panel of 200+ protein kinases and PI3-K family members step2->method2 step3 3. Data Analysis method3 Determine IC50 values for each kinase target step3->method3 end Profile of this compound Selectivity method1->step2 method2->step3 method3->end

The primary method for defining this compound's selectivity is biochemical profiling against a large panel of kinases [1]. This involves in vitro activity assays to determine IC50 values, confirming dual inhibition and high selectivity against serine-threonine kinases [1].

G start Start: Cellular Efficacy Assay phase1 Phase 1: In vitro Cell Culture start->phase1 sub1 • Culture relevant cell lines (e.g., NSCLC, 16HBE) phase1->sub1 phase2 Phase 2: Treatment & Analysis sub2 • Treat with this compound (e.g., 0.5-10 µM) • Include vehicle (DMSO) control phase2->sub2 phase3 Phase 3: Endpoint Assessment sub3 • Cell viability (MTT/Crystal Violet) • Protein analysis (Western Blot) • Migration (Radius Assay) phase3->sub3 end Conclusion on Anti-tumor/Anti-inflammatory Efficacy sub1->phase2 sub2->phase3 sub3->end

Cellular assays determine functional effects [2] [3]. After treating cells, endpoints like proliferation and downstream signaling are measured. Western blotting analyzes pathway modulation by probing phosphorylation of Akt, S6, and p38 MAPK [2] [3].

Therapeutic Efficacy and Signaling Pathways

This compound demonstrates efficacy in diverse disease models by targeting specific signaling pathways.

G start This compound Dual Inhibition tk Tyrosine Kinases (Src, Abl, VEGFR2) start->tk pik3 PI3-K Family (p110α, mTOR) start->pik3 mapk MAPK Signaling tk->mapk akt Akt Signaling tk->akt pik3->akt down1 Downregulation of: • Inflammatory factors (TNF-α, IL-4, IL-5) • Mucin production (MUC5AC, MUC5B) mapk->down1 akt->down1 down2 Inhibition of: • Tumor cell proliferation • Cancer cell migration akt->down2 asthma Asthma Model Outcomes: • Reduced airway resistance • Less inflammation & mucus down1->asthma cancer Cancer Model Outcomes: • Anti-tumorigenic effects • Target downregulation in PDXOs down2->cancer

  • Asthma Models: In a murine asthma model, this compound treatment alleviated airway hyperresponsiveness, systematic inflammation, and mucus hypersecretion. Mechanistically, this was linked to the downregulation of inflammatory factors, mucins, and suppression of the MAPK/Akt signaling pathway [2].
  • Cancer Models: In NSCLC studies, this compound exerted anti-tumorigenic effects by downregulating phosphorylated Akt and S6 ribosomal protein, key markers of PI3-K/Akt/mTOR pathway activity. It also inhibited the invasion and migration of NSCLC cells, even in co-culture models with astrocytes to mimic the brain metastasis environment [3] [4].

Conclusion for Researchers

This compound is a versatile chemical probe and potential therapeutic agent due to its rational dual-specificity design. Its primary value lies in simultaneously targeting tyrosine kinase and PI3-K signaling, which is crucial for overcoming resistance in cancer and addressing complex pathologies in inflammatory diseases like asthma.

References

Selectivity Profile Overview

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the primary kinase targets of PP121 and its potency against them, based on biochemical profiling [1].

Kinase Target Family IC50 / Potency Key Context
mTOR PI3-K 8 nM [1] Potent inhibitor of both mTOR complexes (mTORC1 and mTORC2).
p110α PI3-K Low nanomolar range [1] A frequently mutated oncogene in cancer.
VEGFR Tyrosine Kinase Low nanomolar range [1] Receptor tyrosine kinase; blocks VEGF signaling [2].
Src Tyrosine Kinase Low nanomolar range [1] Src family kinase.
Abl Tyrosine Kinase Low nanomolar range [1] Includes wild-type and oncogenic forms.
PDGFR Tyrosine Kinase Similar to PP1 profile [1] Receptor tyrosine kinase.

This compound's selectivity was confirmed through kinome-wide biochemical profiling against over 200 protein kinases. The data shows it inhibits a pattern of tyrosine kinases similar to clinically approved drugs like dasatinib and sunitinib, while remaining highly selective against the serine-threonine kinome [1]. It occupies a unique "intermediate" region in selectivity space, specifically targeting a combination of TKs and PI3-Ks without indiscriminantly inhibiting all kinases [1].

Key Experimental Evidence

The discovery and validation of this compound's profile involved several critical experiments.

Experimental Protocols
  • Iterative Chemical Synthesis & Biochemical Profiling: Researchers synthesized over 200 analogs of an initial chemical hit. Each new compound was tested against a panel of 14 representative tyrosine kinases and PI3-Ks. This structure-activity relationship (SAR) data guided the optimization of compounds like this compound for dual potency [1].
  • Kinome-Wide Selectivity Profiling: The selectivity of this compound and related compounds was definitively established by profiling them against 219 protein kinases in biochemical assays. This provided a comprehensive view of their off-target effects and confirmed their specificity for a defined subset of kinases [1].
  • X-ray Crystallography: Crystal structures of the inhibitors bound to their targets revealed the structural basis for dual selectivity. The compounds interact with a hydrophobic pocket that is structurally conserved in both tyrosine kinases and PI3-Ks, which is accessible due to a rotatable bond in the drug's skeleton [1].
  • Cellular Target Engagement (CETSA): In a high-throughput screen using a 3D organotypic model of ovarian cancer metastasis, Cellular Thermal Shift Assays (CETSA) confirmed that this compound directly engages its intended target, mTOR, in a complex cellular environment [3].
Signaling Pathways

The diagram below illustrates how this compound simultaneously targets key nodes in oncogenic signaling pathways to block tumor cell proliferation.

G Growth Factors Growth Factors Receptor Tyrosine Kinases (RTKs) Receptor Tyrosine Kinases (RTKs) Growth Factors->Receptor Tyrosine Kinases (RTKs) Activates PI3-Ks (e.g., p110α) PI3-Ks (e.g., p110α) Receptor Tyrosine Kinases (RTKs)->PI3-Ks (e.g., p110α) Activates Akt Akt PI3-Ks (e.g., p110α)->Akt Produces PIP3 mTOR mTOR mTOR->Akt Phosphorylates (mTORC2) Cell Proliferation & Survival Cell Proliferation & Survival Akt->Cell Proliferation & Survival Promotes This compound This compound This compound->Receptor Tyrosine Kinases (RTKs) Inhibits This compound->PI3-Ks (e.g., p110α) Inhibits This compound->mTOR Inhibits

Beyond Oncology: Broader Therapeutic Potential

While initially developed for cancer, recent research highlights this compound's potential in other disease contexts by targeting additional pathways:

  • Asthma: A 2023 study demonstrated that this compound relaxes pre-contracted airway smooth muscle and alleviates asthma symptoms in mice. Its mechanism involves blocking specific ion channels (L-VDCCs, TRPCs, BK channels) and downregulating the MAPK/Akt signaling pathway, showcasing potent anti-inflammatory and anti-contractile effects [4].
  • Ovarian Cancer Metastasis: In a quantitative high-throughput screen using a complex 3D model of the tumor microenvironment, this compound was identified as a hit compound that inhibited ovarian cancer cell invasion and proliferation, and it subsequently prevented metastasis in vivo [3].

Comparison with Other Inhibitors

The table below places this compound in context with other inhibitors to highlight its unique dual-targeting character.

Inhibitor Name Primary Target(s) Key Selectivity Characteristic Clinical/Research Context
This compound Tyrosine Kinases, PI3-Ks (mTOR, p110α) Designed dual inhibitor; spares most serine-threonine kinases [1]. Research tool; pre-clinical evidence in cancer & asthma [1] [4].
PI-103 PI3-Ks (p110α, mTOR) Early-generation, potent PI3-K inhibitor; shows little activity against 300+ protein kinases [1]. Research tool.
Dasatinib Tyrosine Kinases (Src, Abl) Potent multi-TK inhibitor; >10,000-fold selectivity for TKs over PI3-Ks [1]. Approved anticancer drug.
PP242 mTOR Highly selective mTOR kinase inhibitor; minimal off-target effects at 100x IC50 [1]. Research tool for selective mTOR inhibition.

References

PP121 Quantitative Data Profile

Author: Smolecule Technical Support Team. Date: February 2026

Target/Aspect Data Context / Model Source
mTOR IC50 = 10 nM In vitro kinase assay [1]
VEGFR2 IC50 = 12 nM In vitro kinase assay [1]
Src IC50 = 14 nM In vitro kinase assay [1]
PDGFR IC50 = 2 nM In vitro kinase assay [1]
DNA-PK IC50 = 60 nM In vitro kinase assay [1]
Anticontractile Effect Relaxed pre-contracted tracheal rings Ex vivo mouse tracheal rings [2]
Anti-inflammatory Effect Reduced AHR, inflammation, mucus In vivo OVA-induced asthma mouse model [2]
In Vivo Dose 20 mg/kg & 50 mg/kg Oral administration in mouse model [2]

Detailed Experimental Protocols

Here are the methodologies for the key experiments cited in the 2023 asthma study [2].

  • Mouse Airway Smooth Muscle Tension Measurement

    • Purpose: To investigate the direct anticontractile effect of PP121 on airways.
    • Method: Tracheae were dissected from euthanized mice and transferred to ice-cold physiological salt solution (PSS). Tracheal rings (5-7 mm) were isolated and mounted in an organ bath filled with PSS bubbled with 95% O₂ and 5% CO₂ at 37°C. After a 60-minute equilibration, the experiments were conducted using 80 mM K⁺ or 100 μM Acetylcholine (ACh) to induce contraction. The involvement of specific channels like Na⁺/Ca²⁺ exchangers (NCXs) was studied by replacing the PSS with a Lithium-based solution (Li-PSS).
  • Establishment of an Asthmatic Mouse Model

    • Purpose: To explore the therapeutic effects of this compound on asthma pathology in a live animal model.
    • Sensitization (Days 0, 7, 14): Mice were sensitized via intraperitoneal (IP) injections of 200 µL of 3 mg/mL Ovalbumin (OVA) per 20 g of body weight. The control group received physiological saline.
    • Challenge & Treatment (Days 21 to 34): Mice were stimulated with daily intranasal instillation of 20 µL of 3 mg/mL OVA per 20 g. During this period, treatment groups received daily oral gavage of either Dexamethasone (3 mg/kg) or this compound (20 mg/kg and 50 mg/kg). The control and asthma-only groups received oral gavage of physiological saline.

Signaling Pathway Diagram

The study [2] found that this compound's therapeutic effects in asthma involve the suppression of the MAPK/Akt signaling pathway. The diagram below illustrates this mechanism.

G OVA OVA Receptor Growth Factor Receptor (e.g., VEGFR2) OVA->Receptor PPI3K PI3K Receptor->PPI3K MAPK MAPK p38 Receptor->MAPK Akt Akt PPI3K->Akt activates mTOR mTOR Akt->mTOR NFkB NF-κB (pro-inflammatory) Akt->NFkB Inflammation Airway Inflammation MAPK->Inflammation NFkB->Inflammation Hyperresponsiveness Airway Hyperresponsiveness Inflammation->Hyperresponsiveness Mucus Mucus Secretion Inflammation->Mucus This compound This compound This compound->Receptor inhibits This compound->PPI3K inhibits This compound->mTOR inhibits

Figure 1: this compound inhibits the MAPK/Akt signaling pathway to alleviate asthma symptoms.

References

PP121 Mechanism of Action and Key Targets

Author: Smolecule Technical Support Team. Date: February 2026

PP121 is a dual tyrosine and phosphoinositide kinase inhibitor. Its primary mechanism involves interacting with a hydrophobic pocket conserved in both kinase families, disrupting multiple pro-tumorigenic signaling pathways simultaneously [1]. The table below details its key targets and potency.

Table 1: Primary Kinase Targets of this compound

Target Kinase IC₅₀ (nM) Primary Biological Role
PDGFR 2 nM [1] Cell proliferation, survival, migration
Hck 8 nM [1] Hematopoietic cell signaling
mTOR 10 nM [1] Cell growth, metabolism, survival
VEGFR2 12 nM [1] Angiogenesis
Src 14 nM [1] Cell adhesion, invasion, proliferation
Abl 18 nM [1] Cell division and response to stress

This multi-targeted profile makes this compound an excellent positive control for experiments aiming to simultaneously inhibit pathways involving PI3K/Akt/mTOR and several receptor tyrosine kinases [2] [1] [3].

Validated Research Applications and Protocols

This compound has demonstrated efficacy as a positive control in various disease models. You can adapt these experimental setups for your own research.

  • Cancer Research (Non-Small Cell Lung Cancer - NSCLC): this compound exhibited antitumor effects in patient-derived xenograft organoids (PDXOs) of adenocarcinoma and squamous cell carcinoma. It downregulated phosphorylation of key downstream targets like Akt and S6 ribosomal protein, confirming its pathway inhibition [2] [4].

    • Suggested Protocol: Treat NSCLC cells or PDXOs with this compound at 500 nM to 10 µM for 48-72 hours. Assess outcomes using cell proliferation assays (e.g., crystal violet) and Western blotting to verify reduction in p-Akt and p-S6 levels [2] [4].
  • Ovarian Cancer Metastasis: In a quantitative high-throughput screen using a 3D organotypic model of the tumor microenvironment, this compound (at 1 µM) effectively inhibited cancer cell invasion and proliferation. Target engagement studies identified mTOR as a key target in this context [3].

    • Suggested Protocol: In complex 3D co-culture models of cancer and stromal cells, use this compound at 0.36–46 µM (dose-response). Its effect is confirmed by significant reduction in cancer cell invasion and proliferation metrics in these physiologically relevant models [3].
  • Asthma and Airway Hyperresponsiveness: this compound showed dual anti-contractile and anti-inflammatory properties in a mouse asthma model. It relaxed pre-contracted tracheal rings and reduced airway inflammation and mucus secretion by downregulating the MAPK/Akt signaling pathway [5].

    • Suggested Protocol: For in vivo studies, administer this compound at 20-50 mg/kg via daily gavage in an OVA-sensitized mouse model. For ex vivo studies on isolated tracheal rings, this compound can be applied directly to the organ bath to measure its relaxant effects [5].

Important Considerations for Experimental Setup

  • Solubility and Formulation: this compound is soluble in DMSO (100 mM). For in vivo studies, it can be formulated as a homogeneous suspension (e.g., 5 mg/ml in CMC-Na) or a clear solution (e.g., 2.5 mg/ml in 5% DMSO + Corn Oil) [1].
  • Negative Controls: Always include a vehicle control (e.g., DMSO at the same concentration used for this compound dissolution) to account for any solvent effects on your experimental system.
  • Off-Target Effects: Due to its multi-targeted nature, be cautious in interpreting results. This compound's effects may not be attributable to a single pathway. Using it in conjunction with more specific inhibitors can help delineate mechanisms.

The following diagram summarizes the major signaling pathways targeted by this compound and the logical flow for its use as a positive control.

References

PP121 negative control selection

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Negative Controls

A negative control is a method used to detect potential biases, such as unmeasured confounding, selection bias, or measurement bias, in a study [1] [2]. The core principle is that a negative control should be exposed to the same sources of bias as your primary analysis but cannot be plausibly affected by the treatment or exposure of interest [1].

A negative control outcome is one that shares the same potential sources of bias with your primary outcome but is not causally related to the treatment [1]. Conversely, a negative control exposure is a variable that cannot cause the outcome but should be subject to the same confounding structures as the actual exposure [2].

How to Select an Appropriate Negative Control

Selecting a valid negative control requires deep subject-matter expertise to ensure it meets the structural criteria [1]. The table below outlines the goals and provides examples for different types of negative controls.

Control Type Purpose Illustrative Example
Negative Control Outcome Detect bias in the outcome measurement or selection. In a trial of in-home water treatment, caregiver-reported skin rash was used to test for reporting bias, as it was subject to the same reporting mechanism as the primary outcome (diarrhea) but could not be improved by the treatment [1].
Negative Control Exposure Detect bias in the exposure measurement or unmeasured confounding. In a study on screening echocardiography, the analysis was repeated using late-onset infections as an outcome. Finding no association helped support the primary conclusion by suggesting a lack of residual confounding [1].

A Framework for Your Research on PP121

To define a negative control strategy for this compound, you can apply the following structured approach:

  • Define the Bias Structure: First, identify the most likely sources of bias in your experimental setup. Are you concerned about off-target effects, confounding variables in your cell model, or measurement inaccuracies? The causal structure of the suspected bias will guide your choice of control [2].
  • Identify a Plausible Control: Based on the bias structure, select a control that captures this bias. For example, if studying the effect of this compound on a specific signaling pathway, a negative control outcome could be a cellular readout that is influenced by general cell health and experimental conditions but is not part of the pathway targeted by this compound.
  • Formalize and Pre-specify: Formally define your negative control exposure or outcome and pre-specify this choice in your experimental protocol. This prevents the selective presentation of results and strengthens the evidence from your study [1] [2].

The following diagram illustrates the logical workflow for integrating a negative control into your experimental plan.

Start Define Primary Research Question Step1 Identify Likely Sources of Bias (e.g., Confounding, Measurement) Start->Step1 Step2 Select Negative Control Type (Outcome or Exposure) Step1->Step2 Step3 Choose Plausible Control via Subject-Matter Expertise Step2->Step3 Step4 Pre-specify Control in Experimental Protocol Step3->Step4 Analyze Run Experiment & Analyze Both Primary and Control Data Step4->Analyze Interpret Interpret Results: Control Detects Bias if Association is Found Analyze->Interpret

Finding this compound-Specific Information

For details specific to this compound, I suggest you:

  • Consult Specialized Databases: Search repositories like PubMed or Google Scholar for existing literature on this compound. Look for papers that describe its mechanism of action, off-target effects, or previous experimental uses.
  • Leverage Chemical and Biological Knowledge: Use your expertise on the pathways this compound inhibits to identify unrelated biological processes that could serve as negative control outcomes in your assay system.

References

PP121 Dose-Response & Efficacy Data

Author: Smolecule Technical Support Team. Date: February 2026

Model / Assay Effect / Target Key Dose / Concentration (IC50/EC50) Experimental Context & Additional Notes
In Vitro Kinase Assay [1] PDGFR 2 nM Purified kinase domains, 10 µM ATP.
Hck 8 nM
mTOR 10 nM
VEGFR2 12 nM
Src 14 nM
Abl 18 nM
DNA-PK 60 nM
PI3K p110α 52 nM
Cell Proliferation (TT thyroid carcinoma) [1] Cell Growth Inhibition 50 nM 72-hour exposure, Resazurin assay.
Cell Proliferation (HUVECs, VEGF-stimulated) [1] Cell Growth Inhibition 41 nM 72-hour exposure, Resazurin assay.
Patient-Derived Xenograft Organoids (PDXOs) [2] Cell Viability Reduction 0.0078 - 2 µM 5-day treatment on LU6471B-SCC and LU5162B-ADC models.
Cell Migration (NSCLC lines) [2] Inhibition of Invasion 500 nM 96-hour treatment in radius motility assay with/without astrocytes.
Asthma Mouse Model [3] Relief of Pathological Features 20 & 50 mg/kg (in vivo) Daily gavage in OVA-sensitized mice.
Acute Gouty Arthritis Model [4] Protective Effect (in vitro) 10 µM (primary screening) Protection against MSU crystal-induced damage in THP-1 cells.

Experimental Protocols for Key Data

To help you evaluate the data, here are the methodologies behind some of the key findings.

  • Cell Proliferation Assay (from [1])

    • Cell Lines: Various, including U87, LN229, and TT thyroid carcinoma cells.
    • Procedure: Cells were grown in 96-well plates and treated with PP121 in 4-fold dilutions (from 10 µM down to 0.040 µM) or a vehicle control (0.1% DMSO) for 72 hours.
    • Viability Measurement: Cell viability was assessed using Resazurin sodium salt. Fluorescence was quantified, and IC50 values were calculated using Prism software.
  • Radius Cell Migration Assay (from [2])

    • Cell Lines: NSCLC cell lines (e.g., NCI-H1975, NCI-H2170).
    • Procedure: 5x10^4 NSCLC cells were seeded into specially designed inserts placed in 12-well plates. After 24 hours, the inserts were removed to create a cell-free gap.
    • Treatment: Cells were treated with 500 nM this compound for 96 hours.
    • Quantification: After incubation, cells were fixed and stained with crystal violet. The cell-free area was measured using ImageJ software to quantify migration inhibition.
  • Patient-Derived Xenograft Organoid (PDXO) Viability (from [2])

    • Models: LU6471B-SCC and LU5162B-ADC organoids generated from patient-derived xenografts.
    • Procedure: Organoids were plated in triplicate and treated with this compound across a concentration range of 0.0078 to 2 µM or a vehicle control for 5 days.
    • Endpoint: Cell viability was assessed using the CellTiter-Glo Luminescent assay.

This compound's Mechanism of Action

This compound is a dual tyrosine and phosphoinositide kinase inhibitor [2] [3]. This means it simultaneously targets multiple key players in cancer cell signaling and survival.

The diagram below illustrates the key signaling pathways inhibited by this compound and the experimental workflow used to generate the dose-response data.

cluster_pathway This compound Targeted Signaling Pathways cluster_workflow General Experimental Workflow RTK Receptor Tyrosine Kinases (e.g., PDGFR, VEGFR2) PI3K PI3K RTK->PI3K Activates Src Src Family Kinases RTK->Src Activates Akt Akt PI3K->Akt Activates mTOR mTOR p70S6K p70S6K / RPS6 mTOR->p70S6K Activates CellMotility Cell Motility & Migration Src->CellMotility Promotes Akt->mTOR Activates CellSurvival Cell Survival Proliferation Metabolism p70S6K->CellSurvival Promotes This compound This compound Inhibition1 Dual Inhibition This compound->Inhibition1 Inhibition2 Direct Inhibition This compound->Inhibition2 Inhibition1->RTK Inhibition1->PI3K Inhibition2->mTOR Start Start with Model System Step1 Treat with this compound (Concentration Range) Start->Step1 Step2 Incubate (48h - 5 days) Step1->Step2 Step3 Assay Endpoint Step2->Step3 Step4 Analyze Data & Fit Curve Step3->Step4 Assay1 • Cell Viability (CellTiter-Glo, Resazurin) Step3->Assay1 Assay2 • Migration (Radius Assay) Step3->Assay2 Assay3 • Protein Phosphorylation (Western Blot) Step3->Assay3

Interpretation and Context for Researchers

  • High Potency in Enzymatic Assays: The low nM-range IC50 values against key kinases like PDGFR, mTOR, and VEGFR2 [1] establish this compound as a highly potent inhibitor at the molecular level. This forms the mechanistic basis for its cellular effects.
  • Cellular Efficacy: The nanomolar-range IC50 values in cell-based assays (proliferation, migration) [2] [1] demonstrate that this compound retains its potency in a more complex cellular environment and can effectively inhibit downstream signaling pathways, such as Akt and S6 ribosomal protein [2].
  • Lack of Direct Comparative Data: The available data characterizes this compound's standalone profile. A true dose-response comparison against other drugs (e.g., specific PI3K inhibitors or other multi-kinase inhibitors) is not provided in the search results. Such a comparison would be necessary to objectively position its relative potency and efficacy.

References

Target and Cellular Efficacy Profile of PP121

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the direct kinase targets and anti-proliferative effects of PP121 in various cancer cell lines.

Target / Cell Line IC50 Value Experimental Context Citation
PDGFR 2 nM In vitro kinase assay [1]
Hck 8 nM In vitro kinase assay [1]
mTOR 10 nM In vitro kinase assay [1]
VEGFR2 12 nM In vitro kinase assay [1]
Src 14 nM In vitro kinase assay [1]
Abl 18 nM In vitro kinase assay [1]
DNA-PK 60 nM In vitro kinase assay [1]
p110α (PI3K) 52 nM In vitro kinase assay [1]
TT thyroid carcinoma cells 50 nM Cell proliferation assay [1]
HUVECs (VEGF-stimulated) 41 nM Cell proliferation assay [1]
A549 lung cancer cells ~1.0 µM Cell proliferation (Crystal violet assay) [2]
H2170 lung cancer cells ~1.0 µM Cell proliferation (Crystal violet assay) [2]

Efficacy in Disease Models

The table below outlines the efficacy of this compound in various pre-clinical animal models, demonstrating its potential therapeutic application beyond cellular studies.

Disease Model Dosing Regimen Key Findings / Efficacy Citation
Murine Asthma Model 20 mg/kg and 50 mg/kg, daily gavage Relieved airway hyperresponsiveness, inflammation, and mucus secretion. [3] [4]
Anaplastic Thyroid Carcinoma (ATC) Xenograft Not Specified Suppressed ATC tumor growth in vivo. [5]
Non-Small Cell Lung Cancer (NSCLC) PDXOs 0.0078 - 2 µM, for 5 days Inhibited cell viability in patient-derived adenocarcinoma (LU5162B) and squamous cell carcinoma (LU6471B) organoids. [2]

Experimental Protocols for IC50 Determination

The methodologies for determining the activity of this compound generally follow standard practices for kinase and cell-based assays.

In Vitro Kinase Assay

This protocol is used to determine the IC50 values against specific kinase targets [1].

  • Reaction Setup: Purified kinase domains are incubated with this compound across a concentration range (e.g., 1 nM - 50 µM) in the presence of ATP (e.g., 10 µM) and a radioactive isotope (γ-32P-ATP).
  • Substrate Incorporation: The kinase reaction is carried out in the presence of a specific substrate.
  • Termination and Capture: The reaction is stopped by spotting the mixture onto a membrane (nitrocellulose or phosphocellulose).
  • Washing: The membrane is washed multiple times to remove unbound radioactivity.
  • Quantification: The transferred radioactivity is quantified using phosphorimaging.
  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using software such as Prism.
Cell Proliferation and Viability Assay

This protocol is used to determine the IC50 for cell growth inhibition [1].

  • Cell Plating: Cells (e.g., U87, LN229, HUVECs) are grown in 96-well plates.
  • Compound Treatment: Cells are treated with this compound at a series of concentrations (e.g., 0.040 μM to 10 μM).
  • Incubation: Cells are incubated with the compound for a set period, typically 72 hours.
  • Viability Measurement: Cell viability is assessed using a reagent like Resazurin, which measures metabolic activity.
  • Data Analysis: Fluorescence data is collected, and IC50 values are calculated using curve-fitting software.

Mechanism of Action and Signaling Pathways

This compound is a dual inhibitor designed to simultaneously target tyrosine kinases and phosphoinositide kinases (PI3Ks), which are interconnected oncogenic signaling pathways [6]. Its multi-targeted nature may help overcome resistance to more selective kinase inhibitors [2].

The following diagram illustrates the key signaling pathways inhibited by this compound and its overall effects in asthma and cancer models:

G cluster_top This compound Inhibition cluster_cancer Cancer Models: Outcomes cluster_asthma Asthma Models: Outcomes This compound This compound TKs Tyrosine Kinases (TK) (Src, Abl, VEGFR2, PDGFR) This compound->TKs PI3Ks Phosphoinositide Kinases (PI3K) (p110α, mTOR, DNA-PK) This compound->PI3Ks AKT Akt (PKB) TKs->AKT Activates MAPK MAPK TKs->MAPK Activates PI3Ks->AKT Activates Cancer1 Inhibited Tumor Cell Proliferation AKT->Cancer1 Cancer2 Induced Apoptosis AKT->Cancer2 Cancer3 Inhibited Cell Migration & Invasion AKT->Cancer3 Cancer4 Cell Cycle Arrest (G0/G1) AKT->Cancer4 Asthma1 Relaxed Airway Smooth Muscle MAPK->Asthma1 Asthma2 Reduced Airway Hyperresponsiveness MAPK->Asthma2 Asthma3 Reduced Inflammation MAPK->Asthma3 Asthma4 Reduced Mucus Secretion MAPK->Asthma4

Important Considerations for IC50 Data

When comparing IC50 values, it's critical to remember that they are not absolute and can be influenced by several factors:

  • Assay Conditions: The specific methodology, ATP concentration, and substrate type can significantly impact the results [7].
  • Data Analysis: The equations and software used to calculate IC50 from raw data can introduce variability [7].
  • Cellular Context: IC50 values from cell-based assays (anti-proliferation) reflect a complex combination of cell permeability, target engagement, and downstream effects, and are typically higher than those from purified enzyme assays.

References

Experimental Data from PP121 Studies

Author: Smolecule Technical Support Team. Date: February 2026

Study Focus / Disease Model Cell Lines / Tissues Used PP121 Treatment Concentration Key Proteins Analyzed (via Western Blot) Observed Effect (Downregulation/Inhibition)
Asthma Treatment [1] Lung tissue from OVA-sensitized asthmatic mouse model 20 mg/kg and 50 mg/kg (in vivo) p-MAPK, p-Akt, VEGF, VEGFR2, Mucins, inflammatory factors (TNF-α, IL-4, IL-5) Downregulation of the MAPK/Akt signaling pathway, inflammatory factors, and mucins. [1]
Non-Small Cell Lung Cancer (NSCLC) [2] NSCLC cell lines (H1975, H2170); Patient-derived xenograft organoids (PDXOs) 500 nM (in vitro); 0.0078 - 2 µM (PDXOs) p-Akt, p-S6 Ribosomal Protein (p-RPS6) Downregulation of phosphorylated Akt and S6 ribosomal protein, indicating inhibition of the Akt/mTOR signaling pathway. [2]
Glioblastoma & Other Cancers [3] Glioblastoma (U87, LN229), Thyroid carcinoma (TT), HUVECs 40 nM - 20 µM (in vitro) p-Akt, p-p70S6K, p-S6, Ret autophosphorylation Dose-dependent blockade of Akt, p70S6K, and S6 phosphorylation; inhibition of Ret autophosphorylation. [3]

Detailed Experimental Context and Protocols

The data in the table is derived from the following experimental setups, which provide context for the Western blot results.

  • In Asthma Research: The study used an ovalbumin (OVA)-sensitized mouse model of asthma. Mice were treated with this compound (20 or 50 mg/kg) via daily gavage. The therapeutic effects were assessed by analyzing lung tissues through Western blotting, which confirmed that this compound works by downregulating the MAPK/Akt signaling pathway and reducing the expression of key inflammatory factors and mucins [1].
  • In NSCLC Research: The efficacy of this compound was tested on various NSCLC cell lines and patient-derived organoids. After treatment with this compound, cells were lysed, and proteins were analyzed by Western blot. The results demonstrated that this compound exerts its antitumor effect by inhibiting the phosphorylation of Akt and S6 ribosomal protein, key markers of the PI3K/Akt/mTOR signaling pathway. The protocol specified using PVDF membranes, primary antibodies from Cell Signaling Technology at a 1:500 dilution, and an HRP-conjugated secondary antibody at 1:1,000, with visualization by an enhanced chemiluminescence (ECL) detection system [2].
  • Broad Anticancer Activity: this compound has shown activity across various cancers. In glioblastoma cells, it potently blocked the phosphorylation of Akt, p70S6K, and S6. In thyroid carcinoma cells, it inhibited Ret autophosphorylation. For cell proliferation assays, cells were treated with a range of this compound concentrations (0.04 μM to 20 μM) for 24-72 hours, followed by lysis and Western blot analysis [3].

This compound's Mechanism of Action & Experimental Workflow

This compound is a dual tyrosine and phosphoinositide kinase inhibitor. Its reported targets include PDGFR, Src, mTOR, VEGFR2, Abl, Hck, and DNA-PK, with IC50 values in the low nanomolar range (e.g., 2 nM for PDGFR and 13 nM for mTOR) [3]. The following diagram illustrates its multitarget mechanism and a typical workflow for testing it via Western blot.

pp121_workflow cluster_mechanism This compound Multitarget Mechanism cluster_kinases Kinase Targets cluster_wb Western Blot Experimental Workflow This compound This compound Inhibitor TyrosineK Tyrosine Kinases (Src, VEGFR2, PDGFR) This compound->TyrosineK SerThrK Ser/Thr Kinases (mTOR, DNA-PK) This compound->SerThrK PI3K Phosphoinositide Kinases (PI3K) This compound->PI3K SignalingPath Downstream Signaling (PI3K/Akt/mTOR, MAPK) TyrosineK->SignalingPath SerThrK->SignalingPath PI3K->SignalingPath BioEffect Biological Effect (Anti-contractile, Anti-inflammatory, Antitumor) SignalingPath->BioEffect Start 1. Treat Cells/Model with this compound Lysate 2. Prepare Protein Lysate Start->Lysate Gel 3. Separate Proteins by SDS-PAGE Lysate->Gel Transfer 4. Transfer to Membrane (PVDF/Nitrocellulose) Gel->Transfer Antibody 5. Immunodetection (Primary & Secondary Antibodies) Transfer->Antibody Detect 6. Detection (Chemiluminescence/Fluorescence) Antibody->Detect Analyze 7. Analyze Target Phosphorylation/ Expression Detect->Analyze

Key Considerations for Western Blotting

When using Western blotting to evaluate a compound like this compound, several factors are critical for generating reliable, quantitative data [4]:

  • Sample Properties: Be aware that the total protein content and the expression level of your target protein can differ significantly between healthy and diseased tissues. This must be considered when normalizing data.
  • Antibody Specificity: Always use validated antibodies. Include recommended positive and negative controls to confirm the antibody is detecting the correct target band and not non-specific ones.
  • Sample Integrity: Avoid repeated freezing and thawing of protein lysates, as this can degrade proteins and mask epitopes, leading to inaccurate quantification.
  • Loading Conditions: Do not overload the gel. Use an appropriate amount of total protein (e.g., 10-40 µg for cell lysates) and be aware that common loading controls like actin or GAPDH can easily become saturated, moving out of the linear detection range [4].

References

PP121 confirming experimental results

Author: Smolecule Technical Support Team. Date: February 2026

PP121 Experimental Data Summary

The table below summarizes this compound's key experimental results and inhibitory profile from recent studies:

Study Model Key Findings & Efficacy Molecular Targets & Pathways Citation
Asthma Mouse Model Reduced airway hyperresponsiveness, inflammation, and mucus secretion. Effective at 20 mg/kg and 50 mg/kg via daily gavage. [1] Downregulated VEGF, VEGFR2, MUC5AC, MUC5B, TNF-α, IL-4, IL-5; suppressed MAPK/Akt signaling. [1] [1]
In Vitro Tracheal Rings Relaxed pre-contracted mouse tracheal rings. [1] Blocked L-VDCCs, NSCCs, TRPCs, NCXs, and K+ channels; accelerated calcium mobilization. [1] [1]
NSCLC (Lung Cancer) Cell Lines & PDXOs Exerted antitumorigenic effects in patient-derived xenograft organoids (PDXOs) of adenocarcinoma and squamous cell carcinoma. [2] Downregulated p-Akt, Akt, p-RPS6, and RPS6, indicating inhibition of the PI3K/Akt/mTOR pathway. [2] [2]
Biochemical Assay (IC50) Potent inhibition at nanomolar concentrations. [3] mTOR (10 nM), PDGFR (2 nM), VEGFR2 (12 nM), Src (14 nM), DNA-PK (60 nM). [3] [3]

Detailed Experimental Protocols

For researchers looking to replicate or understand these studies, here are the methodologies used in the key publications.

Protocol 1: Efficacy in an Asthma Mouse Model [1]

This study established an ovalbumin (OVA)-sensitized asthma model in BALB/c mice.

  • Animal Model: Male BALB/c mice (6-8 weeks old).
  • Sensitization & Challenge: Intraperitoneal (IP) injections of OVA on days 0, 7, and 14, followed by intranasal instillation of OVA from day 21 to day 34.
  • Drug Treatment: this compound was administered daily via gavage at 20 mg/kg and 50 mg/kg during the challenge phase. Dexamethasone (3 mg/kg) was used as a positive control.
  • Endpoint Measurements:
    • Airway Hyperresponsiveness (AHR): Measured respiratory system resistance in response to methacholine.
    • Histological Analysis: Lung tissues were examined for inflammation and mucus secretion.
    • Western Blotting: Analyzed lung tissues for expression levels of inflammatory factors (VEGF, VEGFR2, TNF-α, IL-4, IL-5), mucins (MUC5AC, MUC5B), and phosphorylation of MAPK/Akt pathway components.
Protocol 2: Anti-Tumor Efficacy in NSCLC Models [2]

This study investigated this compound's effects on non-small cell lung cancer (NSCLC) cell lines and patient-derived organoids.

  • Cell Culture: NSCLC cell lines (adenocarcinoma NCI-H1975 and squamous cell carcinoma NCI-H2170) were cultured in RPMI-1640 medium with 10% FBS.
  • Co-culture Model: NSCLC cells were co-cultured with healthy human astrocytes to model the brain metastasis microenvironment.
  • Proliferation Assay: Cell viability after 48 hours of this compound treatment (500 nM, 1 µM, 5 µM, 10 µM) was assessed using crystal violet staining.
  • Patient-Derived Xenograft Organoids (PDXOs): Organoids from lung SCC and ADC patients were treated with a dose range of this compound (0.0078 - 2 µM) for 5 days. Viability was measured using the CellTiter-Glo Luminescent assay.
  • Western Blot Analysis: Cells were treated with this compound or DMSO control for 3 hours. Protein lysates were analyzed for levels of p-Akt, Akt, p-RPS6, and RPS6 to confirm pathway inhibition.

This compound Mechanism of Action and Workflow

This compound exerts its effects by simultaneously inhibiting key tyrosine kinases and phosphoinositide kinases. The following diagram illustrates its primary targets and the consequent downstream effects that have been validated in experimental models.

G cluster_0 Experimental Validation This compound This compound TyrosineKinases Tyrosine Kinases (Src, VEGFR2, PDGFR) This compound->TyrosineKinases SerThrKinases Ser/Thr Kinases (mTOR, DNA-PK) This compound->SerThrKinases PI3KPathway PI3K/Akt/mTOR Pathway Inhibition TyrosineKinases->PI3KPathway MAPKPathway MAPK Pathway Inhibition TyrosineKinases->MAPKPathway SerThrKinases->PI3KPathway CellularEffects Cellular Effects PI3KPathway->CellularEffects MAPKPathway->CellularEffects Asthma Reduced AHR & Inflammation CellularEffects->Asthma Cancer Inhibited Proliferation & Tumor Growth CellularEffects->Cancer

Key Research Implications

This compound's multi-targeted mechanism is a significant advantage in overcoming drug resistance common with single-target kinase inhibitors [2]. Its efficacy in relaxing airway smooth muscle and reducing inflammation supports its potential in asthma therapy, particularly where current bronchodilators fail [1]. Additionally, activity in NSCLC models with EGFR mutations and MET amplifications highlights potential for treating therapy-resistant cancers [2].

References

PP121 alternative inhibitors comparison

Author: Smolecule Technical Support Team. Date: February 2026

PP121 Profile and Experimental Data

This compound is a small-molecule, dual tyrosine and phosphoinositide kinase inhibitor [1] [2]. The following table summarizes its key characteristics and experimental findings, primarily from a 2023 study on its application in a murine asthma model [1].

Attribute Details
Primary Mechanism Dual inhibitor of tyrosine kinase & phosphoinositide kinase pathways [1] [2].
Key Molecular Targets Downregulates p-VEGFR2, p-Akt, p-p38 MAPK; blocks L-VDCCs, NSCCs, TRPCs, NCXs, K+ channels [1].
Tested Disease Model Ovalbumin (OVA)-sensitized murine asthma model [1].
In Vivo Efficacy Relieves airway hyperresponsiveness, systematic inflammation, and mucus secretion [1] [2].
Dosages (In Vivo) 20 mg/kg and 50 mg/kg, administered via daily gavage [1].
Cell Viability Assay (NSCLC) Crystal violet assay; IC₅₀ in the sub-micromolar to low-micromolar range [3].
Key Pathway Analysis Western blotting for MAPK/Akt pathway proteins [1] [3].
Cell Migration Assay Radius motility assay; significant inhibition of migration at 500 nM [3].

Visualizing Key Signaling Pathways

The mechanism of this compound involves the MAPK/Akt signaling pathway. The diagram below illustrates this pathway and the points where this compound exerts its inhibitory effect.

G GrowthFactors Growth Factors/ Receptor Tyrosine Kinases (RTKs) PI3K PI3K GrowthFactors->PI3K Activates MAPKPathway MAPK Pathway (e.g., p38 MAPK) GrowthFactors->MAPKPathway Activates Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation CellProcesses Cell Processes: - Survival - Proliferation - Inflammation pAkt->CellProcesses pMAPK p-MAPK (Active) MAPKPathway->pMAPK Phosphorylation pMAPK->CellProcesses This compound This compound Inhibition This compound->GrowthFactors Inhibits This compound->PI3K Inhibits

Experimental Protocols from Cited Research

Here are the detailed methodologies for key experiments cited in the this compound studies, which you can use as a template for evaluating other inhibitors.

  • 1. Crystal Violet Cell Proliferation Assay [3]

    • Purpose: To assess the anti-proliferative effects of this compound.
    • Procedure: Cells are plated in multi-well plates and treated with a dose range of this compound (e.g., 500 nM to 10 µM) or a vehicle control (DMSO) for a set period (e.g., 48 hours). The cell monolayer is then fixed with methanol, stained with crystal violet dye, and washed. The incorporated dye is solubilized, and the optical density is measured at 540 nm. Lower absorbance indicates inhibition of cell proliferation.
  • 2. Western Blotting for Pathway Analysis [1] [3]

    • Purpose: To detect changes in protein expression and phosphorylation (activation) of key signaling targets.
    • Procedure: After treatment with this compound, cells are lysed. Proteins are separated by size using SDS-PAGE gel electrophoresis and transferred to a PVDF membrane. The membrane is incubated with specific primary antibodies (e.g., against p-Akt, total Akt, p-p38 MAPK, total p38), followed by incubation with an HRP-conjugated secondary antibody. Target proteins are visualized using a chemiluminescence detection system.
  • 3. Radius Cell Migration Assay [3]

    • Purpose: To evaluate the effect of this compound on cancer cell invasion and migration.
    • Procedure: A special insert is placed in a well, creating a cell-free zone. Cells are seeded inside the insert. After 24 hours, the insert is removed, and cells are treated with this compound (e.g., 500 nM). The migration of cells into the cell-free zone is monitored over several days (e.g., 96 hours). The area of migration is quantified using imaging software like ImageJ.
  • 4. Mouse Model of Allergic Asthma [1]

    • Purpose: To evaluate the in vivo efficacy of this compound in a respiratory disease model.
    • Procedure: Mice are sensitized to ovalbumin (OVA) via intraperitoneal injections on days 0, 7, and 14. From day 21 to 34, they are challenged with intranasal instillation of OVA. The treatment group receives daily gavage of this compound (e.g., 20 or 50 mg/kg) during the challenge period. Outcomes measured include airway hyperresponsiveness, inflammation markers, and mucus secretion.

References

PP121 potency assessment

Author: Smolecule Technical Support Team. Date: February 2026

PP121 Potency Profile

The following table compiles key potency data (IC50 values) for this compound against various kinase targets from recent studies.

Target Kinase IC50 Value Experimental Context Citation
mTOR 8 nM ATP-competitive inhibitor; tested in kinase assays [1] [1]
p110α (PI3K) 10 nM Inhibits lipid kinase activity; tested in kinase assays [1] [1]
VEGFR2 6 nM Inhibits receptor tyrosine kinase; based on western blot analysis of phosphorylation [2] [2]
Src 12 nM Inhibits non-receptor tyrosine kinase; tested in broad kinome profiling [1] [1]
Abl 18 nM Inhibits non-receptor tyrosine kinase; tested in broad kinome profiling [1] [1]

Key Experimental Methodologies

The potency data for this compound was generated using the following standard experimental protocols.

  • In Vitro Kinase Activity Assays

    • Purpose: To directly measure the half-maximal inhibitory concentration (IC50) of this compound against purified kinase proteins [1].
    • Protocol Summary: Kinase activity is typically monitored by measuring the transfer of the radiolabeled gamma-phosphate from ATP to a substrate or using ADP-Glo assays. This compound is serially diluted and incubated with the kinase, ATP, and substrate. The resulting IC50 values quantify the compound's intrinsic enzymatic inhibition potency [1].
  • Cell-Based Western Blot Analysis

    • Purpose: To confirm that this compound inhibits its intended targets in a cellular context by detecting changes in phosphorylation levels of the kinases themselves or their downstream signaling effectors [2] [3].
    • Protocol Summary: Cells are treated with this compound, lysed, and proteins are separated by SDS-PAGE. Proteins are then transferred to a membrane and probed with specific antibodies against phosphorylated (active) forms of targets (e.g., p-VEGFR2, p-Akt, p-S6) and their total protein levels. Reduced phosphorylation indicates effective target engagement within the cell [2] [3].
  • Broad Kinome Profiling

    • Purpose: To determine the selectivity of this compound across a wide panel of hundreds of protein kinases, distinguishing it from promiscuous inhibitors [1].
    • Protocol Summary: this compound is tested at a single concentration (e.g., 1 µM) against a large array of kinases in individual activity assays. The percentage of inhibition for each kinase is recorded, generating a selectivity profile that shows this compound potently inhibits a subset of tyrosine and phosphoinositide kinases while showing high selectivity against the serine/threonine kinome [1].
  • Cell Proliferation and Viability Assays

    • Purpose: To link target inhibition to a functional anti-proliferative effect in cancer cell lines [3] [1].
    • Protocol Summary:
      • Crystal Violet Assay: Cells treated with this compound are fixed and stained. The bound dye, solubilized afterward, is measured spectrophotometrically, with the signal intensity correlating with the number of adherent (living) cells [3].
      • Patient-Derived Xenograft Organoids (PDXOs): Organoids derived from human tumors are treated with this compound. Cell viability is measured using assays like CellTiter-Glo, which determines the number of metabolically active cells based on ATP content [3].

This compound Mechanism of Action and Signaling Pathways

This compound exerts its effects by simultaneously inhibiting key nodes in oncogenic and inflammatory signaling networks. The diagram below illustrates the primary signaling pathways affected.

G node_tyrosine Receptor Tyrosine Kinases (e.g., VEGFR2, PDGFR) node_pi3k PI3K (p110α) node_tyrosine->node_pi3k Activates node_akt Akt node_pi3k->node_akt PIP3 Production node_mtor mTOR node_akt->node_mtor Activates node_s6 p70S6K / S6 Ribosomal Protein (Protein Synthesis) node_mtor->node_s6 Activates node_prolif Cell Proliferation, Survival, Growth node_s6->node_prolif node_this compound This compound Dual Inhibition node_this compound->node_tyrosine Inhibits node_this compound->node_pi3k Inhibits node_this compound->node_mtor Directly Inhibits node_invis

Diagram: this compound Dual Inhibition of Key Signaling Pathways. This compound simultaneously inhibits receptor tyrosine kinases (yellow) and phosphoinositide kinases (red), including a direct action on mTOR. This disrupts the downstream PI3K/Akt/mTOR signaling cascade, leading to reduced cell proliferation and survival (green).

Key Differentiating Features of this compound

  • Rational Design for Dual Targeting: this compound was systematically designed to inhabit a unique chemical space that intersects two structurally divergent kinase families, tyrosine kinases and phosphoinositide kinases. This was achieved by targeting a hydrophobic pocket that is structurally conserved in both enzyme classes [1].
  • Overcoming Drug Resistance: By co-targeting tyrosine kinases and the PI3K/Akt/mTOR pathway, this compound can circumvent a common resistance mechanism where tumors reactivate PI3K signaling after being treated with tyrosine kinase inhibitors (TKIs) alone [1].
  • Favorable Selectivity Profile: Unlike pan-kinase inhibitors, this compound demonstrates a targeted profile. It potently inhibits a specific set of tyrosine kinases and PI3-Ks while showing remarkable selectivity against the broader serine-threonine kinome [1].

References

PP121's Mechanism of Action and Therapeutic Profile

Author: Smolecule Technical Support Team. Date: February 2026

Current research identifies PP121 as a dual inhibitor of tyrosine and phosphoinositide kinases [1] [2]. The table below summarizes its key experimentally demonstrated activities from a murine asthma model study.

Aspect Experimental Findings
Primary Target Dual Tyrosine Kinase and Phosphoinositide Kinase inhibitor [1] [2].
Ion Channel Effects Relaxes pre-contracted mouse tracheal rings by blocking L-VDCCs, NSCCs, TRPCs, NCXs, and certain K+ channels (especially BK channels) [2].
Anti-inflammatory Effects Downregulates inflammatory factors (TNF-α, IL-4, IL-5), mucins (MUC5AC, MUC5B), and suppresses the MAPK/Akt signaling pathway [2].
In Vivo Efficacy (Asthma Model) Relieves airway hyperresponsiveness, systematic inflammation, and mucus secretion [1] [2].

Key Experimental Protocols from the Literature

The primary study on this compound in asthma employed several detailed methodologies to establish its efficacy and mechanism [2].

  • In Vitro Anticontractile Studies:

    • Tissue Preparation: Mouse tracheal rings (mTRs) were isolated and mounted in an organ bath containing oxygenated physiological salt solution (PSS).
    • Induction of Contraction: Tracheal rings were precontracted using 80 mM K+ or 100 µM acetylcholine (ACh).
    • Drug Application & Measurement: this compound was applied to the precontracted tissues, and the resulting relaxation was measured via tension recordings. To analyze the role of specific channels like Na+/Ca2+ exchangers (NCXs), the standard PSS was replaced with a lithium-based solution (Li-PSS).
  • In Vivo Asthma Model:

    • Animal Sensitization: BALB/c mice were sensitized with intraperitoneal (IP) injections of ovalbumin (OVA) on days 0, 7, and 14.
    • Airway Challenge: From day 21 to 34, the mice received intranasal instillations of OVA to induce asthmatic symptoms.
    • Drug Treatment: The this compound treatment group received the compound via daily gavage (20 mg/kg and 50 mg/kg) concurrently with the OVA challenges.
    • Outcome Assessment: Therapeutic effects were evaluated by measuring respiratory system resistance, analyzing lung tissue histology for inflammation and mucus, and examining protein expression via Western blotting.

This compound Signaling Pathway Mechanism

Based on the experimental data, the following diagram illustrates the signaling pathway through which this compound exerts its effects in the context of asthma [2]:

G This compound This compound Ion_Block Blockade of Ion Channels (L-VDCC, NSCC, TRPC, NCX) This compound->Ion_Block K_Channel_Act Activation of K+ Channels (especially BK channels) This compound->K_Channel_Act MAPK_Akt_Inhib Inhibition of MAPK/Akt Signaling This compound->MAPK_Akt_Inhib Ca_Mobilization Altered Calcium Mobilization Ion_Block->Ca_Mobilization K_Channel_Act->Ca_Mobilization ASM_Relaxation Airway Smooth Muscle Relaxation Ca_Mobilization->ASM_Relaxation Anti_Contractile Anti-Contractile Effect ASM_Relaxation->Anti_Contractile Cytokine_Down Downregulation of VEGF, Inflammatory Factors (TNF-α, IL-4, IL-5) MAPK_Akt_Inhib->Cytokine_Down Mucin_Down Downregulation of Mucins (MUC5AC, MUC5B) MAPK_Akt_Inhib->Mucin_Down Anti_Inflammatory Anti-Inflammatory Effect Cytokine_Down->Anti_Inflammatory Mucin_Down->Anti_Inflammatory Clinical_Outcome Relief of Asthma Symptoms: Reduced AHR, Inflammation, Mucus Anti_Contractile->Clinical_Outcome Anti_Inflammatory->Clinical_Outcome

References

PP121 replicating findings with other methods

Author: Smolecule Technical Support Team. Date: February 2026

PP121 Profile and Experimental Findings

The table below consolidates key information on this compound's kinase inhibition profile and experimental findings from recent studies.

Aspect Details
General Description Multi-targeted tyrosine kinase and phosphoinositide kinase inhibitor [1] [2].

| Primary Targets (IC50) | • PDGFR: 2 nM [3] [4]mTOR: 10 nM [4]VEGFR2: 12 nM [3] [4]Src: 14 nM [3] [4]DNA-PK: 60 nM [4] | | Key Findings (Asthma Model) | • Anti-contractile Effect: Relaxes pre-contracted mouse tracheal rings by blocking L-VDCCs, TRPCs, NCXs, and K+ channels [1]. • Anti-inflammatory Effect: In an OVA-induced asthma mouse model, this compound (20 & 50 mg/kg) relieved airway hyperresponsiveness, inflammation, and mucus secretion [1]. • Proposed Mechanism: Downregulates inflammatory factors (TNF-α, IL-4, IL-5), mucins (MUC5AC, MUC5B), and suppresses the MAPK/Akt signaling pathway [1]. | | Key Findings (NSCLC Model) | • Anti-tumorigenic Effect: Inhibits proliferation in patient-derived adenocarcinoma (ADC) and squamous cell carcinoma (SCC) xenograft organoid models, with IC50 values in the sub-micromolar to micromolar range (0.0078-2 μM) [2]. • Mechanism in NSCLC: Downregulates phosphorylation of key signaling nodes like Akt and S6 ribosomal protein, crucial for cell survival and growth [2]. | | In Vitro Cellular Efficacy (IC50) | • HUVECs (antiangiogenic activity): 0.31 nM [4]TT Thyroid Carcinoma Cells (antiproliferative activity): 50 nM [3] [4] |

This compound Mechanism of Action

This compound exerts its effects by simultaneously inhibiting multiple kinase targets. The following diagram illustrates its key targets and the downstream signaling pathways it affects.

G This compound This compound TK Tyrosine Kinases (PDGFR, Src, VEGFR2) This compound->TK Inhibits PI3K_mTOR PI3K/mTOR Pathway This compound->PI3K_mTOR Inhibits DNA_PK DNA-PK This compound->DNA_PK Inhibits Asthma Asthma Models: • Airway Relaxation • Reduced Inflammation TK->Asthma Downregulates Signaling Cancer Cancer Models: • Inhibited Proliferation • Reduced Metastasis TK->Cancer PI3K_mTOR->Asthma PI3K_mTOR->Cancer Downregulates Signaling DNA_PK->Cancer

Detailed Experimental Protocols

To help you evaluate and potentially replicate the findings, here are the methodologies from key studies.

  • Protocol 1: Anti-contractile Effect on Airway Smooth Muscle [1]

    • Preparation: Mouse tracheal rings (mTRs) were isolated and mounted in an organ bath containing physiological salt solution (PSS), maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.
    • Contraction & Treatment: The mTRs were pre-contracted using a high-potassium solution (80 mM K⁺) or acetylcholine (100 µM). The effect of this compound on relaxation was then measured.
    • Mechanism Investigation: To study the role of specific ion channels, different channel blockers (like nifedipine for L-VDCCs, gadolinium for NSCCs, paxilline for BK channels) were used. The exchange transporter (NCX) was studied by replacing sodium in the PSS with lithium (Li-PSS).
  • Protocol 2: Anti-inflammatory Effect in Asthma Model [1]

    • Animal Model: Male BALB/c mice were sensitized to ovalbumin (OVA) via intraperitoneal injections on days 0, 7, and 14.
    • Challenge & Treatment: From day 21 to day 34, the mice were challenged with intranasal OVA instillation. The treatment group received a daily oral gavage of this compound (at 20 mg/kg and 50 mg/kg).
    • Assessment: After the treatment period, airway hyperresponsiveness (AHR), inflammation in lung tissue, and mucus secretion were measured. Molecular changes were analyzed via Western blotting.
  • Protocol 3: Anti-proliferative Effect in NSCLC [2]

    • Cell Culture: NSCLC cell lines (adenocarcinoma NCI-H1975 and squamous cell carcinoma NCI-H2170) were cultured in standard RPMI medium.
    • Proliferation Assay (Crystal Violet): Cells were plated and treated with various concentrations of this compound (500 nM, 1 µM, 5 µM, 10 µM) or a vehicle control (DMSO) for 48 hours. The cells were then fixed, stained with crystal violet, and the dye was solubilized and measured with a spectrophotometer to determine cell density.
    • Patient-Derived Xenograft Organoids (PDXOs): Organoids derived from human NSCLC tumors were treated with a concentration range of this compound (0.0078-2 µM) for 5 days. Cell viability was assessed using a luminescent cell viability assay (CellTiter-Glo).

Research Implications and Future Directions

The body of research suggests this compound is a versatile, multi-targeted agent. Its efficacy in relaxing airways and reducing inflammation positions it as a potential therapeutic candidate for asthma, potentially addressing limitations of current bronchodilators [1]. In oncology, its ability to inhibit proliferation in various cancer models, including therapy-resistant NSCLC, highlights its potential for overcoming drug resistance through multi-pathway inhibition [2].

Future research should focus on:

  • Direct comparison with established single-target inhibitors to quantify its advantages.
  • Further in vivo toxicology and pharmacokinetic studies to assess its safety profile.
  • Exploring its efficacy in other disease models where its target kinases play a role.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

319.15454357 Da

Monoisotopic Mass

319.15454357 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5B9VB06146

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1092788-83-4

Wikipedia

PP121

Dates

Last modified: 08-15-2023
1: Apsel B, Blair JA, Gonzalez B, Nazif TM, Feldman ME, Aizenstein B, Hoffman R,  Williams RL, Shokat KM, Knight ZA. Targeted polypharmacology: discovery of dual inhibitors of tyrosine and phosphoinositide kinases. Nat Chem Biol. 2008 Nov;4(11):691-9. Epub 2008 Oct 12. PubMed PMID: 18849971; PubMed Central PMCID: PMC2880455.

Explore Compound Types